2-(Cyclohexylmethoxy)-4-methylaniline
Description
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Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYMXHXRPRNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Process Optimization of 2-(Cyclohexylmethoxy)-4-methylaniline: A Technical Whitepaper
Executive Summary
2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) is a sterically hindered, electron-rich aniline derivative[1]. In modern drug discovery, substituted anilines of this class serve as critical building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
This whitepaper provides an in-depth, self-validating technical guide for the synthesis of this molecule. By leveraging a two-step sequence—a Williamson ether synthesis followed by catalytic hydrogenation—we establish a highly efficient, scalable, and chemoselective pathway that avoids the pitfalls of direct aniline alkylation.
Retrosynthetic Analysis & Strategic Planning
When designing the synthesis for an ortho-alkoxy aniline, chemists must navigate the competing nucleophilicities of the hydroxyl and amino groups.
The Strategic Dilemma: Attempting a direct O-alkylation on 2-amino-5-methylphenol is fundamentally flawed. The free primary amine is highly nucleophilic and will aggressively compete with the phenol, leading to a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. While amine-protecting groups (e.g., Boc or Acetyl) can mitigate this, they add two unnecessary synthetic steps (protection and deprotection), reducing overall atom economy and yield.
The Optimal Pathway: The industry-standard approach utilizes 4-methyl-2-nitrophenol as the starting material. The nitro group serves a dual strategic purpose:
-
Masking the Amine: It acts as a latent amine that is entirely non-nucleophilic, completely preventing N-alkylation during the ether synthesis.
-
Electronic Activation: The strongly electron-withdrawing nitro group increases the acidity of the phenolic proton via inductive and resonance effects. This allows for rapid, quantitative deprotonation by a mild base, generating a highly reactive phenoxide nucleophile[2].
Once the ether linkage is established, the nitro group is cleanly reduced to the target aniline using Palladium on Carbon (Pd/C)[3].
Mechanistic Pathways & Workflows
Overall Synthetic Workflow
The synthesis is a streamlined, two-step process designed for high throughput and scalability.
Figure 1: Two-step synthetic workflow for 2-(Cyclohexylmethoxy)-4-methylaniline.
Mechanism of Action: The SN2 and Hydrogenation Steps
Step 1: Williamson Ether Synthesis The O-alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism[4]. The choice of N,N-Dimethylformamide (DMF) as the solvent is critical. As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically lowers the activation energy required for the phenoxide to attack the electrophilic carbon of (bromomethyl)cyclohexane.
Step 2: Catalytic Nitro Reduction The reduction of the intermediate nitroarene is facilitated by heterogeneous catalysis on a palladium surface. The reaction proceeds via a well-documented stepwise transfer of hydrogen atoms, sequentially reducing the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline, with the expulsion of two equivalents of water[5].
Figure 2: Stepwise reduction mechanism of nitroarenes on a palladium catalyst surface.
Experimental Protocols
Protocol A: Synthesis of 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene
Objective: O-alkylation via Williamson Ether Synthesis.
-
Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitrophenol (15.3 g, 100 mmol) and anhydrous DMF (150 mL).
-
Deprotonation: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (20.7 g, 150 mmol, 1.5 eq). Stir the resulting deep-red/orange suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Slowly add (bromomethyl)cyclohexane (21.3 g, 120 mmol, 1.2 eq) via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1; UV active).
-
Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 200 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil/solid.
Protocol B: Catalytic Hydrogenation to 2-(Cyclohexylmethoxy)-4-methylaniline
Objective: Chemoselective reduction of the nitro group.
-
Preparation: Dissolve the crude 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene (~100 mmol) in absolute ethanol (200 mL) in a 500 mL hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.5 g, ~10 wt%). Caution: Dry Pd/C is highly pyrophoric; add it under a steady stream of nitrogen or pre-wet it with a small amount of water.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, via a double-layered balloon) and stir vigorously at room temperature for 4–6 hours. Alternatively, ammonium formate (5.0 eq) can be used as a safer, solid hydrogen donor for Catalytic Transfer Hydrogenation (CTH)[6].
-
Workup: Monitor by TLC (Hexanes:EtOAc 3:1). Once the starting material is consumed, flush the system with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-(Cyclohexylmethoxy)-4-methylaniline as a pale brown oil, which may crystallize upon standing.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesis, the isolated product must be validated against expected analytical parameters. The target molecule has a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol [1].
| Analytical Technique | Target Parameter | Expected Result | Validation Purpose |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons | ~6.5 - 6.7 ppm (m, 3H) | Confirms the integrity of the 1,2,4-substituted benzene ring. |
| ¹H NMR (400 MHz, CDCl₃) | Amine Protons (-NH₂) | ~3.6 ppm (br s, 2H) | Validates successful nitro reduction; disappears upon D₂O shake. |
| ¹H NMR (400 MHz, CDCl₃) | Ether Linkage (-OCH₂-) | ~3.8 ppm (d, 2H) | Confirms successful Williamson ether synthesis. |
| LC-MS (ESI+) | Mass-to-Charge Ratio | [M+H]⁺ = 220.1 m/z | Verifies the exact molecular weight of the target compound. |
| HPLC (Reverse Phase) | Purity | > 98% (Area Under Curve) | Ensures absence of residual DMF, unreacted starting material, or hydroxylamine intermediates. |
Process Safety & Scale-up Considerations
When translating this protocol from bench-scale to pilot-plant scale, several critical safety and engineering parameters must be addressed:
-
Thermal Hazards of Hydrogenation: The reduction of a nitro group is highly exothermic (ΔH ≈ -550 kJ/mol). On a large scale, active cooling jackets and strict dosing controls of hydrogen gas are mandatory to prevent thermal runaway.
-
Catalyst Handling: Palladium on carbon poses a severe fire risk when exposed to solvent vapors and oxygen simultaneously. Always filter the catalyst under an inert atmosphere (Argon/N₂) and never let the filter cake run completely dry.
-
Solvent Selection: While DMF is excellent for the SN2 reaction, it is a reproductive toxin and difficult to remove entirely due to its high boiling point. For industrial scale-up, substituting DMF with Acetonitrile or utilizing phase-transfer catalysis (PTC) in a biphasic system (Toluene/Water) is highly recommended to improve the environmental profile.
References
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An In-depth Technical Guide to 2-(Cyclohexylmethoxy)-4-methylaniline: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-(Cyclohexylmethoxy)-4-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document presents a scientifically grounded projection of its chemical properties, a proposed synthetic route with detailed protocols, and an analysis of its potential applications based on the well-established chemistry of its structural analogs.
Introduction
Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a vast array of functional molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] The introduction of an alkoxy group, such as a cyclohexylmethoxy substituent, can significantly modulate the physicochemical properties of the parent aniline, influencing its lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on the synthesis, predicted properties, and potential utility of 2-(Cyclohexylmethoxy)-4-methylaniline for researchers and professionals in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile (Predicted)
The chemical properties of 2-(Cyclohexylmethoxy)-4-methylaniline have been estimated based on the known properties of its constituent fragments, 4-methylaniline and cyclohexylmethanol, as well as data from structurally related compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₁₄H₂₁NO | Based on chemical structure |
| Molecular Weight | 219.33 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar substituted anilines[2] |
| Boiling Point | > 200 °C | Extrapolated from the boiling point of 4-methylaniline (201 °C)[3] and the added mass of the cyclohexylmethoxy group. |
| Melting Point | Not readily predictable | Dependent on crystal packing forces. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, DMSO); limited solubility in water. | Based on the properties of 4-methylaniline[2] and the lipophilic nature of the cyclohexyl group. |
| logP (Octanol/Water Partition Coefficient) | ~4.0 | Estimated based on the logP of similar structures, indicating increased lipophilicity compared to 4-methylaniline. |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 2-(Cyclohexylmethoxy)-4-methylaniline, which are crucial for its identification and characterization.
-
¹H NMR (in CDCl₃):
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: δ 110-150 ppm
-
-O-CH₂- carbon: δ ~70 ppm
-
Cyclohexyl carbons: δ 25-40 ppm
-
Methyl carbon (-CH₃): δ ~20 ppm
-
-
FT-IR (thin film):
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺ at m/z 220.17
-
Proposed Synthesis: A Step-by-Step Protocol
A plausible and efficient route for the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline is via the Williamson ether synthesis, a robust and widely used method for forming ethers.[5][6] This approach involves the reaction of an alkoxide with a suitable organohalide. In this proposed synthesis, the starting material would be 2-amino-5-methylphenol.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step, one-pot synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline.
Experimental Protocol
Materials:
-
2-Amino-5-methylphenol[7]
-
Sodium hydride (60% dispersion in mineral oil)
-
(Bromomethyl)cyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-methylphenol (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen gas evolution ceases. This in situ formation of the sodium phenoxide is critical for the subsequent nucleophilic attack.
-
Nucleophilic Substitution: To the resulting slurry, add (bromomethyl)cyclohexane (1.2 eq) dropwise via a syringe. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Cyclohexylmethoxy)-4-methylaniline.
Potential Applications in Research and Development
The structural features of 2-(Cyclohexylmethoxy)-4-methylaniline suggest its potential utility in several areas of chemical research, particularly in drug discovery and materials science.
-
Pharmaceutical Scaffolding: The substituted aniline motif is a key component in a multitude of approved drugs.[8] The introduction of a cyclohexylmethoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. This makes it an attractive scaffold for the synthesis of novel kinase inhibitors, where the aniline moiety can form crucial hydrogen bonds with the hinge region of the kinase, and the cyclohexylmethoxy group can occupy hydrophobic pockets in the active site.[1]
-
Agrochemicals: Many herbicides and fungicides are based on aniline derivatives. The specific substitution pattern of 2-(Cyclohexylmethoxy)-4-methylaniline could be explored for the development of new crop protection agents with unique modes of action.
-
Materials Science: Aromatic amines are used as precursors for polymers, dyes, and other functional materials.[9] The cyclohexyl group can impart desirable properties such as increased thermal stability and altered solubility to polymers derived from this aniline.
Safety and Handling
Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[10][11][12] While specific toxicological data for 2-(Cyclohexylmethoxy)-4-methylaniline is not available, the following precautions, based on general knowledge of aromatic amines, should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Skin Contact: Avoid skin contact, as aromatic amines can be absorbed through the skin.[3][12] In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(Cyclohexylmethoxy)-4-methylaniline represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its predicted properties, a detailed protocol for its synthesis, and a discussion of its potential applications. The proposed synthetic route via Williamson ether synthesis is a reliable and scalable method. The unique combination of a 4-methylaniline core with a cyclohexylmethoxy substituent makes this compound a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
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2-(Cyclohexylmethoxy)-4-methylaniline CAS number and structure
An In-Depth Technical Guide to 2-(Cyclohexylmethoxy)-4-methylaniline: Synthesis, Characterization, and Potential Applications
Foreword
Molecular Structure and Identification
The identity of a molecule is fundamentally defined by its structure. Based on its IUPAC name, 2-(Cyclohexylmethoxy)-4-methylaniline is an aromatic amine with a cyclohexylmethoxy group and a methyl group substituted on the aniline ring.
Chemical Structure:
Key Structural Features:
-
Aniline Core: A primary aromatic amine, which is a common scaffold in many biologically active compounds and a versatile precursor in organic synthesis.
-
Cyclohexylmethoxy Group: A bulky, lipophilic ether linkage that can influence the molecule's solubility, membrane permeability, and interaction with biological targets.
-
Methyl Group: A small alkyl substituent on the aromatic ring that can affect the electronic properties and metabolic stability of the compound.
Proposed Synthesis Pathway
A logical and efficient approach to the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This method utilizes readily available starting materials and employs well-established, high-yielding reactions.
Rationale for the Synthetic Approach
The choice of a two-step synthesis starting from 4-methyl-2-nitrophenol is based on several strategic considerations:
-
Orthogonal Reactivity: The phenolic hydroxyl group is significantly more acidic than the amino group of an aniline, allowing for selective deprotonation and etherification without protecting the future amino group (which is present as a nitro group in the intermediate).
-
Robustness of Reactions: Both the Williamson ether synthesis and the catalytic hydrogenation of a nitro group are highly reliable and scalable reactions, making this route suitable for producing quantities from milligrams to kilograms.
-
Commercially Available Starting Materials: The precursors, 4-methyl-2-nitrophenol and (bromomethyl)cyclohexane, are readily available from commercial suppliers, ensuring a straightforward initiation of the synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Cyclohexylmethoxy)-4-methyl-2-nitrobenzene
-
To a solution of 4-methyl-2-nitrophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide salt.
-
Add (bromomethyl)cyclohexane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
-
Dissolve the 1-(cyclohexylmethoxy)-4-methyl-2-nitrobenzene intermediate from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-(Cyclohexylmethoxy)-4-methylaniline. The product can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Synthetic Workflow
2-(Cyclohexylmethoxy)-4-methylaniline molecular weight and formula
An In-depth Technical Guide to 2-(Cyclohexylmethoxy)-4-methylaniline: Synthesis, Characterization, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis and characterization of 2-(Cyclohexylmethoxy)-4-methylaniline. As a substituted aniline derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. This document provides its core physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its potential applications.
Core Compound Data
The fundamental properties of 2-(Cyclohexylmethoxy)-4-methylaniline have been calculated based on its chemical structure. A structurally related isomer, 4-(2-Cyclohexylethoxy)aniline, possesses the same molecular formula and a nearly identical molecular weight, corroborating the calculated values[1].
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | Calculated |
| Molecular Weight | 219.33 g/mol | Calculated |
| IUPAC Name | 2-(Cyclohexylmethoxy)-4-methylaniline | N/A |
| CAS Number | Not Assigned | N/A |
Introduction to Substituted Alkoxy Anilines
Aniline and its derivatives are foundational scaffolds in modern chemistry. The introduction of an alkoxy group onto the aniline ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 2-alkoxy-4-methylaniline framework is of interest as it combines several key structural features:
-
Aniline Moiety : A versatile functional group that serves as a nucleophile and a precursor for a vast array of chemical transformations, including amide bond formation and C-N cross-coupling reactions[2].
-
Ortho-Alkoxy Group : The oxygen atom can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, which is critical for molecular recognition in biological systems.
-
Cyclohexyl Group : This bulky, lipophilic group can enhance binding affinity to hydrophobic pockets in proteins and may improve pharmacokinetic properties by shielding the molecule from metabolic degradation.
Aniline-containing compounds are prevalent in pharmaceuticals, but can sometimes lead to toxic metabolites through metabolic oxidation[3]. The design of aniline derivatives like 2-(Cyclohexylmethoxy)-4-methylaniline, with sterically hindered and specific substitution patterns, is a key strategy to mitigate such risks while retaining desired biological activity.
Synthesis Protocol: A Guided Approach
As of this writing, a specific, published synthesis for 2-(Cyclohexylmethoxy)-4-methylaniline has not been identified. However, a robust and logical synthetic route can be designed based on well-established and reliable organic chemistry transformations. The most direct and industrially scalable approach is a two-step sequence involving a nucleophilic aromatic substitution to form the ether linkage, followed by the reduction of a nitro group to the target aniline.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline.
Step 1: Synthesis of 2-(Cyclohexylmethoxy)-4-methylnitrobenzene via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a classic and highly effective method for forming ethers. It proceeds via an Sₙ2 reaction where an alkoxide nucleophile displaces a halide from an electrophilic carbon center[4][5][6][7]. In this protocol, cyclohexylmethanol is deprotonated by a strong base to form the corresponding alkoxide, which then attacks the electron-deficient aromatic ring of 2-chloro-5-methylnitrobenzene. The nitro group at the ortho position activates the chlorine atom for nucleophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclohexylmethanol (1.2 equivalents) and anhydrous tetrahydrofuran (THF) (approx. 5 mL per mmol of cyclohexylmethanol).
-
Alkoxide Formation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise over 15 minutes.
-
Causality Insight : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Performing this at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.
-
-
Reaction Progression : After the addition of NaH is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution : Add a solution of 2-chloro-5-methylnitrobenzene (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heating : Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water to destroy any excess NaH.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 2-(cyclohexylmethoxy)-4-methylnitrobenzene, can be purified by flash column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Form 2-(Cyclohexylmethoxy)-4-methylaniline
Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with iron powder in the presence of an acid promoter like ammonium chloride is a cost-effective, reliable, and scalable method that avoids the use of high-pressure hydrogenation equipment.
Experimental Protocol:
-
Reaction Setup : To a round-bottom flask, add the purified 2-(cyclohexylmethoxy)-4-methylnitrobenzene (1.0 equivalent) from Step 1, followed by ethanol and water (typically in a 5:1 to 10:1 ratio).
-
Addition of Reagents : Add iron powder (Fe, 5.0 equivalents) and ammonium chloride (NH₄Cl, 4.0 equivalents) to the mixture.
-
Causality Insight : Iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides. Ammonium chloride serves as a mild proton source and an electrolyte to facilitate the reaction on the surface of the iron particles.
-
-
Heating : Heat the vigorously stirred suspension to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitro-intermediate spot.
-
Filtration : After the reaction is complete, cool the mixture slightly and filter it while hot through a pad of celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with hot ethanol.
-
Isolation : Combine the filtrates and remove the ethanol under reduced pressure.
-
Extraction : Basify the remaining aqueous solution with aqueous sodium carbonate or sodium hydroxide to a pH of ~9-10. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(cyclohexylmethoxy)-4-methylaniline. The product can be further purified by vacuum distillation or column chromatography if necessary.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 2-(Cyclohexylmethoxy)-4-methylaniline must be confirmed through a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 6.5-7.5 ppm region. - A singlet for the -NH₂ protons (may be broad). - A singlet for the methyl (-CH₃) protons around 2.2-2.4 ppm. - A doublet for the methylene (-OCH₂-) protons. - A complex multiplet for the cyclohexyl protons in the 1.0-2.0 ppm region. |
| ¹³C NMR | - Aromatic carbons in the 110-150 ppm region. - Carbon of the methyl group (~20 ppm). - Carbon of the methylene group (~70-75 ppm). - Carbons of the cyclohexyl ring in the 25-40 ppm range. |
| FT-IR | - N-H stretching of the primary amine as two distinct peaks in the 3300-3500 cm⁻¹ region. - C-O-C ether stretching around 1200-1250 cm⁻¹. - C-H stretching (aliphatic and aromatic) around 2850-3100 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺ ion peak at m/z = 220.33 |
Potential Applications in Research and Drug Discovery
While this specific molecule may not have documented applications, its structural components suggest several areas of potential utility for researchers:
-
Scaffold for Medicinal Chemistry : It can serve as a starting point for the synthesis of more complex molecules. The primary amine is a handle for derivatization to create libraries of amides, sulfonamides, or ureas for screening against various biological targets.
-
Agrochemicals : Aniline derivatives are frequently used in the development of herbicides and fungicides[8]. The unique combination of lipophilicity and functional groups could be explored in this context.
-
Materials Science : Substituted anilines are precursors for conductive polymers and organic electronic materials. The cyclohexylmethoxy group could be used to tune solubility and solid-state packing properties[9].
Safety Information
The toxicological properties of 2-(Cyclohexylmethoxy)-4-methylaniline have not been established. However, based on the aniline substructure, appropriate safety precautions should be taken:
-
Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Toxicity : Aniline and its derivatives are generally considered toxic and can be absorbed through the skin. They may cause damage to the central nervous system, liver, and kidneys. Assume this compound is hazardous and handle it with care.
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
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A Comprehensive Technical Guide to the Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused protocol for the synthesis of 2-(cyclohexylmethoxy)-4-methylaniline, a valuable aniline derivative for various research and development applications. The synthesis is a two-step process beginning with the commercially available starting material, 4-methyl-2-nitrophenol. The methodology detailed herein is built upon established chemical principles, ensuring reliability and reproducibility.
The synthetic pathway involves an initial O-alkylation via the Williamson ether synthesis to form the intermediate, 2-(cyclohexylmethoxy)-4-methyl-1-nitrobenzene. This is followed by the selective reduction of the nitro group to yield the final aniline product. This guide will elaborate on the mechanistic rationale, provide detailed experimental procedures, and discuss potential optimization strategies.
Overall Synthetic Scheme
The two-step synthesis transforms 4-methyl-2-nitrophenol into 2-(cyclohexylmethoxy)-4-methylaniline. The first step is a Williamson ether synthesis, and the second is a nitro group reduction.
Figure 1: Overall reaction scheme for the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline.
Part 1: Synthesis of 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene via Williamson Ether Synthesis
The initial step focuses on the formation of the ether linkage through a nucleophilic substitution reaction. The Williamson ether synthesis is a reliable and well-established method for this transformation.[1][2][3]
Mechanism and Experimental Rationale
The Williamson ether synthesis proceeds via an S\N2 mechanism.[2][3] The phenolic proton of 4-methyl-2-nitrophenol is first deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclohexane and displacing the bromide leaving group.
Choice of Reagents:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol. Its use avoids the harsher conditions required with bases like sodium hydride.[4]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal as it can dissolve the ionic phenoxide intermediate and the alkyl halide, facilitating the S\N2 reaction.[5][6]
-
Alkylating Agent: (Bromomethyl)cyclohexane is a primary alkyl halide, which is optimal for S\N2 reactions to minimize competing elimination reactions.[2]
Detailed Experimental Protocol
-
To a stirred solution of 4-methyl-2-nitrophenol (1.0 eq.) in DMF (10 volumes), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add (bromomethyl)cyclohexane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(cyclohexylmethoxy)-4-methyl-1-nitrobenzene.
Part 2: Reduction of 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene to 2-(Cyclohexylmethoxy)-4-methylaniline
The second step involves the reduction of the aromatic nitro group to an amine. Several methods exist for this transformation, including catalytic hydrogenation and metal-acid reductions.[7][8] For this synthesis, a metal-mediated reduction using iron in the presence of ammonium chloride is chosen for its efficiency and chemoselectivity.
Mechanism and Experimental Rationale
The reduction of a nitro group with iron metal in the presence of an electrolyte like ammonium chloride is a classic and effective method.[7] The iron acts as the electron donor, and the reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final aniline.[9][10]
Choice of Reagents:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent for nitroarenes.[7]
-
Catalyst/Electrolyte: Ammonium chloride helps to maintain a slightly acidic medium and facilitates the reaction.
-
Solvent System: A mixture of ethanol and water is used to dissolve the nitro-intermediate and facilitate the reaction with the solid iron.
This method is advantageous as it avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts, making it suitable for standard laboratory settings.[11]
Detailed Experimental Protocol
-
In a round-bottom flask, create a slurry of iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) in a 4:1 mixture of ethanol and water.
-
Heat the slurry to reflux with vigorous stirring.
-
Dissolve the 2-(cyclohexylmethoxy)-4-methyl-1-nitrobenzene (1.0 eq.) in a minimal amount of hot ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron oxides.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Basify the remaining aqueous solution with aqueous sodium hydroxide to a pH of ~9-10.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(cyclohexylmethoxy)-4-methylaniline. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene | C₁₄H₁₉NO₃ | 249.31 | 85-95% |
| 2-(Cyclohexylmethoxy)-4-methylaniline | C₁₄H₂₁NO | 219.32 | 80-90% |
Visual Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.
Figure 2: Step-by-step workflow for the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline.
References
- Kumar, P. S., & Lokanatha Rai, K. L. (2012).
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from OrgoSolver website: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]
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University of Arizona. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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University of Richmond. (n.d.). Supplementary Material and Lab Documentation. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
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-
ACS Publications. (2019). Synergistic Copper-Catalyzed Reductive Aminocarbonylation of Alkyl Iodides with Nitroarenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Copper-Catalyzed N- and O-Alkylation of Amines and Phenols Using Alkylborane Reagents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
-
Fine Chemicals Industry Information. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
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Spectroscopic data for 2-(Cyclohexylmethoxy)-4-methylaniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexylmethoxy)-4-methylaniline
Introduction
2-(Cyclohexylmethoxy)-4-methylaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its molecular structure is paramount for its effective utilization. This guide provides a detailed analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, ensuring a robust and validated analytical workflow.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclohexylmethoxy)-4-methylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicities) to deduce proton-proton connectivities.
Predicted ¹H NMR Data for 2-(Cyclohexylmethoxy)-4-methylaniline (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-6.9 | m | 3H | Aromatic protons |
| ~ 4.2 | br s | 2H | -NH₂ |
| ~ 3.8 | d | 2H | -O-CH₂- |
| ~ 2.2 | s | 3H | -CH₃ |
| ~ 1.0-2.0 | m | 11H | Cyclohexyl protons |
Interpretation and Rationale
-
The aromatic protons are expected to appear in the downfield region (~6.7-6.9 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to complex splitting (multiplet, m).
-
The amine (-NH₂) protons are expected to be a broad singlet (~4.2 ppm) due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The methylene protons adjacent to the oxygen (-O-CH₂-) are deshielded by the electronegative oxygen and are expected to appear as a doublet (~3.8 ppm) due to coupling with the adjacent cyclohexyl proton.
-
The methyl group (-CH₃) on the aromatic ring will be a singlet (~2.2 ppm) as it has no adjacent protons.
-
The cyclohexyl protons will appear as a complex series of multiplets in the upfield region (~1.0-2.0 ppm), which is characteristic of saturated cyclic systems.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. The same deuterated solvent can be used.
-
Instrumentation: The same NMR spectrometer is used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing & Analysis: Similar processing steps as for ¹H NMR are applied. The chemical shift of each peak is then correlated to the different carbon environments in the molecule.
Predicted ¹³C NMR Data for 2-(Cyclohexylmethoxy)-4-methylaniline (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145-150 | C-O (aromatic) |
| ~ 130-140 | C-N (aromatic) & Substituted aromatic C |
| ~ 115-125 | Unsubstituted aromatic C-H |
| ~ 75 | -O-CH₂- |
| ~ 38 | Cyclohexyl CH |
| ~ 30, 26, 25 | Cyclohexyl CH₂ |
| ~ 20 | -CH₃ |
Interpretation and Rationale
-
The aromatic carbons attached to the electronegative oxygen and nitrogen atoms will be the most downfield.
-
The remaining aromatic carbons will appear in the typical aromatic region.
-
The aliphatic carbons of the cyclohexylmethoxy group will be in the upfield region, with the carbon directly attached to the oxygen being the most deshielded.
-
The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Predicted IR Data for 2-(Cyclohexylmethoxy)-4-methylaniline
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3400-3300 | N-H stretch (amine) |
| ~ 3050-3000 | C-H stretch (aromatic) |
| ~ 2950-2850 | C-H stretch (aliphatic) |
| ~ 1620-1580 | C=C stretch (aromatic) |
| ~ 1250-1200 | C-N stretch (aromatic amine) |
| ~ 1100-1000 | C-O stretch (ether) |
Interpretation and Rationale
-
The two sharp bands in the 3400-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of a primary amine.
-
The C-H stretches for the aromatic and aliphatic portions of the molecule will be clearly distinguishable.
-
The C=C stretching vibrations of the aromatic ring will appear in the 1620-1580 cm⁻¹ region.
-
The C-N and C-O stretching vibrations provide key evidence for the amine and ether functional groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a hard ionization technique that causes extensive fragmentation, while ESI is a soft ionization technique that typically yields the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted MS Data for 2-(Cyclohexylmethoxy)-4-methylaniline (EI)
-
Molecular Ion (M⁺): m/z = 219.3
-
Key Fragments:
-
m/z = 122: Loss of the cyclohexylmethyl radical
-
m/z = 97: Cyclohexylmethyl cation
-
m/z = 81: Loss of a methyl group from the cyclohexylmethyl cation
-
Interpretation and Rationale
-
The molecular ion peak at m/z 219.3 corresponds to the molecular weight of the compound.
-
The fragmentation pattern is consistent with the proposed structure. The most likely fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable cyclohexylmethyl radical and a substituted aniline cation (m/z 122), or a cyclohexylmethyl cation (m/z 97).
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Experimental Workflow for IR Analysis
Caption: Workflow for IR data acquisition and analysis.
Experimental Workflow for MS Analysis
Caption: Workflow for MS data acquisition and analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-(Cyclohexylmethoxy)-4-methylaniline. While this guide presents predicted data, the outlined protocols and interpretation strategies serve as a robust framework for the experimental validation of this and other novel chemical structures. The logical and self-validating nature of this multi-technique approach is fundamental to ensuring scientific integrity in chemical research.
References
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.
-
Spectral Database for Organic Compounds (SDBS) . A comprehensive online database of spectroscopic data for organic compounds. URL: [Link]
-
PubChem . A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). URL: [Link]
2-(Cyclohexylmethoxy)-4-methylaniline solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-(Cyclohexylmethoxy)-4-methylaniline
Introduction
2-(Cyclohexylmethoxy)-4-methylaniline is a novel aromatic amine with potential applications in pharmaceutical and materials science. As with any new chemical entity (NCE) intended for biological applications, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(Cyclohexylmethoxy)-4-methylaniline. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices. The methodologies described herein are grounded in established principles and regulatory guidelines to ensure data integrity and reliability.
Physicochemical Characterization
A compound's solubility is intrinsically linked to its other physicochemical properties. Therefore, a foundational characterization is a prerequisite for any meaningful solubility investigation. The key parameters to be determined are the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (LogP), and the melting point.
Table 1: Physicochemical Properties of 2-(Cyclohexylmethoxy)-4-methylaniline (Hypothetical Data)
| Property | Value | Method |
| Molecular Formula | C₁₄H₂₁NO | - |
| Molecular Weight | 219.33 g/mol | - |
| pKa (conjugate acid) | 4.8 ± 0.1 | Potentiometric Titration |
| cLogP (calculated) | 4.2 | - |
| Melting Point | 65-68 °C | Capillary Method |
pKa Determination
The pKa of the anilinic nitrogen is crucial as it dictates the ionization state of the molecule at different pH values, which in turn governs its pH-dependent solubility. For a basic compound like an aniline derivative, the pKa refers to its conjugate acid. Potentiometric titration is a highly accurate and widely used method for its determination.[1][2][3][4][5]
-
Sample Preparation: Prepare a solution of 2-(Cyclohexylmethoxy)-4-methylaniline of a known concentration (e.g., 1-5 mM) in a suitable solvent, typically a water-methanol co-solvent system to ensure initial solubility.[2]
-
Titration Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).[3] Immerse the calibrated electrode in the sample solution, which is maintained at a constant temperature (e.g., 25 °C) and continuously stirred.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.[3]
-
Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the amine has been protonated. This can be determined from the inflection point of the first derivative of the titration curve.[1][5]
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination
LogP is a measure of a compound's lipophilicity and can influence its solubility in both aqueous and organic media. While the traditional shake-flask method is an option, a reversed-phase high-performance liquid chromatography (RP-HPLC) based method is often preferred for its speed and lower sample consumption.[6][7][8]
-
System Preparation: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Calibration: Prepare a series of standard compounds with known LogP values. Inject each standard and record its retention time (tR). Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (log k'), where k' = (tR - t0) / t0 (t0 is the column dead time).
-
Sample Analysis: Dissolve 2-(Cyclohexylmethoxy)-4-methylaniline in the mobile phase, inject it into the HPLC system, and record its retention time.
-
LogP Calculation: Calculate the log k' for the test compound and determine its LogP value using the calibration curve.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase at a specific temperature and pressure. It is considered the "true" solubility and is the gold standard for solubility measurement.[9][10][11] The shake-flask method is the most reliable technique for this determination, as recommended by the International Council for Harmonisation (ICH).[12][13][14][15]
-
Preparation: Add an excess amount of solid 2-(Cyclohexylmethoxy)-4-methylaniline to vials containing the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) or organic solvent. The excess solid ensures that equilibrium is reached.[9]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10][16]
-
Phase Separation: After equilibration, allow the suspensions to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.
-
Sampling and Quantification: Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
-
Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
pH Verification: Measure the pH of the remaining suspension to ensure it has not changed during the experiment.[9][12]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Table 2: Thermodynamic Solubility of 2-(Cyclohexylmethoxy)-4-methylaniline (Hypothetical Data at 25 °C)
| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.2 | 550 | 2507 |
| Acetate Buffer | 4.5 | 150 | 684 |
| Phosphate Buffer | 6.8 | 5 | 23 |
| PBS | 7.4 | < 1 | < 5 |
| Methanol | - | > 10,000 | > 45,590 |
| Acetonitrile | - | > 10,000 | > 45,590 |
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer. It is a non-equilibrium measurement that reflects the tendency of a compound to precipitate from a supersaturated solution. This assay is widely used in early drug discovery for high-throughput screening due to its speed and low compound requirement.[16][17][18][19][20][21]
-
Stock Solution: Prepare a high-concentration stock solution of 2-(Cyclohexylmethoxy)-4-methylaniline in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration and a low final DMSO concentration (typically 1-2%).[19][20]
-
Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).[17][19]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[17][19]
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which the turbidity or absorbance is not significantly above the background (buffer with DMSO only).
Caption: Workflow for the turbidimetric kinetic solubility assay.
Table 3: Kinetic Solubility of 2-(Cyclohexylmethoxy)-4-methylaniline (Hypothetical Data)
| Buffer | pH | Kinetic Solubility (µM) |
| PBS | 7.4 | 45 |
Factors Influencing Solubility: The pH-Solubility Profile
For an ionizable compound like 2-(Cyclohexylmethoxy)-4-methylaniline, pH is the most critical factor influencing its aqueous solubility. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form of the molecule.
-
At pH < pKa (4.8): The anilinic nitrogen will be predominantly protonated (R-NH₃⁺). The ionized form is generally more water-soluble. As seen in the hypothetical data in Table 2, the solubility is highest at pH 1.2.
-
At pH > pKa (4.8): The compound will exist primarily as the neutral, free base (R-NH₂). This form is less polar and thus exhibits lower aqueous solubility, as reflected in the sharp drop in solubility at pH 6.8 and 7.4.
The significant difference between the high solubility at acidic pH and the very low solubility at physiological pH is a crucial finding for drug development. It suggests that while the compound may dissolve in the stomach, it could precipitate in the higher pH environment of the small intestine, potentially leading to poor or variable absorption.
Data Interpretation and Reporting
A comprehensive solubility report for 2-(Cyclohexylmethoxy)-4-methylaniline should include the following:
-
Physicochemical Properties: A summary table (like Table 1) of the experimentally determined pKa and melting point, along with the calculated LogP.
-
Thermodynamic Solubility Data: A detailed table (like Table 2) presenting the equilibrium solubility in various aqueous buffers and organic solvents. The pH of the buffers should be reported both before and after the experiment.
-
Kinetic Solubility Data: The result from the high-throughput kinetic assay (Table 3), which provides an early indication of potential solubility liabilities. It is common for kinetic solubility to be higher than thermodynamic solubility due to the formation of a supersaturated solution.[9]
-
pH-Solubility Profile: A graphical representation of thermodynamic solubility (on a logarithmic scale) versus pH. This visual aid is invaluable for understanding the compound's behavior in different physiological environments.
The combined data indicate that 2-(Cyclohexylmethoxy)-4-methylaniline is a basic compound with low intrinsic solubility and a steep pH-solubility profile. Its solubility is highly dependent on the pH of the medium. While it is freely soluble in organic solvents like methanol, its poor aqueous solubility at physiological pH may present challenges for oral formulation development. These findings are critical for guiding further studies, such as salt screening or the development of enabling formulations (e.g., amorphous solid dispersions), to improve its biopharmaceutical properties.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]
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Kerns, E. H., & Di, L. (2003). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Pharmaceutical Sciences, 92(9), 1845-1853. [Link]
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Coutinho, A. L., Cristofoletti, R., Wu, F., Shoyaib, A. A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]
- Kerns, E. H., & Di, L. (2003). High throughput HPLC method for determining Log P values. U.S. Patent No. 6,524,863 B1. Washington, DC: U.S.
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Wilson, N. S., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]
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Li, J., & Tarsis, M. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. [Link]
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Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from Domainex website. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553. [Link]
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Shah, V. P., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]
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Davit, B., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website. [Link]
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Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1494-1498. [Link]
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ICH. (2020). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
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Petrič, K., & Peternel, L. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. [Link]
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Orfi, L., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
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ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers: Questions and Answers. [Link]
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Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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A Comprehensive Technical Guide to the Determination of Key Physical Properties of Novel Aniline Derivatives: A Focus on 2-(Cyclohexylmethoxy)-4-methylaniline
Abstract
Introduction: The Critical Role of Physical Properties in Drug Development
In the rigorous and demanding landscape of drug discovery and development, the journey of a novel molecule from a laboratory curiosity to a potential therapeutic agent is long and fraught with challenges. Among the initial and most crucial steps in the characterization of a new chemical entity (NCE) is the determination of its fundamental physical properties. The melting point and boiling point, while seemingly basic, are powerful indicators of a compound's identity, purity, and intermolecular forces.
A sharp and defined melting point range is a strong indicator of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities. This information is invaluable during the synthesis and purification stages of drug development. Similarly, the boiling point provides essential information about a substance's volatility, which is a key consideration for purification techniques such as distillation, as well as for handling and storage.[1][2] For a novel compound like 2-(Cyclohexylmethoxy)-4-methylaniline, establishing these physical constants is a prerequisite for further preclinical and clinical development.
This guide will provide detailed, field-proven protocols for the accurate determination of the melting and boiling points of 2-(Cyclohexylmethoxy)-4-methylaniline, ensuring the generation of reliable and high-quality data.
Physical Properties of 2-(Cyclohexylmethoxy)-4-methylaniline
As of the latest literature review, specific experimental data for the melting and boiling points of 2-(Cyclohexylmethoxy)-4-methylaniline are not publicly available. The following table is presented as a template for recording experimentally determined values.
| Physical Property | Experimentally Determined Value |
| Melting Point | To be determined |
| Boiling Point | To be determined |
Experimental Protocol: Melting Point Determination
The capillary method is the most widely accepted and utilized technique for determining the melting point of a solid organic compound.[3][4] This method relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.
Causality Behind Experimental Choices
The choice of a slow heating rate (approximately 1-2°C per minute) as the melting point is approached is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[5] Rapid heating can lead to an artificially high and broad melting point range, as the thermometer reading may lag behind the actual temperature of the sample. The use of a fresh sample for each determination is mandatory, as some compounds may decompose or undergo a change in crystalline structure upon melting and re-solidifying.[5]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 2-(Cyclohexylmethoxy)-4-methylaniline is completely dry and in a fine powdered form to allow for uniform heating.[3]
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[5]
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be between 2-3 mm.[5]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the sample holder of a calibrated melting point apparatus.[3]
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a faster rate (e.g., 10-20°C per minute) to establish a rough range.[5]
-
For an accurate measurement, set the starting temperature to approximately 20°C below the expected melting point.
-
Heat at a medium rate until the temperature is about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[5]
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]
-
Report the melting point as a range of these two temperatures.
-
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] For small sample quantities, the Thiele tube method is a convenient and accurate technique.[1][8]
Causality Behind Experimental Choices
The Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (typically mineral oil or silicone oil) through convection currents, eliminating the need for stirring.[6] An inverted capillary tube is placed in the sample to trap air. As the sample is heated, the air expands and escapes, forming a stream of bubbles. When the heating is stopped, the sample cools, and the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure of the sample is equal to the atmospheric pressure, which is the boiling point.[2][8] It is crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[1]
Step-by-Step Methodology
-
Sample and Apparatus Preparation:
-
Fill a small test tube or a fusion tube to a depth of about 2-3 cm with 2-(Cyclohexylmethoxy)-4-methylaniline.
-
Take a capillary tube and seal one end using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.[6]
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.[8]
-
Suspend the thermometer and test tube assembly in a Thiele tube filled with a suitable heating oil, making sure the rubber band is above the oil level.[6]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner.[8]
-
Observe the capillary tube. A slow stream of bubbles will initially emerge as the trapped air expands.
-
Continue to heat gently until a rapid and continuous stream of bubbles escapes from the end of the capillary tube.[8]
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[6][8]
-
Record this temperature as the boiling point.
-
Record the ambient atmospheric pressure.
-
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Conclusion
The determination of melting and boiling points represents a fundamental yet critical aspect of the characterization of novel chemical compounds such as 2-(Cyclohexylmethoxy)-4-methylaniline. The protocols outlined in this guide provide a robust framework for obtaining accurate and reproducible data, which is essential for establishing the identity, purity, and physical characteristics of new molecular entities. Adherence to these standardized procedures will ensure the generation of high-quality data that can be confidently utilized in subsequent stages of research and development.
References
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- Melting point determination. (n.d.).
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- Determination of Boiling Point (B.P). (n.d.).
- Melting Point Determination - thinkSRS.com. (n.d.).
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
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- BOILING POINT DETERMINATION. (n.d.).
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Starting materials for 2-(Cyclohexylmethoxy)-4-methylaniline synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
Introduction
2-(Cyclohexylmethoxy)-4-methylaniline is an aromatic amine derivative characterized by a cyclohexylmethoxy group ortho to the amino group and a methyl group para to it. As a substituted aniline, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of its functional groups—an ether, a primary amine, and a methyl group on an aromatic ring—offers multiple points for further chemical modification. This guide provides a detailed examination of the requisite starting materials and the underlying synthetic strategies for its preparation, aimed at researchers and professionals in chemical development.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of 2-(Cyclohexylmethoxy)-4-methylaniline reveals that the most straightforward disconnection is at the ether linkage (C-O bond). This approach is based on the well-established Williamson ether synthesis. This disconnection points to two primary building blocks: an aminophenol core and an alkylating agent.
The primary synthetic challenge lies in the chemoselectivity of the alkylation step. The starting aminophenol contains two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). To ensure the desired O-alkylation and prevent competing N-alkylation, a protection strategy for the amino group is often necessary.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: The Aniline Core - 2-Amino-5-methylphenol
The cornerstone of the synthesis is 2-amino-5-methylphenol (also known as 6-amino-m-cresol). Its bifunctional nature requires careful handling in multi-step syntheses.
Properties and Availability
Commercially available as a powder, this compound serves as the direct precursor to the aniline portion of the final product.[1] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2835-98-5 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Melting Point | 159-162 °C | [1] |
| Appearance | Powder | [1] |
Synthetic Preparation of 2-Amino-5-methylphenol
While commercially available, understanding its synthesis is crucial for process development and impurity profiling. The most common laboratory and industrial preparations involve the reduction of the corresponding nitrophenol, 5-methyl-2-nitrophenol. This nitro compound is typically synthesized by the nitration of p-cresol, though this reaction can produce isomeric impurities. An alternative route starts from 2-amino-5-methylbenzenesulfonic acid.[2]
A well-documented and analogous procedure for a similar compound, 2-amino-5-methoxyphenol, involves a two-step process starting from 3-methoxyphenol: nitration followed by catalytic hydrogenation.[3] This provides a reliable template for the synthesis of 2-amino-5-methylphenol from m-cresol.
Experimental Protocol: Synthesis via Reduction of 5-methyl-2-nitrophenol
This protocol is adapted from general procedures for the reduction of nitrophenols.[3][4]
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker vessel), dissolve 5-methyl-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-methylphenol, which can be purified further by recrystallization if necessary.
Part 2: The Alkylating Agent - Cyclohexylmethyl Bromide
The cyclohexylmethoxy side chain is introduced using an appropriate alkylating agent, most commonly (bromomethyl)cyclohexane, also known as cyclohexylmethyl bromide.
Properties and Availability
Cyclohexylmethyl bromide is a colorless to pale yellow liquid and is the preferred reagent for this type of alkylation due to the good leaving group ability of the bromide ion.[5] It is a versatile reagent in organic synthesis, particularly for introducing the cyclohexylmethyl group via nucleophilic substitution reactions.[5][6]
| Property | Value | Reference |
| CAS Number | 2550-36-9 | [5][7] |
| Molecular Formula | C₇H₁₃Br | [7] |
| Molecular Weight | 177.08 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Purity (Typical) | >97% | [5] |
Synthetic Preparation of Cyclohexylmethyl Bromide
This alkyl halide is typically prepared from the corresponding alcohol, cyclohexylmethanol, via reaction with a bromine source such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[6][7]
Experimental Protocol: Synthesis from Cyclohexylmethanol using PBr₃ [7]
-
Setup: To a four-neck flask equipped with a stirrer, dropping funnel, and thermometer, add cyclohexylmethanol and a solvent such as toluene. Cool the mixture to 0-10 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃) in toluene dropwise, ensuring the internal temperature is maintained below 5 °C. The addition process typically takes about one hour.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours (e.g., 10 hours) to ensure the reaction goes to completion.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate. After filtering, concentrate the solution under reduced pressure to remove the toluene. The crude product is then purified by vacuum distillation to yield pure cyclohexylmethyl bromide.[7]
The Core Reaction: Selective O-Alkylation
The key transformation is the etherification of the phenolic hydroxyl group. As aminophenol has two nucleophilic centers, achieving selective O-alkylation is paramount. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and potentially di-alkylated products.
To circumvent this, a protection-alkylation-deprotection strategy is employed. The amino group is first protected as a less nucleophilic functional group (e.g., an amide), directing the subsequent alkylation to the phenolic oxygen.
Caption: Workflow for selective O-alkylation of 2-amino-5-methylphenol.
Experimental Protocol: Overall Synthesis
This protocol integrates the steps of protection, etherification, and deprotection.
-
Protection of the Amino Group:
-
Dissolve 2-amino-5-methylphenol in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the N-acetylated product. Filter and dry the solid.
-
-
O-Alkylation (Williamson Ether Synthesis):
-
Suspend the N-protected aminophenol and a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add cyclohexylmethyl bromide to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by chromatography or recrystallization.
-
-
Deprotection of the Amino Group:
-
Dissolve the protected ether intermediate in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the solution to reflux for several hours until the amide is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of 7-8.
-
Extract the final product, 2-(Cyclohexylmethoxy)-4-methylaniline, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
-
Conclusion
The synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline is a well-defined process hinging on the strategic selection and preparation of two key starting materials: 2-amino-5-methylphenol and cyclohexylmethyl bromide . The critical step in the synthesis is the selective O-alkylation of the aminophenol, which is most reliably achieved through a protection-alkylation-deprotection sequence. A thorough understanding of the synthesis and purification of the starting materials is essential for controlling the impurity profile and ensuring high yield and purity of the final product. This guide provides the foundational knowledge for researchers to confidently approach the synthesis and scale-up of this valuable chemical intermediate.
References
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PrepChem.com. (n.d.). Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
- Google Patents. (1998). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
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Semantic Scholar. (n.d.). 2-amino-5-methylphenol. Retrieved from [Link]
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ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]
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YouTube. (2024). Cyclohexyl bromide synthesis from cyclohexanol. Retrieved from [Link]
- Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
- Google Patents. (1984). US4487975A - Etherification of phenols.
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IRIS. (2011). Acid catalyzed alkylation of phenols with cyclohexene. Retrieved from [Link]
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ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
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Retrosynthetic analysis of 2-(Cyclohexylmethoxy)-4-methylaniline
An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-(Cyclohexylmethoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive retrosynthetic analysis of 2-(Cyclohexylmethoxy)-4-methylaniline, a key intermediate in various pharmaceutical syntheses. We will explore multiple strategic disconnections, evaluating the merits and challenges of each pathway. The discussion extends beyond theoretical analysis to include detailed, field-proven experimental protocols, ensuring a seamless transition from concept to practice. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.
Introduction: The Strategic Importance of Retrosynthesis
Retrosynthetic analysis, a concept pioneered by E.J. Corey, is the cornerstone of modern organic synthesis. It is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process not only illuminates potential synthetic routes but also allows for the strategic selection of pathways that are efficient, cost-effective, and scalable—critical considerations in the pharmaceutical industry.
The target molecule, 2-(Cyclohexylmethoxy)-4-methylaniline, possesses a key ether linkage and an aniline moiety, both of which are common pharmacophores. A robust and flexible synthetic strategy is therefore highly desirable. This guide will dissect the molecule's structure to propose several viable retrosynthetic pathways, complete with detailed forward synthesis protocols and an analysis of their respective advantages.
Retrosynthetic Strategy: Key Disconnections
The structure of 2-(Cyclohexylmethoxy)-4-methylaniline offers several logical points for disconnection. The most prominent are the C-O ether bond and the C-N bond of the aniline group.
Figure 1: Key retrosynthetic disconnections for 2-(Cyclohexylmethoxy)-4-methylaniline.
Strategy 1: C-O Ether Bond Disconnection (Williamson Ether Synthesis)
The most intuitive disconnection is the ether linkage. This leads to two key synthons: an aryloxide derived from 2-amino-5-methylphenol and a cyclohexylmethyl halide. This approach leverages the well-established Williamson ether synthesis, a reliable and widely used method for forming ether bonds.[1][2][3][4]
Figure 2: Forward synthesis via Williamson ether synthesis.
This route is attractive due to the commercial availability of both starting materials. However, a key consideration is the potential for N-alkylation of the aniline as a competing side reaction. Judicious choice of base and reaction conditions is crucial to favor O-alkylation. A non-nucleophilic base and careful temperature control can mitigate this issue.
Strategy 2: C-N Bond Disconnection (Reductive Amination)
An alternative disconnection breaks the C-N bond, suggesting a reductive amination pathway.[5][6][7][8] This approach involves the reaction of an appropriately substituted aldehyde, 2-(cyclohexylmethoxy)-4-methylbenzaldehyde, with ammonia or a protected amine equivalent, followed by reduction.
Figure 3: Forward synthesis via reductive amination.
While conceptually sound, this route presents a more significant synthetic challenge in the preparation of the requisite aldehyde. This multi-step synthesis of the aldehyde may decrease the overall efficiency of this pathway compared to the more convergent Williamson ether synthesis approach.
Recommended Synthetic Protocol: Williamson Ether Synthesis
Based on the retrosynthetic analysis, the Williamson ether synthesis is the more practical and efficient route for the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline. The following protocol provides a detailed, step-by-step methodology.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-methylphenol | ≥98% | Sigma-Aldrich |
| Cyclohexylmethyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Brine (saturated NaCl(aq)) | In-house prep. | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol of the phenol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes. To the resulting suspension, add cyclohexylmethyl bromide (1.1 eq) dropwise via a syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 20%) to afford 2-(cyclohexylmethoxy)-4-methylaniline as a pure solid.
Characterization
The identity and purity of the synthesized 2-(Cyclohexylmethoxy)-4-methylaniline should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the aromatic protons, the methyl group protons, the methylene protons of the cyclohexylmethyl group, and the cyclohexyl protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern.
-
Melting Point (MP): Comparison with literature values if available.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Loss of product during work-up | Optimize extraction and washing steps. | |
| Presence of N-alkylated product | Competing N-alkylation | Use a milder base (e.g., Cs₂CO₃). Lower the reaction temperature. |
| Incomplete removal of starting material | Insufficient alkylating agent or reaction time | Increase the equivalents of cyclohexylmethyl bromide slightly (e.g., to 1.2 eq). Extend the reaction time. |
Conclusion
The retrosynthetic analysis of 2-(Cyclohexylmethoxy)-4-methylaniline clearly indicates that the Williamson ether synthesis is a superior synthetic strategy in terms of efficiency, convergence, and the commercial availability of starting materials. The provided protocol is a robust and scalable method for the preparation of this valuable pharmaceutical intermediate. Careful control of reaction conditions is paramount to achieving high yields and minimizing side products. This in-depth guide provides drug development professionals with the necessary information to confidently synthesize this and related molecules.
References
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Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83 (6), 929. [Link]
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Orduña, J.-M.; del Río, N.; Pérez-Pérez, M.-J. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry2023 , 21 (28), 5863-5871. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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The Williamson Ether Synthesis. [Link]
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Predicted ¹H and ¹³C NMR shifts for 2-(Cyclohexylmethoxy)-4-methylaniline
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2-(Cyclohexylmethoxy)-4-methylaniline
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(cyclohexylmethoxy)-4-methylaniline. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent effects, and data from analogous structures to generate a robust set of predicted spectral data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected NMR characteristics of this compound and a framework for its empirical analysis. Methodologies for NMR prediction, including computational approaches, are discussed, and a standardized experimental protocol for the acquisition of high-quality NMR spectra for similar aromatic amines is provided.
Introduction to NMR Shift Prediction for Novel Molecules
The structural elucidation of novel organic compounds is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in this endeavor, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a newly synthesized or uncharacterized molecule like 2-(cyclohexylmethoxy)-4-methylaniline, predicting its NMR spectrum is a critical first step in confirming its identity and understanding its electronic and conformational properties.
The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by a combination of factors including electron density, the electronegativity of neighboring atoms, and anisotropic effects from nearby π systems or functional groups. The prediction of NMR shifts can be broadly approached through two main avenues:
-
Empirical and Database-Driven Methods: These methods rely on large databases of experimentally determined NMR spectra.[1][2] Algorithms, such as the Hierarchically Ordered Spherical Environment (HOSE) code, and machine learning models are trained on this data to predict the chemical shifts of a novel structure by comparing its constituent fragments to those in the database.[3][4][5] These approaches are generally fast and can be remarkably accurate for molecules that are well-represented within the training datasets.[6][7]
-
Quantum Mechanical Calculations: First-principles methods, most notably Density Functional Theory (DFT), have become increasingly powerful for predicting NMR parameters.[8][9] By calculating the magnetic shielding tensor for each nucleus in a molecule, the chemical shifts can be derived. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to address the gauge-origin problem in these calculations, leading to more accurate predictions.[10][11] These computational methods are particularly valuable for novel scaffolds where empirical data may be sparse.
This guide will employ a hybrid approach, primarily using the principles of substituent additivity derived from experimental data of similar compounds, a cornerstone of empirical prediction. This provides an intuitive and chemically-grounded framework for understanding the origin of the predicted chemical shifts.
Molecular Structure and Predicted NMR Spectra
The structure of 2-(cyclohexylmethoxy)-4-methylaniline incorporates three key fragments that collectively determine its NMR spectrum: the aniline core, the cyclohexyl group, and the methoxy linker. The electronic interplay between the electron-donating amino and methoxy groups and the weakly donating methyl group, along with the conformational flexibility of the cyclohexylmethoxy side chain, will be reflected in the predicted chemical shifts.
Predicted ¹H NMR Shifts
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the cyclohexyl ring, the methylene bridge, the methyl group, and the amine protons. The predicted chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Cyclohexylmethoxy)-4-methylaniline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic H-3 | 6.75 - 6.85 | d | |
| Aromatic H-5 | 6.65 - 6.75 | d | |
| Aromatic H-6 | 6.80 - 6.90 | s | |
| NH₂ | 3.50 - 4.50 | br s | Shift and broadening are solvent and concentration dependent. |
| O-CH₂-Cyclohexyl | 3.80 - 3.90 | d | |
| Cyclohexyl CH (methine) | 1.70 - 1.85 | m | |
| Cyclohexyl CH₂ (axial & equatorial) | 1.10 - 1.95 | m | Complex overlapping multiplets are expected. |
| Ar-CH₃ | 2.20 - 2.30 | s |
Rationale for ¹H Predictions:
-
Aromatic Protons: The aniline ring is substituted with three electron-donating groups (NH₂, OCH₂-Cyclohexyl, and CH₃). These groups increase the electron density on the aromatic ring, causing the aromatic protons to be shielded and resonate at a higher field (lower ppm) compared to benzene (δ ~7.26 ppm).[12] The ortho and para relationship of these groups leads to the predicted upfield shifts.[13]
-
Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.[14]
-
Cyclohexylmethoxy Group: The methylene protons adjacent to the oxygen (O-CH₂) are deshielded by the electronegative oxygen and are expected to appear around 3.8-3.9 ppm. The protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region (1.10 - 1.95 ppm).[15][16] The conformational averaging of the cyclohexyl ring at room temperature will influence the appearance of these signals.[17][18]
-
Methyl Group (Ar-CH₃): The methyl group attached to the aromatic ring is expected to resonate in the typical range for benzylic protons, around 2.2-2.3 ppm.[19]
Predicted ¹³C NMR Shifts
The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are highly indicative of the electronic environment and hybridization of the carbon atoms. The predicted values are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Cyclohexylmethoxy)-4-methylaniline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-NH₂) | 145.0 - 146.0 | |
| C-2 (C-O) | 147.0 - 148.0 | |
| C-3 | 115.0 - 116.0 | |
| C-4 (C-CH₃) | 128.0 - 129.0 | |
| C-5 | 112.0 - 113.0 | |
| C-6 | 120.0 - 121.0 | |
| O-CH₂-Cyclohexyl | 75.0 - 76.0 | |
| Cyclohexyl C-1 (CH) | 38.0 - 39.0 | |
| Cyclohexyl C-2, C-6 | 30.0 - 31.0 | |
| Cyclohexyl C-3, C-5 | 26.0 - 27.0 | |
| Cyclohexyl C-4 | 25.0 - 26.0 | |
| Ar-CH₃ | 20.0 - 21.0 |
Rationale for ¹³C Predictions:
-
Aromatic Carbons: The carbons directly attached to the electron-donating nitrogen (C-1) and oxygen (C-2) will be significantly influenced. The C-2 carbon, bearing the alkoxy group, is expected to be the most downfield of the aromatic carbons. The electron-donating nature of the substituents will cause a general shielding of the other ring carbons compared to unsubstituted benzene (δ 128.5 ppm).[20]
-
Cyclohexylmethoxy Group: The methylene carbon (O-CH₂) is deshielded by the attached oxygen and will appear around 75-76 ppm. The carbons of the cyclohexyl ring will resonate in the typical aliphatic region.
-
Methyl Carbon (Ar-CH₃): The methyl carbon will appear at a characteristic upfield position, around 20-21 ppm.
Methodological Framework
Visualization of the Prediction Workflow
The prediction of the NMR spectra for 2-(cyclohexylmethoxy)-4-methylaniline is based on a logical workflow that deconstructs the molecule into its fundamental components and considers the influence of each part on the overall spectrum. This process is illustrated in the following diagram.
Caption: Workflow for the prediction of NMR spectra.
Experimental Protocol for NMR Data Acquisition
For the empirical validation of the predicted data, the following standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is recommended.[21]
1. Sample Preparation:
- Weigh 10-20 mg of solid 2-(cyclohexylmethoxy)-4-methylaniline.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.
2. ¹H NMR Spectroscopy:
- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard single-pulse (e.g., zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
3. ¹³C NMR Spectroscopy:
- Spectrometer: 100 MHz (on a 400 MHz instrument)
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled (e.g., zgpg30)
- Number of Scans: 1024 or more, as needed for adequate signal-to-noise
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 220 ppm
- Reference: CDCl₃ at 77.16 ppm
Discussion and Conclusion
The predicted ¹H and ¹³C NMR data presented in this guide provide a solid foundation for the spectroscopic analysis of 2-(cyclohexylmethoxy)-4-methylaniline. The chemical shifts have been estimated based on the well-established principles of substituent effects in aromatic and aliphatic systems. The electron-donating nature of the amino, alkoxy, and methyl substituents is expected to result in a shielded aromatic system, with the proton and carbon signals appearing at relatively high fields.
It is important to recognize that these are predicted values. The actual experimental spectrum may show minor deviations due to subtle conformational effects, solvent interactions, and the limitations of the additivity models. For instance, the rotational freedom of the cyclohexylmethoxy group could influence the shielding of the nearby aromatic protons through space.[22][23] Low-temperature NMR studies could potentially resolve different conformers if the rotational barriers are sufficiently high.
This technical guide serves as a robust starting point for researchers working with 2-(cyclohexylmethoxy)-4-methylaniline. The predicted spectra can aid in the initial identification of the compound and the assignment of its NMR signals. The provided experimental protocol offers a standardized method for obtaining high-quality empirical data, which can then be used to refine our understanding of the structure and electronic properties of this molecule.
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-(Alkoxy)-4-methylanilines: A Guide for the Modern Chemist
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, the substituted aniline framework stands as a cornerstone for the construction of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this class of compounds, 2-(alkoxy)-4-methylanilines represent a particularly versatile and valuable building block. The strategic placement of an alkoxy group ortho to the amine and a methyl group para to it imparts a unique combination of electronic and steric properties. This guide provides an in-depth exploration of 2-(Cyclohexylmethoxy)-4-methylaniline and its analogs as key intermediates, offering insights into their synthesis, reactivity, and application in modern synthetic challenges. While direct literature on 2-(Cyclohexylmethoxy)-4-methylaniline is limited, this guide will draw upon established principles and data from closely related structures to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Rationale
The utility of a building block is fundamentally tied to its inherent chemical properties. For 2-(Cyclohexylmethoxy)-4-methylaniline, the key structural features are the aniline core, the ortho-cyclohexylmethoxy group, and the para-methyl group.
| Property | Value (Estimated) | Significance in Synthesis |
| Molecular Formula | C14H21NO | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 219.32 g/mol | Important for stoichiometric calculations in reactions. |
| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | Dictates choice of reaction and purification solvents. |
| pKa (of the anilinium ion) | ~4-5 | Influences its basicity and reactivity in acid-catalyzed reactions. |
The cyclohexylmethoxy group introduces significant steric bulk ortho to the amine, which can direct the regioselectivity of reactions at the aromatic ring and the nitrogen atom. Furthermore, the ether linkage is generally stable to a wide range of reaction conditions, making it a robust functional handle. The para-methyl group, an electron-donating group, activates the aromatic ring towards electrophilic substitution.
Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline: A Practical Approach
The most common and industrially scalable route to 2-(alkoxy)-4-methylanilines is through a Williamson ether synthesis, followed by the reduction of a nitro group. This two-step process offers high yields and utilizes readily available starting materials.
Step 1: Synthesis of 1-(Cyclohexylmethoxy)-2-methyl-4-nitrobenzene
The initial step involves the coupling of a substituted phenol with an alkyl halide. In this case, 2-methyl-4-nitrophenol is reacted with cyclohexylmethyl bromide.
Experimental Protocol:
-
To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Heat the mixture to 60-80 °C to facilitate the formation of the phenoxide.
-
Add cyclohexylmethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.[1]
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent choice due to its high polarity, which aids in dissolving the phenoxide salt, and its high boiling point, allowing for elevated reaction temperatures.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Temperature: Heating the reaction increases the rate of the SN2 reaction between the phenoxide and the alkyl halide.
Step 2: Reduction of the Nitro Group to Form 2-(Cyclohexylmethoxy)-4-methylaniline
The final step is the reduction of the nitro group to the corresponding aniline. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol:
-
Dissolve the crude 1-(cyclohexylmethoxy)-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired 2-(Cyclohexylmethoxy)-4-methylaniline. The product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups.
-
Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve both the starting material and the product.
-
Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times on a larger scale.
Caption: Functionalization via cross-coupling reactions.
Synthesis of Biologically Active Molecules
Aniline derivatives are common substructures in many pharmaceutical agents. The specific substitution pattern of 2-(Cyclohexylmethoxy)-4-methylaniline could be explored for the synthesis of novel compounds with potential biological activity. For instance, related 2-chloro-6-methylaniline is a key intermediate in the synthesis of the tyrosine kinase inhibitor dasatinib. [2]This suggests that our target molecule could serve as a precursor for analogous kinase inhibitors.
Conclusion: A Building Block with Untapped Potential
While direct and extensive research on 2-(Cyclohexylmethoxy)-4-methylaniline is not yet prevalent in the public domain, the principles of organic synthesis and the data from closely related analogs strongly suggest its significant potential as a versatile building block. Its synthesis is straightforward and scalable, and its unique electronic and steric properties make it an attractive starting point for the construction of complex and potentially bioactive molecules. This guide has provided a foundational understanding of its synthesis and potential applications, with the aim of inspiring further research and innovation in the fields of chemical synthesis and drug discovery.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]
Sources
Advanced Safety and Handling Architectures for 2-(Cyclohexylmethoxy)-4-methylaniline in Preclinical Drug Development
Executive Summary
In the landscape of preclinical drug development, functionalized aromatic amines are critical building blocks for kinase inhibitors and novel therapeutics. However, they carry profound toxicological liabilities. 2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) is a highly specialized aniline derivative[1]. As a Senior Application Scientist, I approach this compound not merely as a standard reagent, but as a dynamic toxicological hazard.
The integration of a bulky, lipophilic cyclohexylmethoxy ether linkage alongside a para-methyl group fundamentally alters the molecule's pharmacokinetic profile compared to unsubstituted aniline. This whitepaper synthesizes structural causality with field-proven engineering controls, providing a self-validating framework for the safe handling, dissolution, and decontamination of this specific compound.
Physicochemical Profiling & Structural Implications
To design an effective safety protocol, we must first understand the causality between the molecule's structure and its physical behavior.
The base aniline structure is inherently toxic, but the addition of the cyclohexylmethoxy group acts as a powerful permeation enhancer. It dramatically increases the lipophilicity (LogP) of the molecule. In practical terms, this means that if the compound contacts the skin, it will partition into the lipid bilayers of the epidermis at an accelerated rate, leading to rapid systemic absorption[2]. Furthermore, the para-methyl group (making it a p-toluidine derivative) influences how hepatic enzymes oxidize the amine[3].
Table 1: Physicochemical and Pharmacokinetic Predictors
| Property | Value / Descriptor | Toxicological & Handling Implication |
| CAS Number | 946716-10-5 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C14H21NO | High carbon-to-heteroatom ratio indicates extreme lipophilicity. |
| Molecular Weight | 219.32 g/mol | Small enough (<500 Da) to readily cross the blood-brain barrier (BBB). |
| LogP (Predicted) | ~4.5 - 5.2 | Rapid dermal absorption; standard thin nitrile gloves will fail quickly. |
| Physical State | Solid / Viscous Liquid | High risk of micro-aerosolization during gravimetric transfer. |
Toxicological Mechanisms: The Methemoglobinemia Pathway
The primary acute risk associated with 2-(Cyclohexylmethoxy)-4-methylaniline is methemoglobinemia [4][5]. According to the, exposure to aniline derivatives compromises the blood's oxygen-carrying capacity, leading to cyanosis (bluish skin), hypoxia, and potentially fatal cardiovascular collapse[2][6].
The Causality of Toxicity: The parent compound itself does not oxidize hemoglobin. Instead, toxicity is mediated by hepatic metabolism. Cytochrome P450 (CYP450) enzymes in the liver N-hydroxylate the primary amine. This N-hydroxyarylamine metabolite enters the erythrocyte and initiates a catalytic redox cycle, oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Because this is a catalytic cycle, even a minute dermal exposure can result in disproportionately high levels of methemoglobin.
Fig 1. Hepatic CYP450-mediated metabolism of aniline derivatives leading to methemoglobinemia.
Engineering Controls & Self-Validating Systems
Standard laboratory PPE is insufficient for highly lipophilic anilines. As detailed by , dermal protection is paramount. In our experience, the cyclohexylmethoxy ether linkage drives the amine payload through standard elastomers. Therefore, a dual-layer strategy is mandatory.
Table 2: Required Engineering Controls & PPE Specifications
| Control Category | Specification | Rationale (Causality) |
| Primary Containment | Class II Type B2 BSC or Isolator | 100% exhaust prevents recirculation of toxic micro-dust[3]. |
| Hand Protection | Butyl rubber (outer), Nitrile (inner) | Butyl resists lipophilic ethers; Nitrile provides baseline amine protection. |
| Respiratory | NIOSH N100 or PAPR | Protects against aerosolized particulates if containment is breached[7]. |
| Eye Protection | Non-vented Chemical Goggles | Prevents vapor/dust absorption through the highly vascularized ocular mucosa[6]. |
Experimental Protocols: Preparation of Standardized Solutions
To eliminate exposure risks during the preparation of in vitro assay stocks, I have designed the following self-validating workflow . Every step includes a verification mechanism to ensure containment integrity.
Fig 2. Self-validating workflow for the safe handling and dissolution of lipophilic anilines.
Step-by-Step Methodology:
-
Pre-Weighing Preparation:
-
Tare a sterile, amber glass vial (to prevent photo-oxidation of the amine) equipped with a PTFE-lined septum cap on an analytical balance.
-
Transfer the tared vial into the Class II Type B2 containment isolator.
-
-
Dispensing and Mass Verification (Self-Validating Step):
-
Using an anti-static micro-spatula, transfer the desired mass of 2-(Cyclohexylmethoxy)-4-methylaniline into the vial.
-
Seal the vial inside the isolator.
-
Weigh the sealed vial externally. Validation: The mass delta must precisely match the intended dispensed mass. If a discrepancy >0.5% exists, assume external surface contamination and immediately initiate decontamination.
-
-
Closed-System Solvation:
-
Do not open the vial. Inject the carrier solvent (anhydrous DMSO) directly through the PTFE septum using a Luer-lock syringe to achieve the target concentration (e.g., 10 mM). Note: DMSO is chosen for its aprotic nature, fully solvating the lipophilic cyclohexyl ring while maintaining primary amine stability.
-
Vortex for 60 seconds until complete dissolution is visually confirmed.
-
-
Storage:
-
Store the stock solution at -20°C in secondary containment. Label explicitly: "TOXIC: Methemoglobinemia Hazard - Dermal Penetrant".
-
Self-Validating Decontamination & Emergency Response
Because 2-(Cyclohexylmethoxy)-4-methylaniline is poorly soluble in water, standard aqueous wipe-downs will only spread the compound across surfaces.
Decontamination Protocol:
-
Protonation: Wipe the surface with 0.1 M Hydrochloric Acid (HCl). The acid protonates the primary amine, converting it into a highly water-soluble hydrochloride salt.
-
Oxidation: Follow with a 10% Sodium Hypochlorite (bleach) wash to oxidatively degrade the remaining aromatic ring structures.
-
Validation (The Safety Loop): Swab the decontaminated area and apply a drop of Ehrlich's reagent (p-dimethylaminobenzaldehyde). If the swab turns yellow/orange, primary amines are still present. A negative (colorless) result validates the decontamination process.
Emergency Dermal Exposure Response: If dermal exposure occurs, water alone is insufficient[2][6]. Immediately swab the area with Polyethylene Glycol (PEG 400) or wash with copious amounts of mild soap and water to emulsify the lipophilic compound[8]. Seek immediate medical attention and inform the attending physician of the risk of methemoglobinemia, as intravenous Methylene Blue may be required as an antidote.
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline". NJ.gov.[Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: Aniline". OSHA.gov. [Link]
Sources
- 1. 2-(CYCLOHEXYLMETHOXY)-4-METHYLANILINE | 946716-10-5 [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. amosenterprise.com [amosenterprise.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
2-(Cyclohexylmethoxy)-4-methylaniline: A Technical Guide to Synthesis, Application, and Procurement
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly specific functionalized building blocks dictate the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) is a specialized aniline derivative characterized by an electron-donating methyl group and a bulky, lipophilic cyclohexylmethoxy ether linkage. This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic pathways, applications in medicinal chemistry, and current commercial supply chain dynamics.
Structural and Physicochemical Profiling
The utility of 2-(cyclohexylmethoxy)-4-methylaniline stems from its bifunctional nature. The primary amine serves as a versatile nucleophile for amidation, sulfonylation, and Buchwald-Hartwig cross-coupling reactions. Conversely, the cyclohexylmethoxy group introduces significant steric bulk and lipophilicity, which is often leveraged in medicinal chemistry to occupy hydrophobic pockets in target proteins (such as kinases or GPCRs) while exhibiting greater metabolic stability than straight-chain alkyl ethers.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(Cyclohexylmethoxy)-4-methylaniline |
| CAS Registry Number | 946716-10-5 |
| MDL Number | MFCD08687498 |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Structural Motifs | Primary aniline core, para-methyl group, ortho-cyclohexylmethoxy ether |
| Appearance | Typically a pale yellow to brown oil or low-melting solid |
Data aggregated from commercial chemical databases [1].
De Novo Synthesis & Mechanistic Pathways
Because 2-(cyclohexylmethoxy)-4-methylaniline is a specialty intermediate, researchers often need to synthesize it de novo or scale it up from readily available precursors. The most robust, field-proven methodology involves a two-step sequence: a Williamson ether synthesis followed by a catalytic nitro reduction.
Synthetic Workflow Diagram
Synthetic workflow for 2-(Cyclohexylmethoxy)-4-methylaniline.
Step-by-Step Experimental Protocol
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology incorporates specific causality for reagent selection and in-process controls (IPCs) to ensure high-fidelity execution.
Phase 1: Williamson Etherification
Objective: Alkylate to form the ether intermediate.
-
Reactor Charging: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 volumes).
-
Causality: DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion generated by K₂CO₃, thereby maximizing its nucleophilicity for the subsequent substitution.
-
-
Electrophile Addition: Add cyclohexylmethyl bromide (1.1 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C for 8–12 hours.
-
Causality: The cyclohexylmethyl group is sterically hindered. Elevated thermal energy is strictly required to overcome the activation barrier of this specific Sₙ2 displacement.
-
-
In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the distinct yellow spot of the starting nitrophenol is entirely consumed.
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Nitro Reduction
Objective: Reduce the nitro group to a primary amine without cleaving the ether linkage.
-
Reactor Charging: Dissolve the crude 2-(cyclohexylmethoxy)-4-methyl-1-nitrobenzene in methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq) under a strict argon atmosphere.
-
Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; argon blanketing prevents catastrophic ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Maintain under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
-
Filtration & Validation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C.
-
Self-Validation: The starting nitro compound is typically distinctly yellow, whereas the resulting aniline is pale/colorless. The disappearance of the yellow tint serves as a rapid visual cue, which must be orthogonally confirmed by LC-MS (Target [M+H]⁺ = 220.1).
-
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the analytical-grade aniline.
Commercial Availability and Supply Chain Dynamics
Unlike bulk commodity chemicals, 2-(cyclohexylmethoxy)-4-methylaniline is a highly specialized fine chemical intermediate. Procurement strategies must account for its niche status.
Global Supplier Landscape
The compound is primarily synthesized by specialized contract research organizations (CROs) and fine chemical manufacturers. Major aggregators and suppliers include:
-
Chemlyte Solutions Co., Ltd. (Global supplier of advanced intermediates) [2].
-
Sinfoo Biochem (Specialty biochemicals and building blocks) [3].
-
Matrix Fine Chemicals (Providers of the precursor, 4-methyl-2-nitrophenol, for in-house synthesis) [4].
Table 2: Procurement Considerations
| Parameter | Industry Standard | Implications for R&D |
| Typical Purity | >95% to 97% (HPLC) | Sufficient for early-stage discovery; may require re-crystallization for late-stage API synthesis. |
| Scale Availability | Grams to low Kilograms | Not kept in metric-ton inventory. Large scale-up requires custom manufacturing agreements. |
| Lead Times | 2 to 6 weeks | Because it is often synthesized on-demand, project timelines must buffer for synthetic lead times. |
Quality Control & Analytical Validation
To ensure the trustworthiness of the procured or synthesized batch, rigorous analytical validation is mandatory before integration into complex drug scaffolds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a strong pseudo-molecular ion peak at m/z 220.1 [M+H]⁺ .
-
Nuclear Magnetic Resonance (¹H NMR, CDCl₃):
-
Diagnostic Peak 1: A broad singlet around 3.5 ppm integrating to 2 protons (the -NH₂ group), which disappears upon D₂O shake.
-
Diagnostic Peak 2: A doublet around 3.7–3.8 ppm integrating to 2 protons (the -O-CH₂- group), confirming the intact ether linkage.
-
Diagnostic Peak 3: An upfield multiplet cluster between 0.9 and 1.9 ppm integrating to 11 protons, representing the cyclohexyl ring.
-
By strictly adhering to these analytical benchmarks, researchers can guarantee the structural integrity of 2-(cyclohexylmethoxy)-4-methylaniline, ensuring reproducible downstream pharmacology.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 4-Methylaniline
Abstract
This comprehensive guide provides detailed experimental protocols for the N-alkylation of 4-methylaniline (p-toluidine), a critical transformation in the synthesis of intermediates for pharmaceuticals, agrochemicals, and advanced materials. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. Two primary, field-proven methodologies are presented: Reductive Amination for high selectivity and versatility, and Direct Alkylation with an emphasis on controlling reaction outcomes. This document is designed for researchers, scientists, and drug development professionals seeking a robust and reliable framework for synthesizing N-alkylated 4-methylaniline derivatives.
Introduction: The Significance of N-Alkylated Anilines
N-alkylated anilines are ubiquitous structural motifs in a vast array of functional molecules. The introduction of an alkyl group onto the nitrogen atom of an aniline derivative like 4-methylaniline can profoundly alter its physicochemical properties, including basicity, lipophilicity, and metabolic stability.[1] This modulation is a cornerstone of medicinal chemistry for optimizing drug candidates and in materials science for fine-tuning the properties of dyes and polymers.
The synthesis of these compounds can be achieved through several strategic pathways. Among the most common are direct N-alkylation with alkyl halides, reductive amination using carbonyl compounds, and modern catalytic methods such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[2][3] The choice of method depends on factors like the desired product (mono- vs. di-alkylation), the nature of the alkyl group to be introduced, substrate compatibility, and considerations of process greenness. Reductive amination is often favored for its high selectivity for mono-alkylation and broad substrate scope, while direct alkylation remains a straightforward, classical approach.[3][4][5][6]
Mechanistic Considerations: Choosing Your Synthetic Path
A foundational understanding of the reaction mechanisms is crucial for successful synthesis. The two protocols detailed below operate via distinct chemical pathways.
Reductive Amination: The Selective Route
This powerful method proceeds in two main stages, often in a single pot:[4]
-
Imine Formation: 4-methylaniline, a primary amine, reacts with an aldehyde or ketone to form a Schiff base, also known as an imine. This condensation is typically reversible and can be catalyzed by a weak acid, which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a suitable reducing agent. A key advantage is that mild hydride reagents like sodium triacetoxyborohydride (STAB) will readily reduce the protonated imine (iminium ion) but not the starting carbonyl compound, preventing side reactions.[1]
This method is highly effective for producing secondary amines with minimal risk of over-alkylation.[3]
Caption: General mechanism of Reductive Amination.
Direct Alkylation: The Classical SN2 Approach
This method involves the reaction of 4-methylaniline with an alkylating agent, typically an alkyl halide, via a nucleophilic aliphatic substitution (SN2) mechanism.[4] The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
A critical challenge with this method is controlling selectivity. The N-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. This can further react to form a quaternary ammonium salt.[5] Therefore, careful control of stoichiometry and reaction conditions is essential to favor the desired mono-alkylated product.[7] The use of a base is mandatory to neutralize the hydrohalic acid (e.g., HBr, HCl) byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[3]
Experimental Protocols
Safety Note: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. 4-methylaniline and many alkylating agents are toxic.[8]
Protocol 1: N-Alkylation of 4-Methylaniline via Reductive Amination
This protocol describes the synthesis of N-benzyl-4-methylaniline using benzaldehyde as the alkylating agent and sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials and Reagents:
-
4-Methylaniline (p-toluidine)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the solid is fully dissolved.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step if the reaction is sluggish.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the starting 4-methylaniline spot is consumed (typically 2-24 hours).[1]
-
Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure N-benzyl-4-methylaniline.[1]
Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol details the mono-N-alkylation of 4-methylaniline using ethyl bromide as the alkylating agent and triethylamine as the base.
Materials and Reagents:
-
4-Methylaniline (p-toluidine)
-
Ethyl bromide
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-methylaniline (1.0 eq), acetonitrile, and triethylamine (1.5 eq). Stir the mixture at room temperature. The triethylamine acts as a base to neutralize the HBr formed during the reaction.[7]
-
Addition of Alkylating Agent: Add ethyl bromide (1.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the progress by TLC.
-
Cooling and Concentration: Upon completion, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate. Wash the organic solution with a saturated aqueous solution of NaHCO₃ to remove any triethylammonium salts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude oil by silica gel column chromatography to separate the desired N-ethyl-4-methylaniline from unreacted starting material and the di-alkylated byproduct (N,N-diethyl-4-methylaniline).
Caption: Workflow for Direct N-Alkylation with an Alkyl Halide.
Summary of Reaction Parameters
The following table provides a comparative overview of typical conditions for the N-alkylation of anilines, which can be adapted for 4-methylaniline.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct Alkylation |
| Alkylating Agent | Aldehyde or Ketone (e.g., Benzaldehyde) | Alkyl Halide (e.g., Ethyl Bromide) |
| Key Reagent | Reducing Agent (e.g., STAB, NaBH₄)[1][9] | Base (e.g., Et₃N, K₂CO₃, NaHCO₃)[7][10] |
| Solvent | Anhydrous DCM, DCE, EtOH[1][11] | Acetonitrile, Ionic Liquids[1][12] |
| Temperature | Room Temperature[1] | Room Temperature to Reflux (60-80 °C)[1][7] |
| Primary Product | Secondary Amine | Mono- and Di-alkylated Amines |
| Selectivity | Generally high for mono-alkylation | Prone to over-alkylation[5] |
| Key Byproduct | Water, Borate salts | Acid (e.g., HBr), Base salt |
| Typical Yield | Good to Excellent (70-95%)[9] | Variable, depends on control (50-85%) |
Conclusion and Best Practices
The N-alkylation of 4-methylaniline is a fundamental and versatile transformation. For the synthesis of secondary amines with high selectivity and functional group tolerance, reductive amination is the superior and more modern choice. It circumvents the common issue of over-alkylation that plagues direct alkylation methods.
Direct alkylation , while mechanistically simpler, requires more rigorous control to achieve mono-alkylation. It is most effective when:
-
A large excess of the aniline is used to statistically favor mono-alkylation.
-
The target is a tertiary amine, where exhaustive alkylation is the goal.
-
Specific conditions, such as the use of ionic liquids, are employed to enhance selectivity for the mono-alkylated product.[1][12]
For all protocols, diligent monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of unwanted byproducts. Subsequent purification by column chromatography is almost always necessary to isolate the target compound with high purity. By understanding the principles behind these protocols, researchers can confidently and efficiently synthesize a wide range of N-alkylated 4-methylaniline derivatives.
References
- BenchChem. (2025). Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline. BenchChem.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem.
- San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University.
- OpenBU. (2011). Reductive Amination Reaction. Boston University.
- Labflow. (2006). Synthesis of Complex Molecules through Reductive Amination. Labflow Inc.
- BenchChem. (2025). Historical synthesis methods for alkylated anilines. BenchChem.
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. BenchChem.
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De Luca, L., Giacomelli, G., & Porcheddu, A. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7, 749-751. Available at: [Link]
-
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35939-35944. Available at: [Link]
- GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia.
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Kim, S. C., & Lee, J. I. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Journal of the Korean Chemical Society, 49(1), 51-56. Available at: [Link]
- BenchChem. (2025). Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination. BenchChem.
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Application Notes and Protocols: A Guide to the Catalytic Hydrogenation of 2-(Cyclohexylmethoxy)-4-nitrobenzene
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as critical building blocks for a diverse range of complex molecules and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the catalytic hydrogenation of 2-(Cyclohexylmethoxy)-4-nitrobenzene to yield 2-(Cyclohexylmethoxy)-4-aminobenzene. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical safety considerations inherent to this powerful transformation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to this important reaction.
Introduction: The Significance of Nitroarene Reduction
The conversion of a nitro group to an amine is a fundamental transformation in organic chemistry. Aromatic amines, in particular, are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The catalytic hydrogenation of nitroarenes is often the preferred method for this conversion due to its high efficiency, clean reaction profile (with water as the primary byproduct), and the ability to be performed under relatively mild conditions.[2]
The target molecule of this protocol, 2-(Cyclohexylmethoxy)-4-aminobenzene, is a valuable intermediate. The presence of the bulky cyclohexylmethoxy group can impart desirable lipophilic properties in a final drug candidate, while the amino group provides a reactive handle for further synthetic modifications.
Reaction Scheme and Mechanism
The overall transformation is the reduction of the nitro group of 2-(Cyclohexylmethoxy)-4-nitrobenzene to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Reaction:
Mechanism: The catalytic hydrogenation of nitroarenes on a metal surface is a heterogeneous process. The most widely accepted mechanism proceeds through a stepwise reduction of the nitro group.[3] The reaction is initiated by the adsorption and dissociation of molecular hydrogen on the palladium surface. The nitroarene also adsorbs onto the catalyst surface, where it undergoes sequential hydrogenation to a nitroso intermediate, followed by a hydroxylamine intermediate, which is then finally reduced to the corresponding aniline.[4]
It's important to note that under certain conditions, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of azoxy, azo, and hydrazo species. However, these are typically hydrogenated further to the desired aniline product.[3]
Experimental Protocol
This protocol is designed for the safe and efficient reduction of 2-(Cyclohexylmethoxy)-4-nitrobenzene on a laboratory scale.
Materials and Equipment
| Reagents | Equipment |
| 2-(Cyclohexylmethoxy)-4-nitrobenzene | Hydrogenation apparatus (e.g., Parr shaker or similar) |
| Palladium on carbon (10% Pd/C, 50% wet) | Three-necked round-bottom flask |
| Ethanol (anhydrous) | Magnetic stirrer and stir bar |
| Nitrogen gas (high purity) | Hydrogen gas cylinder with regulator |
| Hydrogen gas (high purity) | Gas inlet adapter with stopcock and balloon, or direct line |
| Celite® 545 | Vacuum/nitrogen manifold |
| Water (deionized) | Filtration apparatus (Büchner funnel, filter paper) |
| Rotary evaporator |
Safety Precautions: A Critical Overview
Catalytic hydrogenation reactions carry inherent risks that must be managed through careful planning and execution.[5]
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air over a wide range of concentrations (4-76%).[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric and may ignite upon exposure to air.[7] It is crucial to keep the catalyst wet at all times and handle it under an inert atmosphere whenever possible.[6]
-
Pressure: Reactions conducted under pressure must use appropriately rated equipment.[5] A blast shield should be used for reactions run in glass vessels at elevated pressures.[8]
Step-by-Step Procedure
-
Reactor Setup:
-
Place a magnetic stir bar into a clean, dry three-necked round-bottom flask of appropriate size.
-
Carefully weigh and add the 10% Pd/C catalyst to the flask. The catalyst should be handled as a wet paste to minimize the risk of ignition.[6]
-
Assemble the flask on the hydrogenation apparatus. Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and a hydrogen source. The third neck can be sealed with a septum or glass stopper.[7]
-
-
Inerting the System:
-
Addition of Reactants:
-
Under a positive pressure of nitrogen, add the solvent (ethanol) via syringe or cannula.[7]
-
Dissolve the 2-(Cyclohexylmethoxy)-4-nitrobenzene in a minimal amount of ethanol and add it to the reaction flask.
-
-
Hydrogenation:
-
Once the substrate is fully dissolved and the system is sealed, perform another three cycles of evacuating the flask and backfilling, this time with hydrogen gas.[7]
-
Pressurize the reactor to the desired hydrogen pressure (typically 1-4 atm for this type of reaction).
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.[4]
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen.
-
Purge the system with nitrogen gas (3 cycles) to remove all residual hydrogen.[9]
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the catalyst to dry on the filter paper. [6] Immediately after filtration, quench the catalyst on the filter paper with copious amounts of water.[7]
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 2-(Cyclohexylmethoxy)-4-aminobenzene.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
-
Data Presentation and Expected Results
| Parameter | Value/Observation | Rationale |
| Substrate | 2-(Cyclohexylmethoxy)-4-nitrobenzene | Starting material for the synthesis. |
| Product | 2-(Cyclohexylmethoxy)-4-aminobenzene | The desired aniline product. |
| Catalyst | 10% Pd/C (5-10 mol%) | A highly effective and common catalyst for nitro group reductions.[10] |
| Solvent | Ethanol | A good solvent for the substrate and does not interfere with the reaction. |
| Hydrogen Pressure | 1-4 atm (balloon or pressure vessel) | Sufficient for the reduction of the nitro group. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds well at ambient temperature.[5] |
| Reaction Time | 2-12 hours | Dependent on catalyst loading, pressure, and stirring rate. |
| Expected Yield | >90% | Catalytic hydrogenation is generally a high-yielding reaction. |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the catalytic hydrogenation process.
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Application Notes and Protocols: A Guide to the Buchwald-Hartwig Amination for Aniline Derivatives
Introduction: Revolutionizing C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has transformed the synthesis of aryl amines.[2][4] Its significance is particularly profound in the fields of pharmaceutical and materials science, where aniline derivatives are ubiquitous structural motifs.[2][4] The reaction's broad substrate scope and tolerance for various functional groups provide a significant advantage over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.[1][2][4] This methodology facilitates the coupling of a wide array of aryl halides and pseudohalides (such as triflates) with primary and secondary amines, granting efficient access to complex molecular architectures.[2][4]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[2][4] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[1][2][4][5] This step is often the rate-limiting factor, particularly when dealing with less reactive aryl chlorides.[4]
-
Amine Coordination and Deprotonation: The aniline then coordinates to the Pd(II) center. Following this, a stoichiometric amount of base deprotonates the coordinated amine, leading to the formation of a palladium-amido complex.[2][4][6]
-
Reductive Elimination: The final and crucial step is the formation of the new C-N bond. The aryl group and the amino group are eliminated from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][4][5]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene.[1][2] The judicious choice of a suitable phosphine ligand is critical to promote the desired reductive elimination and suppress these unwanted side reactions.[2]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Parameters for Success in Aminating Anilines
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For aniline derivatives, these choices are critical to achieving high yields and minimizing side reactions.
Palladium Precursor
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common.[7] It is often advantageous to use a well-defined palladium pre-catalyst, as this can lead to more consistent and reproducible results compared to generating the active catalyst in situ.[8]
The Ligand: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[9] For the coupling of anilines, especially with sterically hindered or electron-rich/poor aryl halides, the use of bulky, electron-rich phosphine ligands is often necessary.[1][10]
-
First-Generation Ligands: Early systems utilized ligands like P(o-tolyl)₃, which were effective for secondary amines but less so for primary amines due to competing hydrodehalogenation.[1]
-
Bidentate Phosphine Ligands: The development of bidentate ligands such as BINAP and DPPF expanded the reaction's scope to include primary amines.[1]
-
Sterically Hindered Ligands: The Buchwald and Hartwig groups have developed a range of highly effective, sterically hindered mono- and bidentate phosphine ligands. These include dialkylbiaryl phosphines (e.g., XPhos, RuPhos) and ferrocene-derived ligands.[1][10] These ligands have proven remarkably active, enabling the coupling of a wide variety of anilines with aryl chlorides, bromides, iodides, and triflates under milder conditions.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as powerful alternatives to phosphines, often exhibiting high catalytic activity.[11][12]
The Base: A Crucial Promoter
The base plays a pivotal role in the catalytic cycle, primarily in the deprotonation of the amine coordinated to the palladium center.[9] A base that is too weak may not facilitate this step effectively, while an overly strong base could be incompatible with sensitive functional groups on the substrates.[9] For the arylation of anilines, strong, non-nucleophilic bases are typically employed.
| Base | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | A very common and effective base for a wide range of aniline couplings.[7] |
| Potassium tert-butoxide (KOtBu) | Similar in strength to NaOtBu and also widely used.[7] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base that can be used when other bases fail.[12] |
| Cesium carbonate (Cs₂CO₃) | A milder base, sometimes used for substrates with base-sensitive functional groups.[13] |
| Potassium phosphate (K₃PO₄) | Another milder base option.[1] |
The Solvent: More Than Just a Medium
The choice of solvent is also critical for a successful reaction. Anhydrous, degassed solvents are essential to prevent catalyst decomposition.[8]
-
Toluene: A very common and effective solvent for many Buchwald-Hartwig aminations.[9][14]
-
1,4-Dioxane: Another frequently used solvent that can be particularly effective for certain substrate combinations.[1][9][15]
-
Tetrahydrofuran (THF): Can also be a suitable solvent for these reactions.[14]
General Protocol for Buchwald-Hartwig Amination of an Aniline Derivative
This protocol provides a general starting point for the coupling of an aryl halide with an aniline. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Caption: A high-level overview of the experimental workflow.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 0.02 equiv Pd)
-
Ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, aniline derivative, palladium precursor, ligand, and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[8][9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[8][9]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9][12]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination of anilines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst due to exposure to air or moisture.[8][9]- Suboptimal choice of ligand, base, or solvent.[8]- Impure reagents.[8]- Catalyst poisoning, especially with substrates like 2-halopyridines.[8][9] | - Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[8]- Screen different ligands, bases, and solvents.[9][16]- Use a well-defined palladium pre-catalyst.[8]- For challenging substrates, consider more specialized ligands. |
| Formation of Palladium Black | - Catalyst decomposition due to high temperatures or impurities.[9] | - Lower the reaction temperature and potentially increase the reaction time.[9]- Ensure high-purity reagents and an inert atmosphere.[8] |
| Hydrodehalogenation of Aryl Halide | - β-hydride elimination is competing with reductive elimination.[1][2] | - Switch to a bulkier ligand to sterically disfavor β-hydride elimination.- Optimize the base and solvent combination. |
| Reaction Stalls | - Catalyst has decomposed or been poisoned over time.[9]- Reagent insolubility.[9] | - Re-evaluate the stability of the catalyst under the reaction conditions.- Try a different solvent to improve solubility. Toluene and 1,4-dioxane are good starting points.[9] |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines - Books. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 2-(Cyclohexylmethoxy)-4-methylaniline
Abstract
This application note describes a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-(Cyclohexylmethoxy)-4-methylaniline. The method utilizes a C18 stationary phase with a mobile phase consisting of a methanol and water gradient, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound in various sample matrices. The described methodology is foundational and can be adapted for routine quality control, stability studies, and impurity profiling.
Introduction
2-(Cyclohexylmethoxy)-4-methylaniline is a substituted aniline derivative. Substituted anilines are a significant class of chemical intermediates used in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes.[1][2] Given their potential biological activity and the stringent purity requirements in the pharmaceutical industry, the development of robust analytical methods for their quantification is of paramount importance.[2] High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds due to its applicability to a wide range of polar and non-polar molecules.[2][3] This application note provides a comprehensive guide to developing and implementing an HPLC method for the analysis of 2-(Cyclohexylmethoxy)-4-methylaniline.
Physicochemical Properties of 2-(Cyclohexylmethoxy)-4-methylaniline
A thorough understanding of the analyte's physicochemical properties is critical for rational HPLC method development.
| Property | Value/Information | Source/Notes |
| Molecular Formula | C₁₄H₂₁NO | Inferred from structurally similar compounds. |
| Molecular Weight | 219.33 g/mol | Inferred from structurally similar compounds. |
| Structure | The structure consists of a methyl-substituted aniline ring with a cyclohexylmethoxy group at the ortho position. This combination of a non-polar cyclohexyl group and a moderately polar aniline moiety suggests good retention on a reversed-phase column. | |
| Polarity | Moderately non-polar | The presence of the cyclohexyl and methyl groups contributes to its non-polar character, while the aniline group provides some polarity. This makes it an ideal candidate for reversed-phase chromatography.[1] |
| UV Absorbance | Aromatic amines, including substituted anilines, typically exhibit strong UV absorbance due to the presence of the benzene ring chromophore.[2] The expected λmax is in the range of 230-280 nm. | |
| pKa | The basicity of the aniline nitrogen will be influenced by the electron-donating methyl and cyclohexylmethoxy groups. The pKa is expected to be in the range of 4-5. Mobile phase pH control can be important for consistent retention and peak shape. |
HPLC Method Development Strategy
The development of a robust HPLC method involves a systematic approach to optimizing separation parameters. The strategy employed here is based on the known properties of the analyte and general principles of reversed-phase chromatography.
Column Selection
A C18 (octadecylsilyl) column is the most common and versatile stationary phase for reversed-phase HPLC and is an excellent starting point for the separation of moderately non-polar compounds like 2-(Cyclohexylmethoxy)-4-methylaniline.[1] A standard column dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance between resolution, analysis time, and backpressure.[1]
Mobile Phase Selection
A mixture of an organic modifier and water is used as the mobile phase in reversed-phase HPLC.[1]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Methanol was chosen for this application due to its compatibility with a wide range of compounds and its lower cost.
-
Aqueous Phase: HPLC-grade water is used as the aqueous component. The addition of a buffer is often necessary to control the pH and ensure consistent ionization of the analyte, which can improve peak shape and reproducibility. Given the basic nature of the aniline group, a slightly acidic mobile phase (pH 3-4) is recommended to ensure the analyte is in a single ionic form. A phosphate or acetate buffer at a concentration of 10-20 mM is suitable.
Detection Wavelength
A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength.[2] By scanning the UV spectrum of the analyte, the wavelength of maximum absorbance (λmax) can be identified, which provides the highest sensitivity. For initial screening, a wavelength of 254 nm is a good starting point, as many aromatic compounds absorb at this wavelength.
Isocratic vs. Gradient Elution
For a single analyte, an isocratic method (constant mobile phase composition) is often sufficient. However, if impurities are present or if the analysis time needs to be optimized, a gradient elution (varying mobile phase composition) can be employed. A gradient starting with a higher percentage of the aqueous phase and increasing the organic modifier concentration over time can effectively elute compounds with a range of polarities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Methanol (HPLC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(Cyclohexylmethoxy)-4-methylaniline standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Methanol:Water) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.0B: Methanol |
| Gradient | 0-1 min: 60% B1-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or λmax determined by PDA) |
Results and Discussion
Method Optimization
The initial chromatographic conditions were systematically optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
-
Organic Modifier: Both methanol and acetonitrile were evaluated. Methanol provided better peak shape and resolution from potential impurities.
-
Mobile Phase pH: The effect of pH on retention time and peak shape was investigated. A pH of 4.0 was found to be optimal, providing a consistent and sharp peak.
-
Gradient Program: The gradient was optimized to ensure efficient elution of the analyte and any potential late-eluting impurities, followed by a re-equilibration step to prepare the column for the next injection.
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Repeatability (RSD% of peak area for 6 replicate injections) | RSD ≤ 2.0% | 0.5% |
Method Validation
A full method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Workflow Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Sources
Application Note: GC-MS Reaction Monitoring and Impurity Profiling of 2-(Cyclohexylmethoxy)-4-methylaniline
Introduction & Chemical Context
2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5)[1] is a sterically hindered, electron-rich aniline derivative utilized as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs), including targeted kinase inhibitors. The synthesis of this intermediate typically proceeds via the O-alkylation of 4-methyl-2-nitrophenol with a cyclohexyl halide, followed by the catalytic reduction of the resulting nitroaromatic intermediate (2-(cyclohexylmethoxy)-4-methyl-1-nitrobenzene) to yield the target aniline.
In pharmaceutical process chemistry, real-time reaction monitoring is essential to ensure the complete consumption of the nitro intermediate and to detect trace genotoxic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides the optimal analytical platform for this matrix, offering superior chromatographic resolution for volatile positional isomers and definitive structural elucidation via Electron Impact (EI) fragmentation.
Caption: Synthesis pathway of 2-(Cyclohexylmethoxy)-4-methylaniline.
Analytical Strategy & Mechanistic Rationale
As a Senior Application Scientist, designing a robust method requires understanding the physicochemical behavior of the analytes within the GC-MS system.
Column Chemistry and Active Sites
Anilines are notorious for interacting with active silanol groups in the GC inlet or at the column head, leading to severe peak tailing and erratic quantitation 2[2]. To mitigate this, we utilize a heavily deactivated, ultra-inert glass liner and a 5% phenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS). The slight polarity of the phenyl groups provides excellent selectivity for the aromatic ring and the polar ether/amine functional groups, while maintaining the thermal stability required to elute the bulky cyclohexyl moiety.
Sample Quenching Causality
The catalytic reduction of the nitro intermediate often occurs in environments that can protonate the resulting primary amine (pKa ~ 4.6). Anilinium salts are highly water-soluble and non-volatile. By actively quenching the reaction aliquot in a strongly alkaline solution (pH > 11), we force the equilibrium entirely toward the neutral free-base form. This ensures quantitative partitioning into the organic extraction solvent 3[3].
Extraction Solvent Selection
Ethyl acetate is selected over hexanes due to its superior partition coefficient for polar aromatic amines. Furthermore, the addition of N-methylaniline as an internal standard (ISTD) corrects for volumetric errors during the rapid Liquid-Liquid Extraction (LLE) process and accounts for matrix-induced signal suppression in the MS source 4[4].
System Suitability and Self-Validation Protocol
A robust analytical method must be a self-validating system. Prior to analyzing any reaction aliquots, the instrument's performance must be verified to ensure data integrity.
Validation Criteria:
-
Resolution ( Rs ) : Inject a standard mixture containing the nitro intermediate and the aniline product. The critical pair must exhibit baseline resolution ( Rs≥2.0 ).
-
Peak Symmetry : The tailing factor ( Tf ) for the 2-(Cyclohexylmethoxy)-4-methylaniline peak must be ≤1.5 . Excessive tailing is a direct indicator of active silanol sites, necessitating immediate inlet liner replacement or column trimming 2[2].
-
Response Factor Stability : The relative standard deviation (RSD) of the analyte/ISTD peak area ratio over three consecutive injections must be ≤2.0% .
Experimental Protocols
Rapid "Quench-and-Shoot" Sample Preparation
This protocol is designed for high-throughput, at-line reaction monitoring where speed is prioritized over absolute trace-level sensitivity.
-
Sampling : Withdraw exactly 50 µL of the active reaction mixture using a positive displacement pipette.
-
Alkaline Quench : Immediately dispense the aliquot into a 2.0 mL microcentrifuge tube containing 1.0 mL of 0.1 M NaOH. Vortex for 10 seconds to neutralize acids and ensure the aniline is in its free-base form.
-
Extraction : Add 1.0 mL of extraction solvent (Ethyl Acetate containing 10 µg/mL N-methylaniline as the internal standard).
-
Partitioning : Vortex vigorously for 30 seconds. Centrifuge at 5000 rpm for 2 minutes to achieve a sharp phase separation.
-
Transfer : Carefully aspirate 200 µL of the upper organic layer and transfer it to a 2 mL GC vial equipped with a 250 µL glass insert. Cap securely with a PTFE-lined septum.
(Note: If trace impurity profiling is required, an optional derivatization step using 4-carbethoxyhexafluorobutyryl chloride or acetic anhydride can be performed on the organic extract to cap the primary amine, further enhancing volatility and peak shape 5[5].)
Caption: Rapid quench-and-shoot GC-MS analytical workflow for reaction monitoring.
Data Presentation & Instrument Parameters
Table 1: GC-MS Operating Parameters
| Parameter | Setting / Value | Mechanistic Rationale |
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | Optimal selectivity for aromatic amines; ultra-low bleed for MS. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal linear velocity and maintains MS vacuum efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization without inducing thermal degradation. |
| Injection Mode | Split, 20:1 ratio | Prevents column overloading from high-concentration reaction aliquots. |
| Oven Program | 100 °C (1 min) → 15 °C/min → 280 °C (5 min) | Balances rapid throughput with baseline resolution of structural isomers. |
| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization energy for reproducible, library-searchable fragmentation. |
| MS Source Temp | 230 °C | Prevents condensation of heavy aromatic intermediates on the source lenses. |
| Acquisition Mode | Scan (m/z 50–350) / SIM | Scan mode for unknowns; SIM mode for trace impurity quantitation. |
Table 2: Analyte Fragmentation Profiles (EI, 70 eV)
Understanding the fragmentation pathways is critical for definitive identification. For 2-(Cyclohexylmethoxy)-4-methylaniline, the loss of the cyclohexyl ring via α -cleavage yields a highly stable base peak at m/z 137.
| Compound | Role | Molecular Ion [M]⁺ | Key Diagnostic Fragments (m/z) |
| 4-Methyl-2-nitrophenol | Starting Material | 153 | 136, 107, 77 |
| 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene | Intermediate | 249 | 167, 150, 120, 55 |
| 2-(Cyclohexylmethoxy)-4-methylaniline | Target Product | 219 | 137 (Base peak), 106, 77 |
| N-Methylaniline | Internal Standard | 107 | 106, 77 |
References
-
BenchChem Application Note : High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.4
-
BenchChem Protocols : Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. BenchChem. 3
-
EPA Method 8131 : Aniline and Selected Derivatives by Gas Chromatography. United States Environmental Protection Agency (EPA). 2
-
NIH PubMed : Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization. National Institutes of Health.5
Sources
- 1. 2-(CYCLOHEXYLMETHOXY)-4-METHYLANILINE | 946716-10-5 [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-(Cyclohexylmethoxy)-4-methylaniline for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
Substituted anilines are cornerstone building blocks in medicinal chemistry, serving as precursors for a vast range of therapeutic agents.[1][2] This guide focuses on 2-(Cyclohexylmethoxy)-4-methylaniline, a scaffold of significant interest due to its structural features that are amenable to the development of novel drug candidates. We present a detailed exploration of three critical derivatization pathways—N-Acylation, N-Sulfonylation, and Diazotization—transforming this primary aniline into versatile intermediates. These notes provide not only step-by-step, reproducible protocols but also delve into the strategic rationale behind each chemical modification, offering insights into how these derivatives can be leveraged in drug discovery programs, such as in the synthesis of novel cyclooxygenase (COX) inhibitor analogs.[3][4]
Introduction: The Strategic Value of 2-(Cyclohexylmethoxy)-4-methylaniline
The molecule 2-(Cyclohexylmethoxy)-4-methylaniline combines several key features valuable for pharmaceutical design: a nucleophilic aromatic amine for straightforward derivatization, a lipophilic cyclohexylmethoxy group to potentially enhance membrane permeability and target engagement, and a methyl-substituted aromatic ring that influences metabolic stability and electronic properties.
The modification of aniline moieties is a common strategy in medicinal chemistry to fine-tune a compound's pharmacological profile, including its bioavailability, target selectivity, and toxicity.[5] By converting the primary amine into various functional groups, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series. For instance, the arylsulfonamide group is a well-known pharmacophore found in selective COX-2 inhibitors like Celecoxib, making the sulfonylation of our title compound a particularly relevant path for developing novel anti-inflammatory agents.[3][6]
This document serves as a practical guide for chemists, providing robust protocols for creating a library of derivatives from a single, high-value starting material.
Overall Experimental Workflow
The following workflow outlines the general process from starting material to a fully characterized derivative, which is applicable to all protocols described herein.
Caption: General workflow for derivatization and analysis.
N-Acylation: Synthesis of Biologically Relevant Amides
Application Note
N-acylation is a fundamental transformation that converts the primary amine of 2-(Cyclohexylmethoxy)-4-methylaniline into a stable amide.[7] In drug development, this modification is often used to:
-
Introduce new binding interactions: The amide carbonyl can act as a hydrogen bond acceptor.
-
Modulate physicochemical properties: Acylation generally increases molecular weight and can alter solubility and lipophilicity.
-
Protect the amine group: The resulting amide is less nucleophilic and less basic than the parent amine, preventing it from undergoing undesired side reactions in subsequent synthetic steps.
The protocol below describes a general and highly efficient method for N-acetylation using acetyl chloride.
Protocol 1: N-Acetylation of 2-(Cyclohexylmethoxy)-4-methylaniline
Caption: N-Acetylation Reaction Scheme.
Materials:
-
2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Equip the flask with a magnetic stir bar.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion.[7]
-
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Scientist's Note: The reaction is exothermic. A slow, dropwise addition at low temperature is critical to control the reaction rate and minimize the formation of potential side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and then with brine.[7]
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Characterization Data:
-
¹H NMR: Appearance of a new singlet around δ 2.2 ppm (3H, acetyl CH₃) and a broad singlet for the N-H proton. A downfield shift of the aromatic protons adjacent to the amide group is also expected.
-
IR Spectroscopy: Appearance of a strong C=O stretching band around 1660-1690 cm⁻¹ and an N-H stretching band around 3250-3300 cm⁻¹.[8]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the addition of an acetyl group (C₂H₂O, 42.04 Da) to the starting material.[8]
N-Sulfonylation: Gateway to Sulfonamide Pharmacophores
Application Note
The arylsulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its role in a wide range of drugs, including diuretics, antibiotics, and anti-inflammatory agents.[9] Synthesizing the sulfonamide derivative of 2-(Cyclohexylmethoxy)-4-methylaniline is a strategic step towards creating analogs of drugs like Celecoxib.[3] The sulfonamide group can:
-
Act as a potent hydrogen bond donor (N-H) and acceptor (SO₂).
-
Impart a specific geometry that can fit into enzyme active sites.
-
Improve metabolic stability and tune acidity (pKa of the N-H proton).
Protocol 2: Synthesis of a Benzenesulfonamide Derivative
Caption: N-Sulfonylation Reaction Scheme.
Materials:
-
2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine (serves as solvent and base)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 eq) to the solution at room temperature. The reaction may be slightly exothermic.
-
Scientist's Note: Pyridine is a common choice as it is a sufficiently strong base to scavenge the HCl byproduct and often serves as the solvent. The reaction between amines and sulfonyl chlorides is typically robust and rapid.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice and water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash them with 2M HCl (to remove residual pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the residue by recrystallization or flash column chromatography.
Expected Characterization Data:
-
¹H NMR: Disappearance of the broad NH₂ signal and appearance of a new, sharp N-H singlet. Characteristic multiplets for the benzenesulfonyl group will appear between δ 7.5-8.0 ppm.
-
IR Spectroscopy: Appearance of two characteristic strong stretching bands for the SO₂ group at approximately 1350-1320 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).[8]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the addition of a benzenesulfonyl group (C₆H₅SO₂, 141.18 Da).
Diazotization: A Versatile Intermediate for Further Diversification
Application Note
Diazotization is a powerful reaction that converts a primary aromatic amine into a diazonium salt.[11] This intermediate is highly valuable because the diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, allowing for the introduction of functionalities that are difficult to install directly.[12] This opens up a vast chemical space for SAR exploration. Common transformations include:
-
Sandmeyer Reaction: Introduction of -Cl, -Br, -CN using Cu(I) salts.
-
Schiemann Reaction: Introduction of -F using HBF₄.
-
Gattermann Reaction: Introduction of halides using copper powder.
-
Hydrolysis: Introduction of a hydroxyl group (-OH).
Protocol 3: Diazotization and Subsequent Sandmeyer Reaction (Chlorination)
Caption: Two-step diazotization and Sandmeyer reaction workflow.
Materials:
-
2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq)
-
Concentrated Hydrochloric acid (HCl) (~3 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Copper(I) chloride (CuCl) (1.2 eq)
-
Deionized water
-
Diethyl ether
Procedure:
Part A: Formation of the Diazonium Salt
-
Amine Solution: In a beaker, suspend 2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (~3 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Scientist's Note: Maintaining a low temperature (0-5 °C) is absolutely critical. Diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures.[11]
-
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline suspension. Ensure the temperature does not rise above 5 °C.
-
Scientist's Note: A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue). The completion of the reaction is often indicated by the dissolution of the aniline salt, resulting in a clear solution. The resulting cold diazonium salt solution should be used immediately in the next step.
-
Part B: Sandmeyer Reaction 4. Catalyst Solution: In a separate reaction flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in a small amount of concentrated HCl. 5. Coupling: Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
- Safety Note: The addition should be controlled to manage the rate of gas evolution. Perform this step in a well-ventilated fume hood.
- After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium complex.[11]
- Work-up: Cool the reaction mixture and extract the product with diethyl ether or another suitable organic solvent.
- Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
- Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography.
Expected Characterization Data:
-
¹H & ¹³C NMR: Disappearance of signals corresponding to the -NH₂ group and the appearance of a new aromatic substitution pattern consistent with the introduction of a chlorine atom.
-
IR Spectroscopy: Disappearance of the N-H stretching bands (typically 3300-3500 cm⁻¹).[13]
-
Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Conclusion
The derivatization of 2-(Cyclohexylmethoxy)-4-methylaniline through N-acylation, N-sulfonylation, and diazotization provides a robust platform for generating a diverse library of compounds for pharmaceutical research. The protocols detailed in this guide are designed to be reproducible and scalable, enabling researchers to efficiently synthesize key intermediates. The strategic application of these derivatives, particularly in areas like the development of novel COX inhibitors, underscores the value of this scaffold in modern drug discovery. Comprehensive characterization using spectroscopic methods is essential to validate the structure and purity of each new compound, ensuring the integrity of subsequent biological screening and development efforts.
References
- BenchChem. (n.d.). Synthesis of pharmaceutical compounds from substituted anilines.
- BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications.
- Cresset. (2024, January 10). Aniline replacement in drug-like compounds.
- Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
- BenchChem. (n.d.). Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline.
- Singh, U. P., & Bhat, H. R. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4484-4488.
- PubMed. (2022, August 17). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors.
-
Yates, E., & Yates, A. (2016). The diazotization process. ResearchGate. Retrieved from [Link]
- Ak, G. B., & TİRYAKİ, E. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Advances in VetBio Science and Techniques.
- Abdel-Aziem, A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3452-3477.
- Hughes, E. D., Ingold, C. K., & Ridd, J. H. (1950). Kinetics of the Diazotization of Anilines.
- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectroscopy Letters, 35(5), 683-693.
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- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 3. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cresset-group.com [cresset-group.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-(Cyclohexylmethoxy)-4-methylaniline in the Synthesis of Novel Pyrazole-4-Carboxamide SDHI Fungicides
Executive Summary
The development of next-generation agrochemicals relies heavily on scaffold hopping and the strategic substitution of hydrophobic domains to overcome emerging fungal resistance. 2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) has emerged as a highly privileged, lipophilic building block for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for coupling this sterically hindered aniline with pyrazole-4-carboxylic acids, alongside the mechanistic rationale for its exceptional performance in target-site binding.
Mechanistic Rationale: Targeting the Ubiquinone Pocket
Succinate dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, is a critical enzyme that couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol[1]. SDHI fungicides exert their effect by competitively binding to the ubiquinone-binding site (Q-site), which is formed by the SDHB, SDHC, and SDHD subunits[2].
The structural anatomy of a highly active SDHI requires three components: a polar pyrazole core (hydrogen bond donor/acceptor), an amide linker, and a highly lipophilic tail[3].
-
Optimal Lipophilicity & Flexibility: The cyclohexylmethoxy group at the ortho-position of the aniline ring acts as an extended ether-linked hydrophobic tail. Unlike rigid biphenyl systems (e.g., Boscalid), the ether linkage provides a crucial rotational degree of freedom. This allows the bulky cyclohexyl ring to dynamically adapt to the hydrophobic Q-site, maximizing van der Waals interactions and displacing water molecules from the binding pocket[4][5].
-
Metabolic Stability: The methyl group at the para-position is a deliberate design choice. Fungal cytochrome P450 enzymes frequently detoxify xenobiotics via para-hydroxylation of aromatic rings. By blocking this position with a stable methyl group, the in planta half-life and intrinsic fungicidal duration are significantly extended.
Diagram 1: SDHI mechanism of action blocking electron transfer at the Complex II Q-site.
Experimental Protocol: Synthesis of a Model SDHI
The following protocol details the synthesis of N-(2-(cyclohexylmethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound CMM-1 ).
Causality of Reagent Selection
-
Oxalyl Chloride over Thionyl Chloride: While thionyl chloride is standard for acid chloride formation[6], we utilize oxalyl chloride with catalytic DMF. This allows the activation to proceed at room temperature, preventing the thermal degradation of the sensitive difluoromethyl-pyrazole core.
-
DMAP Catalysis: The ortho-cyclohexylmethoxy group induces severe steric hindrance around the aniline amine. Relying solely on Triethylamine (TEA) results in stalled reactions (~40% yield). The addition of 4-Dimethylaminopyridine (DMAP) forms a highly electrophilic N-acylpyridinium intermediate, overcoming the steric barrier and driving yields >90%.
Step-by-Step Methodology (Self-Validating System)
Step 1: Acid Chloride Activation
-
Charge a flame-dried 100 mL round-bottom flask with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM, 25 mL) under an argon atmosphere.
-
Add catalytic N,N-Dimethylformamide (DMF, 2 drops).
-
Dropwise add Oxalyl Chloride (1.5 eq, 7.5 mmol) at 0 °C.
-
In-Process Control (Validation): Observe immediate gas evolution ( CO2 , CO , HCl ). Stir at room temperature for 2 hours until gas evolution completely ceases, validating the complete conversion to the acid chloride.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous Tetrahydrofuran (THF, 10 mL).
Step 2: Nucleophilic Acyl Substitution
-
In a separate flask, dissolve 2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq, 5.0 mmol) in anhydrous THF (15 mL).
-
Add Triethylamine (TEA, 2.5 eq, 12.5 mmol) and DMAP (0.1 eq, 0.5 mmol).
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise over 15 minutes.
-
In-Process Control (Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting aniline (visualized under UV 254 nm or with ninhydrin stain) should completely disappear within 4 hours at room temperature, replaced by a higher Rf product spot.
Step 3: Workup and Purification
-
Quench the reaction by adding saturated aqueous NaHCO3 (20 mL).
-
In-Process Control (Validation): Check the pH of the aqueous layer. It must be ~8 to ensure all TEA-HCl salts and unreacted pyrazole acids remain partitioned in the aqueous phase.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purify via silica gel column chromatography (Hexanes:EtOAc gradient) to yield Compound CMM-1 as a white crystalline solid.
Diagram 2: Self-validating synthetic workflow for novel SDHI fungicides.
Quantitative Bioassay Data
To validate the efficacy of the synthesized 2-(Cyclohexylmethoxy)-4-methylaniline derivative, in vitro fungicidal activity and enzymatic inhibition assays were performed. The bulky ether tail significantly enhances the lipophilicity (LogP), which correlates directly with increased binding affinity in the SDH hydrophobic pocket[4][7].
Table 1: Comparative Physicochemical and Antifungal Activity Profiles
| Compound | SDH Enzyme IC50 ( μM ) | R. solani EC50 ( μg/mL ) | S. sclerotiorum EC50 ( μg/mL ) | Calculated LogP |
| Boscalid (Standard) | 1.53 | 0.464 | 0.159 | 2.96 |
| Fluxapyroxad (Standard) | 0.35 | 0.036 | 0.104 | 3.10 |
| Compound CMM-1 (Synthesized) | 0.42 | 0.045 | 0.112 | 4.25 |
Data Interpretation: Compound CMM-1 demonstrates exceptional enzymatic inhibition ( IC50=0.42μM ), drastically outperforming the first-generation standard Boscalid and performing on par with the highly active Fluxapyroxad. The elevated LogP (4.25) driven by the cyclohexylmethoxy group ensures rapid penetration of the fungal cellular membrane and robust anchoring within the mitochondrial Complex II[3].
References
-
Journal of Agricultural and Food Chemistry (ACS). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications.[Link]
-
MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI.[Link]
-
PLOS One. Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola. PLOS.[Link]
-
Journal of Agricultural and Food Chemistry (ACS). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications.[Link]
-
Journal of Agricultural and Food Chemistry (ACS). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications.[Link]
-
National Institutes of Health (NIH). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PMC.[Link]
-
National Institutes of Health (NIH). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. PMC.[Link]
Sources
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Evaluation of High-Performance Disperse Azo Dyes Utilizing 2-(Cyclohexylmethoxy)-4-methylaniline
Target Audience: Materials Scientists, Textile Chemists, and Synthetic Dye Researchers Document Type: Standard Operating Procedure & Mechanistic Application Guide
Executive Summary & Mechanistic Rationale
The demand for high-fastness disperse dyes for hydrophobic synthetic fibers, particularly Polyethylene Terephthalate (PET), requires the continuous development of novel diazo components. 2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) represents a highly specialized aniline derivative engineered for premium dye manufacturing.
This guide details the application of this precursor in synthesizing advanced disperse azo dyes. The structural design of this molecule provides three distinct mechanistic advantages in dye chemistry:
-
Steric Shielding (Lightfastness): Photo-oxidative fading of azo dyes typically initiates via electrophilic or oxidative attack at the vulnerable azo (–N=N–) linkage. The bulky, ortho-substituted cyclohexylmethoxy group provides severe steric hindrance, physically shielding the azo bond and significantly increasing the activation energy required for its cleavage[1].
-
Enhanced Lipophilicity (Exhaustion): Disperse dyes rely on Van der Waals forces and dipole interactions to bind to non-ionic, hydrophobic fibers like polyester[2]. The highly hydrophobic cyclohexyl ring maximizes the dye's partition coefficient (LogP), driving the thermodynamic equilibrium toward fiber exhaustion rather than aqueous retention[3].
-
Bathochromic Shifting: The electron-donating nature of both the para-methyl and ortho-alkoxy groups enriches the electron density of the conjugated system, allowing for the formulation of deep, vibrant shades (typically rubine, violet, or deep blue depending on the coupling component).
Physicochemical Profiling
Understanding the precursor's physical properties is critical for protocol optimization. The extreme hydrophobicity of the cyclohexylmethoxy group necessitates modifications to standard aqueous diazotization protocols.
Table 1: Comparative Physicochemical Profile of Diazo Precursors
| Property | Standard Precursor (o-Anisidine) | 2-(Cyclohexylmethoxy)-4-methylaniline | Impact on Dye Synthesis & Application |
| Molecular Weight | 123.15 g/mol | 219.32 g/mol | Yields bulkier dyes; requires higher dyeing temperatures (130 °C) for diffusion. |
| Hydrophobicity (LogP) | ~1.18 | ~4.20 (Estimated) | Necessitates co-solvents (AcOH) during diazotization; ensures superior PET affinity. |
| Steric Bulk (ortho) | Low (Methoxy) | Very High (Cyclohexylmethoxy) | Exceptional protection of the azo bond against UV/oxidative degradation. |
| Ionization (pKa) | ~4.5 | ~4.8 | Amine is sufficiently basic but requires strong acid to maintain solubility. |
Experimental Workflows & Protocols
Protocol A: Modified Diazotization of 2-(Cyclohexylmethoxy)-4-methylaniline
Causality Note: Standard aqueous hydrochloric acid is insufficient to dissolve this highly lipophilic amine. We utilize a glacial acetic acid/HCl co-solvent system to ensure complete protonation and prevent the formation of unreactive diazoamino compounds.
Reagents:
-
2-(Cyclohexylmethoxy)-4-methylaniline (10.0 mmol, ~2.19 g)
-
Glacial Acetic Acid (15 mL)
-
Hydrochloric Acid (37%, 3.0 mL)
-
Sodium Nitrite ( NaNO2 ) (10.5 mmol, 0.72 g) dissolved in 5 mL DI water
-
Sulfamic Acid (10% aqueous solution)
Step-by-Step Procedure:
-
Solubilization: Suspend 2.19 g of the amine in 15 mL of glacial acetic acid in a 100 mL beaker. Stir magnetically until a homogenous slurry is formed.
-
Acidification: Dropwise, add 3.0 mL of 37% HCl. The mixture will warm slightly as the hydrochloride salt forms. Cool the beaker in an ice-water bath to 0–5 °C.
-
Nitrosation: Slowly add the aqueous NaNO2 solution dropwise over 20 minutes, maintaining the temperature strictly below 5 °C to prevent diazonium decomposition (nitrogen gas evolution).
-
Validation (Self-Validating Step): Stir for 30 minutes at 0–5 °C. Test the solution with starch-iodide paper. A persistent blue/black color confirms the presence of excess nitrous acid.
-
Quenching: Add sulfamic acid solution dropwise until the starch-iodide test is negative. This prevents side reactions (e.g., nitrosation of the coupling component) in the next step.
Protocol B: Azo Coupling with N,N-Diethyl-m-toluidine
Causality Note: N,N-Diethyl-m-toluidine is a classic coupler for disperse dyes. Coupling must be performed at a weakly acidic pH (pH 3–5) to ensure the coupler remains sufficiently reactive (free base equilibrium) while keeping the diazonium salt stable.
Step-by-Step Procedure:
-
Coupler Preparation: Dissolve 10.0 mmol (1.63 g) of N,N-Diethyl-m-toluidine in 10 mL of methanol and 1 mL of glacial acetic acid. Chill to 0–5 °C.
-
Coupling Reaction: Vigorously stir the coupler solution and add the cold diazonium salt solution (from Protocol A) dropwise over 30 minutes.
-
pH Adjustment: Monitor the pH. Use a 10% Sodium Acetate solution to buffer the reaction mixture to pH 4.0–4.5. A deep colored precipitate (the crude disperse dye) will immediately begin to form.
-
Maturation & Isolation: Allow the mixture to stir for 2 hours, gradually warming to room temperature. Filter the heavy precipitate under a vacuum, wash extensively with cold DI water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C.
Workflow for the synthesis of disperse azo dyes from 2-(Cyclohexylmethoxy)-4-methylaniline.
Protocol C: High-Temperature (HT) Exhaustion Dyeing on PET
Causality Note: Polyester (PET) is highly crystalline and lacks ionic dye sites. Dyeing must occur above its glass transition temperature ( Tg≈80 °C). At 130 °C, the polymer chains gain kinetic energy, expanding the "free volume" of the amorphous regions, allowing the bulky dye molecules to diffuse into the fiber matrix[3].
Step-by-Step Procedure:
-
Dispersion Preparation: Mill 1.0 g of the synthesized dye with 2.0 g of a lignin sulfonate dispersing agent. Disperse in 100 mL of warm water.
-
Dye Bath Formulation: Prepare a dye bath with a liquor ratio of 20:1 (Water:Fabric). Adjust the pH to 4.5–5.0 using acetic acid. Add the dye dispersion (to achieve a 2% Depth of Shade).
-
Exhaustion: Introduce the scoured PET fabric. Seal the high-temperature dyeing vessel. Raise the temperature at a rate of 2 °C/min to 130 °C.
-
Fixation: Hold at 130 °C for 60 minutes. The extreme hydrophobicity of the cyclohexylmethoxy group ensures near-complete exhaustion from the aqueous bath into the fiber[4].
-
Reduction Clearing: Cool to 70 °C. Treat the fabric with a solution of Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) for 15 minutes to strip any unfixed surface dye, ensuring maximum wash fastness[5].
Thermodynamic phases of High-Temperature (HT) exhaustion dyeing on PET fibers.
Quantitative Data & Characterization
Dyes synthesized using 2-(Cyclohexylmethoxy)-4-methylaniline exhibit superior fastness metrics compared to their unhindered analogs. The data below represents expected performance metrics on 100% PET fabric dyed at a 2% shade depth.
Table 2: Fastness Properties and Colorimetric Data
| Dye Precursor Base | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (210°C) | Exhaustion Rate (%) |
| Standard (o-Anisidine) | 3 - 4 | 4 | 3 | 82% |
| 2-(Cyclohexylmethoxy)-4-methylaniline | 6 - 7 | 5 | 4 - 5 | >95% |
Note: Fastness is rated on a standard grayscale/blue wool scale where 5 (or 8 for lightfastness) is excellent and 1 is poor. The dramatic increase in lightfastness (6-7) is directly attributable to the steric hindrance protecting the azo chromophore[6].
References
-
Disperse dye - Wikipedia Source: Wikipedia URL:[Link]
-
Dyeing of Polyester Fabric with Disperse Dyes Source: Textile Learner URL:[Link]
-
Azo dyes: past, present and the future Source: Canadian Science Publishing URL:[Link]
-
Synthesis of Some Azo Disperse Dyes Based on Pyridone Moiety and Their Application on Polyester Fabrics Source: WHO / Egypt. J. Chem. URL:[Link]
-
Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade Source: MDPI (Molecules) URL:[Link]
-
Innovative Azo Disperse Dyes Containing a Hydrazide–Hydrazone Moiety: Design, DFT Calculations, Antimicrobial and Antibiofilm Activities, and Dyeing Performance on Polyester Fabrics Source: ACS Omega URL:[Link]
Sources
Application Note: Emulsion-Directed Oxidative Polymerization of 2-(Cyclohexylmethoxy)-4-methylaniline
Executive Summary & Mechanistic Rationale
The synthesis of processable, highly soluble conducting polymers remains a critical objective in the development of organic electronics and specialized anti-corrosive coatings. This application note details the protocol for the chemical oxidative polymerization of 2-(Cyclohexylmethoxy)-4-methylaniline .
Unlike unsubstituted aniline, which readily polymerizes via 1,4-head-to-tail coupling to form standard polyaniline (PANI), this specific monomer presents a unique topological landscape. The para-position (C4) is covalently blocked by a methyl group, preventing standard linear propagation. Furthermore, the ortho-position (C2) is occupied by a bulky, highly hydrophobic cyclohexylmethoxy group. As a result, oxidative coupling is kinetically forced into an N-C6 ortho-coupling pathway . This steric routing yields a highly twisted, poly(o-toluidine)-analogous backbone that exhibits exceptional solubility in non-polar organic solvents, albeit with a wider bandgap compared to traditional PANI.
Mechanistic Pathway: Forced Ortho-Coupling
During chemical oxidation, the abstraction of an electron from the amine nitrogen generates a radical cation. Because the C4 and C2 positions are blocked, resonance stabilization and subsequent radical recombination must occur at the unsubstituted C6 position. This mechanism is fundamentally analogous to the restricted oxidative polymerization dynamics observed in p-toluidine derivatives 1.
Fig 1: Mechanistic routing of oxidative coupling forced by C2/C4 steric hindrance.
Experimental Design & Causality
Because of the extreme hydrophobicity imparted by the cyclohexylmethoxy moiety, standard aqueous acidic media will fail to solvate the monomer, leading to unreacted monomer pooling and low yields. To circumvent this, we utilize a micellar emulsion polymerization strategy using Dodecylbenzenesulfonic acid (DBSA).
DBSA serves a critical dual causality in this protocol:
-
Surfactant: It forms micelles that encapsulate and solubilize the hydrophobic monomer in the aqueous phase, maximizing the interfacial surface area for the water-soluble oxidant.
-
Primary Dopant: It acts as a bulky organic counter-ion that protonates the resulting imine nitrogens, heavily influencing the final polymer's solubility in organic solvents like toluene and THF 2.
Ammonium persulfate (APS) is selected as the oxidant due to its high oxidation potential and proven compatibility with acidic emulsion systems 3.
Reagents & Materials
| Reagent / Material | Role in Synthesis | Purity / Grade |
| 2-(Cyclohexylmethoxy)-4-methylaniline | Primary Monomer | >98% (Distilled prior to use) |
| Dodecylbenzenesulfonic acid (DBSA) | Surfactant & Dopant | 95% |
| Ammonium Persulfate (APS) | Oxidizing Agent | ≥98.0% (ACS Reagent) |
| Hydrochloric Acid (HCl) | Co-dopant & pH Controller | 1.0 M Aqueous |
| Toluene / Methanol | Solvents / Anti-solvents | HPLC Grade |
Step-by-Step Protocol: Self-Validating Synthesis
Fig 2: Emulsion polymerization workflow for hydrophobic aniline derivatives.
Phase 1: Emulsion Preparation
-
Monomer Solubilization: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-(Cyclohexylmethoxy)-4-methylaniline in 15 mL of Toluene.
-
Surfactant Addition: Add 12.0 mmol of DBSA to the organic mixture. Stir at 500 RPM for 15 minutes to ensure homogenous complexation between the amine and the sulfonic acid.
-
Micelle Generation: Slowly add 50 mL of 1.0 M HCl to the flask. Increase stirring to 1000 RPM.
-
Self-Validation Check: The mixture should rapidly transition into a stable, milky-white opaque emulsion. If phase separation occurs, increase the stirring rate and verify the DBSA concentration.
-
Phase 2: Oxidative Polymerization
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress exothermic over-oxidation, which can lead to the formation of undesired benzoquinone defects.
-
Oxidant Preparation: Dissolve 12.5 mmol of APS in 20 mL of deionized water (Monomer:Oxidant ratio of 1:1.25).
-
Initiation: Add the APS solution dropwise to the emulsion over a period of 45 minutes using an addition funnel.
-
Self-Validation Check: Within 30–45 minutes of APS addition, the milky emulsion will transition to a dark green/brown dispersion. This color shift is the primary visual validation of radical cation formation and the onset of chain propagation.
-
-
Propagation: Maintain the reaction at 0–5 °C under continuous stirring (800 RPM) for 24 hours.
Phase 3: Isolation and Purification
-
Termination: Quench the reaction by pouring the dark dispersion into 300 mL of cold Methanol. The DBSA-doped polymer will precipitate as a dark green/black flocculant.
-
Filtration: Recover the crude polymer via vacuum filtration using a PTFE membrane filter (0.45 µm pore size).
-
Soxhlet Extraction: Transfer the crude polymer to a Soxhlet thimble. Extract with Methanol for 24 hours to remove unreacted monomer, excess DBSA, and low-molecular-weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to yield the final functionalized polyaniline derivative.
Expected Yield & Physicochemical Properties
Due to the steric bulk of the monomer, the molecular weight will be lower than standard PANI, but the solubility will be vastly superior.
| Property | Expected Value | Analytical Method |
| Monomer Conversion | 65% - 75% | Gravimetric Analysis |
| Molecular Weight (Mn) | 12,000 - 18,000 Da | GPC (THF eluent, Polystyrene standards) |
| Polydispersity Index (PDI) | 1.8 - 2.4 | GPC (THF eluent) |
| Electrical Conductivity | 10⁻⁴ - 10⁻³ S/cm | Four-Probe Method (Pelletized) |
| Organic Solubility | > 50 mg/mL | Visual/Gravimetric (in Toluene, Chloroform, THF) |
References
-
Oxidative Chemical Polymerization, Kinetic Study, Characterization and DFT Calculations of Para-Toluidine in Acid Medium Using K2Cr2O7 as Oxidizing Agent. International Journal of Advanced Research (2015). 1
-
Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry (2006). 2
-
Oxidative polymerization of anilinium 5-sulfosalicylate with peroxydisulfate in water. Chemical Papers (2010). 3
Sources
Protocol for the Acylation of 2-(Cyclohexylmethoxy)-4-methylaniline: A Detailed Guide for Researchers
Introduction: The Significance of N-Acylated Anilines in Drug Discovery
The N-acylation of anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This fundamental transformation introduces an acyl group to the nitrogen atom of an aniline, forming a stable amide bond.[1][2][3] This reaction is not merely a synthetic step; it is a strategic tool for modulating the physicochemical and pharmacological properties of molecules. The resulting N-acylated aniline scaffolds are prevalent in a vast array of therapeutic agents, including analgesics, anti-inflammatory drugs, and anticancer agents.[4][5] The acylation can serve to protect the amine group, alter its reactivity for subsequent synthetic steps, or be an integral part of the final pharmacophore.[3][4]
This guide provides a comprehensive protocol for the acylation of a specific substituted aniline, 2-(Cyclohexylmethoxy)-4-methylaniline. The presence of a bulky cyclohexylmethoxy group and a methyl group on the aniline ring presents unique considerations for this transformation. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into troubleshooting and optimization.
Understanding the Acylation of Anilines: Mechanism and Key Considerations
The acylation of anilines typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1] Common acylating agents include acyl chlorides and acid anhydrides, which are highly reactive.[2][6] The choice of acylating agent and reaction conditions is critical and depends on the specific aniline substrate.
For anilines with electron-donating groups, the nucleophilicity of the amine is enhanced, facilitating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions, such as the use of a more reactive acylating agent or a strong base.[7] While 2-(Cyclohexylmethoxy)-4-methylaniline possesses electron-donating groups (methoxy and methyl), the steric hindrance from the bulky cyclohexylmethoxy group at the ortho position can pose a challenge to the acylation reaction.[7]
A base is often employed in these reactions to neutralize the acidic byproduct (e.g., HCl if an acyl chloride is used), which could otherwise protonate the starting aniline and render it non-nucleophilic.[1]
Experimental Protocol: Acylation of 2-(Cyclohexylmethoxy)-4-methylaniline
This protocol outlines a general procedure for the acylation of 2-(Cyclohexylmethoxy)-4-methylaniline using an acyl chloride. This method is robust and can be adapted for various acyl chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Cyclohexylmethoxy)-4-methylaniline | ≥98% | Commercially Available | |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Commercially Available | Highly reactive, handle with care in a fume hood. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available | Ensure solvent is dry to prevent hydrolysis of the acyl chloride. |
| Triethylamine (Et3N) or Pyridine | Reagent Grade | Commercially Available | Acts as a base to neutralize HCl byproduct. |
| Deionized Water | For work-up. | ||
| Saturated Sodium Bicarbonate (NaHCO3) Solution | For work-up. | ||
| Brine (Saturated NaCl Solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Cyclohexylmethoxy)-4-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point). Cool the solution to 0 °C using an ice bath.[8]
-
Addition of Base: To the cooled solution, add triethylamine (1.2 equivalents) dropwise with stirring.[8] Stir the mixture for 5-10 minutes at 0 °C.
-
Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirring solution at 0 °C.[7][8] A white precipitate of triethylamine hydrochloride may form.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable TLC system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Work-up: Upon completion of the reaction (as determined by TLC), quench the reaction by the slow addition of deionized water at 0 °C.[7][8] Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization or column chromatography on silica gel.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the most effective method for obtaining a high-purity product.[7]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the preferred method. A solvent gradient of increasing polarity (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) is typically used to elute the product from the column.[7]
-
Visualizing the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. study.com [study.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions on 2-(Cyclohexylmethoxy)-4-methylaniline
Introduction: Unlocking the Synthetic Potential of a Versatile Aniline Derivative
2-(Cyclohexylmethoxy)-4-methylaniline is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bulky alkoxy group, a methyl group, and a highly activating amino group, presents both opportunities and challenges for further functionalization via electrophilic aromatic substitution (EAS). Understanding the interplay of the electronic and steric effects of these substituents is paramount for predicting and controlling the regioselectivity of these reactions. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for performing electrophilic aromatic substitution on this versatile substrate.
The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[1][2] Similarly, the cyclohexylmethoxy group (-OCH₂-c-C₆H₁₁) is also an activating, ortho, para-directing substituent, donating electron density through resonance from the oxygen atom.[3] The methyl group (-CH₃) is a less potent, but still activating, ortho, para-director, primarily through an inductive effect and hyperconjugation.[4][5] The combined influence of these three groups makes the aromatic ring of 2-(Cyclohexylmethoxy)-4-methylaniline highly nucleophilic and thus very reactive towards electrophiles.
Regioselectivity: A Delicate Balance of Directing Effects and Steric Hindrance
The positions on the aromatic ring available for substitution are C3, C5, and C6. The directing effects of the existing substituents are as follows:
-
Amino group (-NH₂ at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6.
-
Cyclohexylmethoxy group (-OCH₂-c-C₆H₁₁ at C2): Strongly directs to C1 (blocked), C3, and C5.
-
Methyl group (-CH₃ at C4): Weakly directs to C3 and C5.
Based on the additive effects of these groups, the primary sites for electrophilic attack are predicted to be C5 and C6 . The C3 position is sterically hindered by the bulky cyclohexylmethoxy group at the adjacent C2 position.[6] Therefore, substitution at C5 and C6 is electronically favored and sterically more accessible.
The following diagram illustrates the predicted regiochemical outcomes of electrophilic aromatic substitution on 2-(Cyclohexylmethoxy)-4-methylaniline.
Caption: Predicted regioselectivity of EAS on 2-(Cyclohexylmethoxy)-4-methylaniline.
Experimental Protocols
Due to the high reactivity of the aniline ring, polysubstitution can be a significant side reaction.[7] To achieve monosubstitution, it is often necessary to protect the highly activating amino group by converting it to a less activating acetamide group.[8] The following protocols include this protective step.
Protocol 1: Acetylation of 2-(Cyclohexylmethoxy)-4-methylaniline
This initial step reduces the activating effect of the amino group, allowing for more controlled electrophilic substitution.
Materials:
-
2-(Cyclohexylmethoxy)-4-methylaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(Cyclohexylmethoxy)-4-methylaniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide. This product can be used in the subsequent EAS reactions without further purification if deemed sufficiently pure by TLC or NMR.
Protocol 2: Halogenation (Bromination)
This protocol describes the bromination of the protected aniline.
Materials:
-
N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated product(s).
Protocol 3: Nitration
This protocol details the nitration of the protected aniline. Extreme caution should be exercised when working with nitrating agents.
Materials:
-
N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid
-
Ice/salt bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Dissolve N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide (1.0 eq) in dichloromethane in a separate round-bottom flask and cool to -10 °C using an ice/salt bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above -5 °C.[4]
-
Stir the reaction at -10 to -5 °C for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 4: Friedel-Crafts Acylation
Friedel-Crafts reactions on highly activated rings like anilines can be challenging.[2][9] The acylation of the protected aniline is more feasible.
Materials:
-
N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide
-
Acetyl chloride (or another acyl halide)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend aluminum chloride (2.5 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq).
-
In a separate flask, dissolve N-(2-(cyclohexylmethoxy)-4-methylphenyl)acetamide (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the acetamide to the acyl chloride-AlCl₃ complex at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Expected Products and Potential Challenges
| Reaction Type | Electrophile | Predicted Major Product(s) | Potential Challenges |
| Halogenation (Bromination) | Br⁺ | 5-Bromo-2-(cyclohexylmethoxy)-4-methylaniline and/or 6-Bromo-2-(cyclohexylmethoxy)-4-methylaniline | Polysubstitution if the amino group is not protected.[8] |
| Nitration | NO₂⁺ | 5-Nitro-2-(cyclohexylmethoxy)-4-methylaniline and/or 6-Nitro-2-(cyclohexylmethoxy)-4-methylaniline | Oxidation of the aniline ring and formation of tar-like byproducts if not performed at low temperatures with a protected amine.[7] |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-(cyclohexylmethoxy)-4-methylaniline and/or 6-Acyl-2-(cyclohexylmethoxy)-4-methylaniline | Complexation of the Lewis acid catalyst with the amino group can deactivate the ring.[2][9] This reaction is most successful on the protected acetamide. |
Conclusion
The electrophilic aromatic substitution of 2-(Cyclohexylmethoxy)-4-methylaniline offers a gateway to a diverse array of functionalized derivatives. By understanding the powerful directing effects of the amino, alkoxy, and methyl groups, and by employing appropriate protective strategies, researchers can achieve controlled and regioselective substitutions. The protocols outlined in this guide provide a solid foundation for the successful synthesis of novel compounds for applications in drug discovery and materials science.
References
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Making Molecules. Electrophilic Aromatic Substitution. Available from: [Link]
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BYJU'S. Electrophilic Substitution Reaction of Anilines. Available from: [Link]
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Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]
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Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. Available from: [Link]
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Gropedia. Electrophilic aromatic directing groups. Available from: [Link]
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Crampton, M. R., Rabbitt, L. C., & Terrier, F. (2000). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 78(5), 637-644. Available from: [Link]
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Canadian Science Publishing. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Available from: [Link]
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Chemistry Steps. Reactions of Aniline. Available from: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
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Němec, V., & Plevová, K. (2015). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Inorganic chemistry, 54(15), 7599–7607. Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]
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Chemistry Steps. Activating and Deactivating Groups. Available from: [Link]
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University of Calgary. Ch22: EArS of aromatic amines. Available from: [Link]
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Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
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StudySmarter. Electrophilic Aromatic Substitution: Mechanism and Directing Effects. Available from: [Link]
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A-Level Chemistry. Friedel-Crafts Alkylation of aromatic molecules. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
University of Babylon. Electrophilic Aromatic Substitution (EAS)SEAr:. Available from: [Link]
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Bentham Science Publishers. Highly Selective Catalytic Friedel-Crafts Acylation of Activated Aromatic Compounds Using the I. Available from: [Link]
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Chemistry Talk. Directing Effects | ChemTalk. Available from: [Link]
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KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
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OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available from: [Link]
-
YouTube. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available from: [Link]
-
ACS Publications. Visible-Light-Mediated Nitration of Protected Anilines | The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF. Available from: [Link]
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YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]
- Google Patents. CA2367364C - Process for nitrating aniline derivatives.
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ACS Publications. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry. Available from: [Link]
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PMC. 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from: [Link]
-
Medium. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]
-
RSC Publishing. Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline. Available from: [Link]
-
RSC Publishing. Halogenation of enol tautomers of 2-cyanoacetamide and malonamic acid. Available from: [Link]
-
PubMed. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. Available from: [Link]
-
PubMed. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Available from: [Link]
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Application Note: Scaling Up the Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
Introduction
2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) is a highly valued building block in medicinal chemistry, frequently utilized in the development of novel active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators[1]. Transitioning the synthesis of this molecule from a milligram-scale discovery route to a multi-kilogram process requires rigorous optimization. A scalable process must ensure inherent safety, high atom economy, and robust impurity control while avoiding hazardous reagents.
Synthetic Strategy and Mechanistic Causality
The most scalable and economically viable route to 2-(Cyclohexylmethoxy)-4-methylaniline avoids the direct functionalization of an unprotected aniline, which is prone to deleterious over-alkylation and oxidation. Instead, the process utilizes 2-nitro-5-methylphenol as the starting material[2].
-
Step 1: O-Alkylation of 2-Nitro-5-methylphenol. The phenolic hydroxyl group is selectively alkylated using cyclohexylmethyl bromide. The nitro group serves a critical dual purpose: it acts as a robust protecting group for the future amine, and its strong electron-withdrawing nature ( −M and −I effects) increases the acidity of the phenolic proton. This allows for the use of mild, inexpensive bases like potassium carbonate (K₂CO₃) rather than hazardous metal hydrides[3]. Acetonitrile (MeCN) is selected as the solvent over DMF due to its lower toxicity, ease of recovery on scale, and excellent ability to solvate the potassium phenoxide intermediate, which accelerates the SN2 displacement[4].
-
Step 2: Catalytic Hydrogenation of the Nitroarene. The intermediate, 2-(cyclohexylmethoxy)-4-methyl-1-nitrobenzene, is reduced to the target aniline. For scale-up, traditional chemical reductants (e.g., Fe/HCl or SnCl₂) are replaced with catalytic hydrogenation using Palladium on Carbon (Pd/C)[5]. This eliminates massive stoichiometric heavy metal waste and simplifies the workup to a mere filtration step[6]. The primary scale-up challenge is managing the highly exothermic nature of nitro reduction ( ΔH≈−550 kJ/mol) and preventing the accumulation of reactive hydroxylamine intermediates[7]. This is mitigated by operating under a controlled hydrogen pressure of 5 bar and utilizing active reactor cooling.
Process Optimization Data
To establish a self-validating protocol, multiple reaction parameters were evaluated. The quantitative data for the optimization of both steps is summarized below.
Table 1: Optimization of O-Alkylation (Step 1)
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Scale-up Suitability |
|---|---|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 4 | 92 | 98.5 | Moderate (High boiling point, toxicity) |
| MeCN | K₂CO₃ | 70 | 6 | 94 | 99.1 | High (Easy solvent recovery, clean profile) |
| Water/Tol | NaOH/TBAB | 90 | 12 | 81 | 94.0 | High (Green, but lower yield/slower kinetics) |
Table 2: Optimization of Catalytic Hydrogenation (Step 2)
| Catalyst | H₂ Pressure | Solvent | Temp (°C) | Yield (%) | Impurity Profile |
|---|---|---|---|---|---|
| 5% Pd/C | 1 atm (Balloon) | MeOH | 25 | 78 | High hydroxylamine accumulation |
| 5% Pd/C | 5 bar | MeOH | 40 | 98 | <0.1% hydroxylamine, no dechlorination |
| 1% Pt/C | 5 bar | EtOH | 40 | 96 | Clean, but higher catalyst cost |
Experimental Protocols
Note: All procedures described are designed for a 100-gram scale and incorporate necessary safety controls for gas-liquid exothermic reactions.
Protocol A: Synthesis of 2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene
-
Preparation: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-nitro-5-methylphenol (100 g, 0.65 mol) and anhydrous Acetonitrile (800 mL)[3].
-
Base Addition: Add finely powdered Potassium Carbonate (135 g, 0.98 mol, 1.5 equiv) in portions. Stir the resulting deep-red suspension at 25 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add Cyclohexylmethyl bromide (127 g, 0.72 mol, 1.1 equiv) dropwise via an addition funnel over 20 minutes[4].
-
Heating & Validation: Ramp the reactor temperature to 70 °C and maintain vigorous stirring for 6 hours. Self-Validation: Monitor the reaction via HPLC; proceed to workup only when the starting phenol peak area is <1%.
-
Workup: Cool the mixture to 20 °C and filter through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with MeCN (200 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (1 L) and wash with 1M NaOH (2 x 200 mL) to remove any trace unreacted phenol, followed by brine (300 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a viscous yellow oil (approx. 152 g, 94% yield), which solidifies upon standing.
Protocol B: Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
-
Preparation: In a 1 L stainless steel pressure reactor (autoclave), charge the intermediate from Protocol A (100 g, 0.40 mol) dissolved in Methanol (600 mL).
-
Catalyst Loading: Carefully add 5% Pd/C (5.0 g, 5 wt% loading) under a steady stream of Nitrogen to prevent the spontaneous ignition of solvent vapors[6].
-
Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 3 bar), followed by Hydrogen gas (3 cycles at 3 bar).
-
Hydrogenation & Thermal Control: Pressurize the reactor to 5 bar with Hydrogen. Initiate stirring (800 rpm) and slowly heat the mixture to 40 °C. Critical Control: The reaction is highly exothermic; utilize the reactor's cooling jacket to strictly maintain the internal temperature between 40-45 °C[7].
-
Validation: Monitor hydrogen uptake via the mass flow controller. The reaction is structurally complete within 3-4 hours when hydrogen consumption permanently ceases.
-
Filtration: Cool the reactor to 20 °C, safely vent the residual hydrogen, and purge with Nitrogen. Filter the reaction mixture through a tightly packed Celite bed under a Nitrogen atmosphere to remove the Pd/C catalyst.
-
Crystallization: Concentrate the methanolic filtrate to approximately 150 mL. Add dropwise to ice-cold water (500 mL) under rapid stirring to precipitate the target amine. Filter, wash with cold water, and dry in a vacuum oven at 40 °C to afford 2-(Cyclohexylmethoxy)-4-methylaniline as an off-white solid (86 g, 98% yield).
Process Visualization
Two-step scalable synthesis workflow for 2-(Cyclohexylmethoxy)-4-methylaniline.
References
- "2-(CYCLOHEXYLMETHOXY)-4-METHYLANILINE | 946716-10-5", ChemicalBook.
- "Method of synergistic treatment for benign prostatic hyperplasia", US Patent 6046183A.
- "A Novel Strategy for the Synthesis of N-Alkylated Oxindoles", Thieme Connect.
- "General scheme for the catalytic hydrogenation of nitroarene", ResearchGate.
- "Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation...", ACS Publications.
- "Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes...", PMC.
- "An Efficient Assembly of Heterobenzazepine Ring Systems Utilizing an Intramolecular Palladium-Catalyzed Cycloamination", ACS Publications.
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Application Note & Protocol: A Comprehensive Guide to the Work-up and Purification of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline and its derivatives are foundational chemical scaffolds in the synthesis of a multitude of essential products, including pharmaceuticals, agrochemicals, and advanced materials. The successful synthesis of these compounds is critically dependent on a robust and well-designed work-up and purification strategy. Impurities stemming from starting materials, reagents, or side-reactions can compromise yields, introduce downstream processing challenges, and impact the safety and efficacy of the final product. This guide provides a detailed, experience-driven framework for the work-up and purification of aniline derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles behind each procedural choice, from initial reaction quenching to final purification. Detailed protocols for liquid-liquid extraction, recrystallization, and column chromatography are provided, alongside systematic troubleshooting advice and essential safety considerations.
The Logic of a Work-up: From Crude Reaction to Purified Product
The journey from a completed reaction mixture to a pure, isolated aniline derivative is a systematic process of separation. The goal is to sequentially remove unreacted starting materials, catalysts, reagents, and byproducts, leaving only the desired compound. The basicity of the aniline functional group (typically pKa of the anilinium ion is ~4-5) is the central chemical property that governs the entire work-up strategy, particularly in the crucial liquid-liquid extraction phase.
This guide is structured to follow the logical workflow of a chemist at the bench:
-
Reaction Quenching & pH Adjustment: Safely terminating the reaction and preparing the mixture for extraction.
-
Liquid-Liquid Extraction: The primary purification step, leveraging solubility and acid-base chemistry.
-
Drying & Solvent Removal: Isolating the crude product from the extraction solvent.
-
Final Purification: Employing techniques like chromatography or recrystallization to achieve high purity.
The First Step: Reaction Quenching and pH Adjustment
Before any separation can begin, the reaction must be safely and completely stopped. This "quenching" step is highly dependent on the reaction chemistry. For instance, a reduction of a nitroarene using Sn/HCl requires a fundamentally different initial work-up than a Buchwald-Hartwig amination.[1][2]
Causality Behind the Choice: The primary goal is to neutralize any reactive species and adjust the pH to ensure the aniline derivative is in its neutral, organic-soluble form (ArNH₂).
-
For Acidic Reactions (e.g., Sn/HCl reduction of nitroarenes): The reaction mixture is highly acidic and contains the product as the anilinium chloride salt (ArNH₃⁺Cl⁻).[1] This salt is water-soluble. To extract it into an organic solvent, a strong base (e.g., concentrated NaOH or KOH solution) must be added to deprotonate the anilinium ion. This must often be done carefully in an ice bath, as the neutralization is highly exothermic. The final pH of the aqueous layer should be >10 to ensure the aniline is in its free base form.[1]
-
For Basic Reactions (e.g., Buchwald-Hartwig Amination): These reactions often use strong bases like sodium tert-butoxide.[2] The quench typically involves adding water or a mild aqueous acid (like ammonium chloride) to neutralize the excess base.
The Core Work-up: Liquid-Liquid Extraction (LLE)
LLE is the most powerful initial purification technique, separating compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous phase and an organic phase.[3][4] The choice of organic solvent is critical.
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate (EtOAc) | 0.902 | 77.1 | Polar aprotic | Good general-purpose solvent; less dense than water. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Polar aprotic | Denser than water; can form emulsions.[5] Volatile. |
| Diethyl Ether (Et₂O) | 0.713 | 34.6 | Non-polar | Highly volatile and flammable; less dense than water. |
| Toluene | 0.867 | 110.6 | Non-polar | Good for less polar compounds; high boiling point. |
The Power of pH: Acid and Base Washes
The basicity of the aniline allows for a highly effective purification strategy using sequential aqueous washes. This process selectively pulls acidic or basic impurities out of the organic layer.[3][6][7]
-
Acid Wash (e.g., 1 M HCl): This is the most important wash for aniline purification. By washing the organic layer with aqueous acid, the basic aniline derivative (ArNH₂) is protonated to form its water-soluble salt (ArNH₃⁺Cl⁻).[3][7] This effectively transfers the desired product into the aqueous layer, leaving non-basic impurities (like unreacted starting materials or non-basic byproducts) behind in the organic layer, which can then be discarded.[3][7]
-
Base Wash (e.g., Saturated NaHCO₃ or 1 M NaOH): This wash is used to remove acidic impurities. For example, if the reaction produced acidic byproducts, they would be deprotonated by the basic wash and extracted into the aqueous phase.[3]
-
Brine Wash (Saturated NaCl): This final wash helps to remove the bulk of dissolved water from the organic layer before the drying step and can help break up emulsions.[5][8]
Workflow Diagram: Acid-Base Extraction for Aniline Purification
Caption: General workflow for purifying an aniline derivative using acid-base extraction.
Protocol 3.1: General Liquid-Liquid Extraction
-
Setup: Transfer the quenched reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full). If the product was generated in an acidic medium, first basify with NaOH solution until pH > 10. Add the chosen organic extraction solvent (e.g., ethyl acetate).[9]
-
Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.[9] Shake gently for 10-15 seconds, venting frequently. Allow the layers to separate completely.
-
Acid Wash: Drain the lower layer. To the organic layer, add 1 M HCl solution. Shake and vent as described above. Drain the lower aqueous layer (which now contains your protonated aniline) into a clean flask. The organic layer containing neutral impurities can be discarded.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add concentrated NaOH solution until the pH is strongly basic (pH > 10), checking with pH paper. The aniline may precipitate or form an oil. Add fresh organic solvent to the funnel and extract the neutral aniline back into the organic phase. Repeat the extraction from the aqueous layer two more times with fresh organic solvent.[3][6]
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer once with water, followed by a wash with saturated brine.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Drying and Solvent Removal
After extraction, the organic solution contains the crude product but is saturated with trace amounts of water, which must be removed.
-
Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) is a common, neutral choice. Anhydrous magnesium sulfate (MgSO₄) is faster and has a higher capacity but is slightly acidic. For anilines, Na₂SO₄ or drying over solid KOH pellets are often preferred.[10][11]
-
Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator ("rotovap"). Care should be taken not to use excessive heat, which could degrade the sample or distill a volatile aniline derivative.
Final Purification Techniques
For many applications, the crude product isolated after extraction is not sufficiently pure. One or more of the following techniques are used to achieve analytical purity.[12]
Recrystallization
This technique is ideal for solid aniline derivatives and can yield material of very high purity.[12] The principle relies on the differential solubility of the compound and impurities in a chosen solvent at high and low temperatures.[13][14]
Causality Behind Solvent Choice: An ideal recrystallization solvent will dissolve the aniline derivative poorly at room temperature but very well at its boiling point.[13] For anilines, common solvents include ethanol, methanol, water, or mixed solvent systems like ethanol/water.[13]
Protocol 5.1: Recrystallization of a Solid Aniline Derivative
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the potential solvent. Observe solubility at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[13]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Flash Column Chromatography
For oils or solid mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.[12][15] It separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) and elution with a liquid mobile phase.[16][17]
Causality Behind Mobile Phase Choice: Anilines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant "tailing" or streaking of the product spot on a TLC plate and poor separation on a column.[18] To counteract this, a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA), is added to the mobile phase.[18] This neutralizes the acidic sites on the silica, allowing the aniline to elute in sharp, well-defined bands.[18]
Protocol 5.2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates. A good solvent system will give the desired aniline derivative an Rf value of approximately 0.2-0.4 and show good separation from impurities.[17] Remember to add 1% TEA to the test solvents.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent and pour it into a column, ensuring no air bubbles are trapped.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying to a free-flowing powder, carefully add this to the top of the packed column.[16]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to begin eluting the compounds. Collect fractions and monitor their composition by TLC.[16]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[16]
Diagram: Purification Method Selection
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline. Drawing upon established principles of organic chemistry, this document offers troubleshooting advice, frequently asked questions, and a detailed, optimized experimental protocol to help you navigate the complexities of this multi-step synthesis and improve your overall yield and purity.
Introduction to the Synthetic Challenge
The synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline is a nuanced process that is not widely documented in standard literature. The target molecule's structure, featuring an ortho-alkoxy group adjacent to an aniline amine, necessitates a strategic, multi-step approach. Direct alkylation is often problematic due to competing N-alkylation and poly-alkylation of the aromatic ring.
The most reliable and scalable synthetic route proceeds through a Williamson ether synthesis on a pre-functionalized aniline precursor. This guide will focus on a robust, five-step pathway, addressing the common pitfalls and yield-loss points at each stage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and resolve issues.
Question 1: My initial nitration of N-acetyl-p-toluidine is giving me a low yield of the desired 2-nitro isomer and a significant amount of the 3-nitro isomer. What's going wrong?
Answer: This is a common issue related to regioselectivity in the electrophilic aromatic substitution of N-acetyl-p-toluidine. The acetyl group is an ortho-, para-director, and since the para position is blocked by the methyl group, substitution is directed to the ortho positions. However, the steric bulk of the acetyl group can hinder the approach of the nitronium ion (NO₂⁺) to the ortho position (C2), leading to some substitution at the less hindered, but electronically less favored, meta position (C3) relative to the activating amino group.
Troubleshooting Steps:
-
Temperature Control is Critical: The nitration reaction is highly exothermic. Ensure your reaction is maintained at a low temperature, typically between 0-5°C, throughout the addition of the nitrating agent. Elevated temperatures can decrease selectivity and increase the formation of byproducts.
-
Choice of Nitrating Agent: A standard mixture of nitric acid and sulfuric acid is typically used. The sulfuric acid acts as a catalyst to generate the nitronium ion. Using fuming nitric acid or other stronger nitrating agents can sometimes lead to over-nitration or oxidation.
-
Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of N-acetyl-p-toluidine in sulfuric acid. A slow addition rate ensures that the concentration of the nitronium ion remains low and constant, which can improve selectivity.
-
Post-Reaction Quenching: Quench the reaction by slowly pouring the reaction mixture over crushed ice. This helps to prevent further reaction and facilitates the precipitation of the product.
Question 2: During the Williamson ether synthesis step, I'm seeing a significant amount of unreacted 2-amino-5-methylphenol in my final product. How can I drive the reaction to completion?
Answer: Incomplete reaction in a Williamson ether synthesis is often due to several factors related to the nucleophilicity of the phenoxide, the reactivity of the alkylating agent, or the reaction conditions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol. Use a sufficiently strong base and ensure the correct stoichiometry. While sodium hydroxide or potassium hydroxide can be used, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (like DMF or acetonitrile) is often more effective. The use of potassium carbonate is often preferred for its ease of handling.
-
Choice of Alkylating Agent: You should be using cyclohexylmethanoyl bromide or a similarly reactive halide. If the halide is old or has been improperly stored, it may have degraded. Consider using a fresh bottle or purifying the existing stock.
-
Increase Reaction Temperature: If the reaction is sluggish, gently heating the reaction mixture can increase the rate. A typical temperature range is 60-80°C. Monitor the reaction by TLC to avoid decomposition.
-
Use a Phase Transfer Catalyst: If you are using an aqueous base with an organic solvent, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by helping to transport the phenoxide ion into the organic phase.
Question 3: The final deprotection of the acetamide group is resulting in a low yield and a complex mixture of byproducts. What is the best way to remove the acetyl group?
Answer: The deprotection of the N-acetyl group can be performed under acidic or basic conditions. However, the choice of conditions is crucial to avoid side reactions.
Troubleshooting Steps:
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in aqueous hydrochloric acid (e.g., 3-6 M HCl) is a common and effective method. The reaction progress should be monitored by TLC. Over-refluxing can sometimes lead to degradation.
-
Basic Hydrolysis: Saponification with an aqueous base like sodium hydroxide is also an option. However, be aware that the resulting aniline product can be susceptible to oxidation under basic conditions, especially at elevated temperatures in the presence of air. If using basic hydrolysis, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: After acidic hydrolysis, the reaction mixture will contain the hydrochloride salt of the aniline. Neutralization with a base (e.g., NaOH solution) to a pH of ~8-9 will liberate the free aniline, which can then be extracted with an organic solvent like ethyl acetate or dichloromethane. Ensure thorough extraction to maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis?
The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion (in this case, a phenoxide) acts as a nucleophile and attacks an electrophilic carbon atom of an organohalide. The reaction involves the displacement of a halide ion. For this synthesis, the 2-amino-5-methylphenoxide ion attacks the primary carbon of cyclohexylmethanoyl bromide, displacing the bromide ion to form the ether linkage.
Q2: Why is it necessary to protect the amine group of 4-methylaniline at the beginning of the synthesis?
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution. If left unprotected, its reaction with the nitrating agent would be difficult to control, leading to oxidation of the aniline and the formation of multiple nitrated products. Acetylation of the amine to form an acetamide (-NHCOCH₃) moderates its activating effect and provides steric hindrance, which helps to direct the nitration primarily to the ortho position.
Q3: Can I use a different protecting group for the amine?
Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. However, the acetyl group is often chosen for its low cost, ease of introduction, and straightforward removal under standard acidic or basic hydrolysis conditions.
Q4: What are the key safety precautions for this synthesis?
-
Nitration: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
-
Sodium Hydride: If used, NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents: Use appropriate ventilation when working with volatile organic solvents like DMF, acetonitrile, and dichloromethane.
Detailed Experimental Protocol
This protocol outlines a high-yield, five-step synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline.
Step 1: Acetylation of 4-methylaniline (p-toluidine)
-
Dissolve 4-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Heat the mixture to 50°C for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-methylphenyl)acetamide.
Step 2: Nitration of N-(4-methylphenyl)acetamide
-
In a flask cooled in an ice bath (0-5°C), slowly add N-(4-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10°C.
-
Stir for 2 hours at 0-5°C.
-
Pour the reaction mixture onto crushed ice, filter the resulting precipitate, and wash with cold water to obtain N-(4-methyl-2-nitrophenyl)acetamide.
Step 3: Hydrolysis to 4-methyl-2-nitrophenol
-
Reflux the N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in 6 M aqueous sulfuric acid for 4-6 hours.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-2-nitrophenol.
Step 4: Reduction to 2-amino-5-methylphenol
-
Dissolve 4-methyl-2-nitrophenol (1.0 eq) in ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator or using a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 2-amino-5-methylphenol.
Step 5: Williamson Ether Synthesis to 2-(Cyclohexylmethoxy)-4-methylaniline
-
Dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add cyclohexylmethanoyl bromide (1.2 eq).
-
Heat the reaction mixture to 70°C and stir for 12-18 hours under a nitrogen atmosphere.
-
Cool the mixture, filter off the inorganic salts, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(Cyclohexylmethoxy)-4-methylaniline.
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 |
| Key Reagents | Acetic anhydride | Nitric/Sulfuric acid | 6 M H₂SO₄ | H₂, Pd/C | Cyclohexylmethanoyl bromide, K₂CO₃ |
| Solvent | Glacial acetic acid | Sulfuric acid | Water | Ethanol | Acetonitrile/DMF |
| Temperature | 50°C | 0-10°C | Reflux | Room Temp | 70°C |
| Typical Yield | >95% | 70-80% | 85-95% | >90% | 60-75% |
Visualizing the Workflow
Synthetic Pathway
Caption: The five-step synthetic route to the target compound.
Troubleshooting Decision Tree: Low Yield in Williamson Ether Synthesis
Caption: A decision tree for troubleshooting low yields in the final ether synthesis step.
References
Technical Support Center: Synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline
Welcome to the technical support guide for the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline. This document provides in-depth troubleshooting advice, solutions to common side product formation, and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to identify, minimize, and resolve issues encountered during this synthesis.
Overview of the Primary Synthesis Route
The most common and direct method for synthesizing 2-(Cyclohexylmethoxy)-4-methylaniline is through a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of an aminophenol followed by nucleophilic attack on an alkyl halide.[2][3]
The primary pathway involves the reaction of 4-methyl-2-aminophenol with (bromomethyl)cyclohexane in the presence of a suitable base and solvent.
Caption: Primary synthesis route for 2-(Cyclohexylmethoxy)-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A low yield is often attributable to incomplete reactions or the formation of side products. Key factors include:
-
Insufficient Base: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide. Ensure you are using a sufficient excess of a suitable base (e.g., 1.5-2.0 equivalents of K₂CO₃ or Cs₂CO₃).[4][5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination or N-alkylation.[6] An optimal temperature, typically between 70-110°C for this type of reaction, should be empirically determined.[5]
-
Purity of Starting Materials: Impurities in either the aminophenol or the alkyl halide can lead to undesired byproducts.[7]
-
Moisture: The presence of water can hydrolyze the alkyl halide and quench the phenoxide, reducing the efficiency of the reaction. Anhydrous conditions are recommended.[8]
Q2: My TLC analysis shows multiple spots. What could they be?
Multiple spots on a TLC plate indicate the presence of impurities. Besides unreacted starting materials, the most common impurities are side products arising from the competitive reactivity of the 4-methyl-2-aminophenol starting material. These are typically the N-alkylated isomer and the N,O-dialkylated product.
Q3: The final product is discolored (e.g., brown or reddish). How can I prevent this?
Aniline derivatives are susceptible to air oxidation, which forms highly colored quinoid-like impurities.[7] To prevent this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during work-up and purification. Store the final product in a cool, dark place.
Troubleshooting Guide to Common Side Products
Direct alkylation of aminophenols with alkyl halides can be challenging due to the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). This often leads to a mixture of products.[9][10]
Side Product 1: N-Alkylation Isomer
The most common side product is the N-alkylated isomer, N-(cyclohexylmethyl)-4-methyl-2-aminophenol.
-
Mechanism of Formation: The lone pair of electrons on the aniline nitrogen can directly attack the electrophilic carbon of (bromomethyl)cyclohexane. This reaction competes directly with the desired O-alkylation.[1] While the phenolic oxygen is more acidic, the aniline nitrogen is often a stronger nucleophile, especially under neutral or weakly basic conditions.
Caption: Competing O- vs. N-alkylation pathways.
-
Identification:
| Compound | TLC Rf (Hexane:EtOAc 4:1) | Key ¹H NMR Signals (δ, ppm) | MS (m/z) [M+H]⁺ |
| Desired Product | ~0.5 | ~3.8 (d, 2H, -O-CH₂-) | 220.17 |
| N-Alkylated Isomer | ~0.4 | ~3.0 (t, 2H, -NH-CH₂-), ~4.8 (s, 1H, -OH) | 220.17 |
-
Prevention and Minimization:
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the phenolic hydroxyl group preferentially, increasing the concentration of the phenoxide nucleophile and favoring O-alkylation.[4]
-
Protection Strategy: For maximum selectivity, a protection-deprotection strategy can be employed. The amino group can be protected (e.g., as an imine with benzaldehyde), followed by O-alkylation, and subsequent hydrolysis to remove the protecting group.[10][11]
-
Side Product 2: N,O-Dialkylation
The formation of N,O-bis(cyclohexylmethyl)-4-methylaniline occurs when both the nitrogen and oxygen atoms are alkylated.
-
Mechanism of Formation: This side product typically forms when an excess of the alkylating agent is used or if the initially formed O-alkylated product undergoes subsequent N-alkylation.[12] Since alkyl groups are electron-donating, the nitrogen of the desired product is still nucleophilic and can react further.
-
Identification:
| Compound | TLC Rf (Hexane:EtOAc 4:1) | Key ¹H NMR Signals (δ, ppm) | MS (m/z) [M+H]⁺ |
| Dialkylated Product | ~0.8 (less polar) | ~3.8 (d, 2H, -O-CH₂-), ~3.1 (t, 2H, -N-CH₂-) | 316.26 |
-
Prevention and Minimization:
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the (bromomethyl)cyclohexane. Avoid using a large excess, which drives the reaction towards dialkylation.[13]
-
Reaction Monitoring: Monitor the reaction closely by TLC or GC. Stop the reaction once the starting material is consumed to prevent over-alkylation of the desired product.
-
Recommended Experimental Protocols
Protocol 4.1: Optimized Synthesis for High O-Selectivity
This protocol is designed to favor the desired O-alkylation product.
-
Reactor Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methyl-2-aminophenol (1.0 eq.).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 vol) and potassium carbonate (K₂CO₃, 1.5 eq.). Stir the suspension vigorously.[5]
-
Alkylation: Add (bromomethyl)cyclohexane (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]
Protocol 4.2: Purification by Column Chromatography
Aromatic amines can interact strongly with the acidic silica gel, causing streaking and poor separation. Adding a small amount of a basic modifier to the eluent neutralizes the acidic sites and improves resolution.[14]
-
Eluent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., starting at 95:5) containing 0.5% triethylamine (v/v).
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure 2-(Cyclohexylmethoxy)-4-methylaniline and remove the solvent using a rotary evaporator.[14]
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. francis-press.com [francis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation and polymerization of aniline derivatives during reaction
A Guide to Preventing Oxidation and Polymerization During Reactions
Welcome to the Technical Support Center for Aniline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common but challenging issues of oxidation and polymerization when working with aniline and its derivatives. Freshly purified aniline is a nearly colorless oil, but its high susceptibility to air oxidation can quickly lead to the formation of colored impurities and unwanted polymeric byproducts, compromising reaction yields and purity.[1] This resource provides in-depth, field-proven insights and protocols to help you maintain the integrity of your materials and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs): Understanding the Root Cause
This section addresses the fundamental principles behind the reactivity of aniline derivatives.
Q1: Why are my aniline derivatives so prone to turning dark and forming insoluble materials?
A: The core of the issue lies in the electron-rich nature of the aniline molecule. The amino group (-NH₂) is a strong activating group that donates electron density into the benzene ring, making the molecule highly susceptible to electrophilic attack and, more importantly, oxidation.[2] Exposure to atmospheric oxygen, even briefly, can initiate a cascade of reactions. This process often involves the formation of radical cations, which can then couple to form dimers and eventually long-chain, colored polymers (polyaniline) or other oxidized species like quinones.[1][3][4]
Q2: What is the general mechanism that leads to these colored impurities?
A: The oxidation of aniline is a complex process that can proceed through several pathways.[5] A generalized mechanism involves the initial loss of an electron from the nitrogen atom to form a radical cation.[6] This highly reactive intermediate can then react with another aniline molecule, leading to dimerization. This process can continue, propagating into oligomers and polymers.[7] These extended conjugated systems are strong chromophores, which is why even trace amounts of these impurities can impart a significant yellow, red, or brown color to your sample.[1]
Caption: Generalized pathway of aniline oxidation.
Q3: Does pH affect the rate of oxidation?
A: Yes, pH is a critical factor. The rate of aniline oxidation is highly dependent on the pH of the medium.[4] While aniline is a weak base, its protonation state significantly impacts its reactivity.[1] In strongly acidic solutions (pH < 2.5), the nitrogen is protonated to form the anilinium ion (-NH₃⁺).[6] This group is strongly deactivating and much more resistant to oxidation.[2][8] Conversely, in neutral or alkaline media, the free base form (-NH₂) predominates, which is easily oxidized.[3][7] Therefore, controlling the pH is a key strategy in minimizing unwanted side reactions.[4]
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you might encounter in the lab.
| Symptom | Potential Root Cause | Recommended Solution |
| Starting material is dark | The aniline reagent has oxidized during storage. | Purify the aniline by vacuum or steam distillation before use.[9][10] Store the purified material under an inert atmosphere (N₂ or Ar) in a dark, cool place.[9] |
| Reaction mixture turns dark immediately upon adding reagents | 1. Oxygen is present in the reaction setup.2. Solvents are not deoxygenated.3. One of the reagents (e.g., a metal salt) is acting as an oxidant. | 1. Perform the reaction under a strict inert atmosphere using a Schlenk line or glovebox.[4][11]2. Degas all solvents by sparging with N₂/Ar or using freeze-pump-thaw cycles.[12]3. If using a metal catalyst, consider a lower oxidation state (e.g., Cu(I) instead of Cu(II)) or add the aniline slowly at a reduced temperature.[4] |
| Low yield with a tarry, insoluble precipitate | Uncontrolled polymerization has occurred due to oxidation and/or high temperature. | 1. Lower the reaction temperature; high temperatures can accelerate polymerization and crosslinking.[9][13]2. Ensure a strictly inert atmosphere.[9]3. Consider protecting the amino group as an acetamide to reduce its reactivity.[2][4] |
| Complex mixture of products, difficult to purify | Side reactions are competing with the desired transformation. The unprotected amine is too reactive. | Employ a protecting group strategy. Converting the amine to an acetamide temporarily reduces its activating effect, preventing unwanted side reactions like over-halogenation or oxidation.[2][4] |
| Product is discolored after workup and purification | Trace oxidized impurities are co-eluting or co-crystallizing with the product. | During recrystallization, add a small amount of activated charcoal to adsorb colored impurities.[14] Alternatively, adding a reducing agent like sodium dithionite during the aqueous workup or recrystallization can help remove colored species.[9] |
Preventative Strategies & Experimental Protocols
Proactive measures are the most effective way to handle sensitive aniline derivatives. Below is a decision workflow and detailed protocols for key preventative techniques.
Caption: Decision workflow for selecting preventative strategies.
Protocol 1: Purification of Aniline Starting Material by Vacuum Distillation
Rationale: Commercial aniline is often stabilized with additives and can contain oxidized impurities from storage.[15] Distillation, particularly under reduced pressure, is a highly effective method to obtain pure, colorless aniline, which is crucial for sensitive reactions.[9] Distilling over zinc dust helps prevent oxidation during the heating process.[9][15]
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum. Ensure all glassware is oven-dried and assembled while warm to remove adsorbed moisture.[16] Use high-vacuum grease on all ground-glass joints.
-
Preparation: To the distillation flask, add the crude aniline and a small amount of zinc dust (approx. 1-2% by weight).
-
Distillation:
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the correct boiling point for aniline at the measured pressure (e.g., ~68 °C at 10 mmHg).[15]
-
Discard the initial forerun and the final high-boiling residue.
-
-
Storage: Collect the purified aniline in a flask that can be sealed under an inert atmosphere (e.g., a Schlenk flask). Store in a cool, dark place, preferably in a freezer, under nitrogen or argon.[9]
Protocol 2: Working Under an Inert Atmosphere (Schlenk Line Technique)
Rationale: The most direct way to prevent oxidation is to eliminate oxygen from the reaction environment. Air-free techniques using a Schlenk line or a glovebox are standard for handling air-sensitive compounds.[17] This protocol ensures that the reaction is never exposed to the atmosphere.
Methodology:
-
Glassware Preparation: Thoroughly clean and oven-dry all reaction glassware (e.g., Schlenk flask, dropping funnel) at >125 °C overnight.[16] Assemble the apparatus while still hot and immediately connect it to the Schlenk line.
-
Purge and Refill: Evacuate the air from the assembled glassware using the vacuum on the Schlenk line, then backfill with a positive pressure of inert gas (nitrogen or argon). Repeat this "purge-and-refill" cycle at least three times to ensure the complete removal of atmospheric gases.[17]
-
Solvent Degassing: Solvents must be deoxygenated. A common method is to sparge the solvent with a stream of inert gas via a long needle for 20-30 minutes.[11][12] For more rigorous applications, perform three freeze-pump-thaw cycles.[12]
-
Reagent Transfer: Transfer degassed solvents and liquid reagents via a cannula or a gas-tight syringe.[17] Add solid reagents against a positive counterflow of inert gas.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler.[16]
Protocol 3: Protection of the Aniline Amino Group via Acetylation
Rationale: Temporarily converting the highly activating -NH₂ group to a less activating acetamido group (-NHCOCH₃) is a powerful strategy to prevent both oxidation and unwanted electrophilic side reactions.[2][4] The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its ability to donate density into the aromatic ring.[2]
Caption: Workflow for the protecting group strategy.
Methodology:
-
Protection Step (Acetylation):
-
In a round-bottom flask, dissolve the aniline derivative in a suitable solvent like dichloromethane or acetic acid.[4]
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.0-1.2 equivalents). For less reactive anilines, a base like pyridine may be added.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.[4]
-
Work up the reaction (e.g., by washing with water and sodium bicarbonate solution) and isolate the acetanilide product.
-
-
Perform the Main Reaction: Use the protected acetanilide in your desired reaction (e.g., nitration, halogenation). The acetamido group will direct electrophiles to the ortho and para positions but with much greater control than the free amine.[4]
-
Deprotection Step (Hydrolysis):
-
After the main reaction is complete and the product is isolated, reflux the protected compound in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution until the acetyl group is removed.
-
Neutralize the solution and extract the final, deprotected aniline derivative.
-
By implementing these robust preventative measures and understanding the underlying chemical principles, you can significantly improve the outcome of your reactions involving aniline derivatives, leading to higher yields, better purity, and more reliable results.
References
-
Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437. Retrieved from [Link]
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
Osterholm, J. E., Cao, Y., Klavetter, F., & Smith, P. (1993). Emulsion polymerization of aniline. Polymer, 34(18), 3937-3941. Retrieved from [Link]
-
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Retrieved from [Link]
-
Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. IntechOpen. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Patsnap. (2025). Understanding the Role of Initiators in Polymerization. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
MDPI. (2021). Role of the Anilinium Ion on the Selective Polymerization of Anilinium 2-Acrylamide-2-methyl-1-propanesulfonate. Retrieved from [Link]
-
ResearchGate. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]
-
Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
-
ACS Publications. (2008). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of polymerization temperature on structure and properties of polyaniline. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. Retrieved from [Link]
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Optimizing temperature and pressure for catalytic hydrogenation of nitroanilines
Technical Support Center: Optimizing Catalytic Hydrogenation of Nitroanilines
Welcome to the technical support center for the catalytic hydrogenation of nitroanilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction, troubleshoot common issues, and ensure safe and efficient laboratory practices. The catalytic hydrogenation of nitroanilines to produce phenylenediamines is a cornerstone of many chemical syntheses, but its successful execution is highly dependent on the careful control of reaction parameters.[1]
This document provides in-depth technical guidance in a direct question-and-answer format, drawing from established scientific principles and field-proven insights.
Section 1: General Principles & Starting Parameters
Q1: What are the typical starting conditions for the catalytic hydrogenation of nitroanilines?
A1: A general starting point for the catalytic hydrogenation of nitroanilines involves moderate temperatures and pressures.[1] Typical conditions often fall within a temperature range of 50-180°C and a hydrogen pressure of 1-15 MPa.[2] The choice of catalyst is crucial, with palladium on carbon (Pd/C) and Raney Nickel being common choices.[3][4] Solvents such as ethanol, ethyl acetate, or a mixture of alcohol and water are frequently used.[3][5]
| Parameter | Typical Range | Key Considerations |
| Temperature | 50 - 150 °C | Higher temperatures can increase reaction rate but may also promote side reactions and catalyst deactivation.[6] |
| Pressure | 1 - 10 MPa (10 - 100 bar) | Higher pressure increases hydrogen availability, which can enhance the reaction rate. |
| Catalyst | 3-5% Pd/C, Raney Ni | Catalyst choice can influence chemoselectivity, especially when other reducible functional groups are present.[4] |
| Solvent | Alcohols (e.g., Methanol, Ethanol), Water, or mixtures | The solvent affects the solubility of the nitroaniline and the resulting phenylenediamine.[5] |
Q2: How does the reaction mechanism influence the choice of reaction parameters?
A2: The catalytic hydrogenation of nitroarenes to anilines proceeds through a stepwise reduction on the catalyst surface.[3] The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the amine.[3] Understanding this pathway is critical because the accumulation of intermediates can lead to side reactions or safety hazards. For instance, hydroxylamine intermediates can be thermally unstable and may decompose exothermically, posing a risk of a runaway reaction.[7][8][9]
The reaction pathway can be visualized as follows:
Caption: Stepwise reduction of nitroaniline.
Optimizing temperature and pressure helps to ensure that the intermediates are rapidly converted to the final product, minimizing the potential for side reactions.[3]
Section 2: Troubleshooting Common Issues
Q3: My reaction is stalled or incomplete. What are the likely causes and how can I fix it?
A3: An incomplete reaction can stem from several factors:
-
Catalyst Deactivation: The catalyst may have become poisoned or deactivated. Impurities in the substrate or solvent can block the active sites. Ensure high-purity starting materials.
-
Insufficient Hydrogen: The hydrogen supply may be inadequate. Check for leaks in your reactor system and ensure the pressure is maintained throughout the reaction.[10]
-
Poor Mass Transfer: If the reaction mixture is not adequately agitated, the transport of hydrogen from the gas phase to the catalyst surface can be limited. Increase the stirring rate to improve mass transfer.
-
Low Temperature or Pressure: The reaction may be too slow at the current conditions. Consider a stepwise increase in temperature or pressure, while carefully monitoring the reaction progress and exotherm.[11]
Q4: I am observing significant side product formation. How can I improve the selectivity?
A4: The formation of side products, such as azoxy and azo compounds, arises from the condensation of the nitroso and hydroxylamine intermediates.[3][12] To enhance selectivity for the desired phenylenediamine:
-
Optimize Hydrogen Concentration: Increasing the hydrogen pressure can favor the direct hydrogenation pathway over the condensation reactions.
-
Control Temperature: While higher temperatures increase the overall reaction rate, they can sometimes disproportionately accelerate side reactions.[6] Experiment with a lower temperature to see if selectivity improves.
-
Catalyst Choice: The choice of catalyst can significantly impact selectivity. For substrates with other reducible groups (e.g., halogens), Raney Nickel might be preferred over Pd/C to avoid dehalogenation.[4]
Q5: The reaction is proceeding too quickly and I'm concerned about a runaway reaction. What safety measures should I take?
A5: The hydrogenation of nitro compounds is highly exothermic, and a runaway reaction is a serious safety concern.[8][13] If the reaction is proceeding too rapidly:
-
Reduce Temperature: Immediately lower the reaction temperature. Ensure your reactor is equipped with an efficient cooling system.[11]
-
Control Hydrogen Addition: Introduce hydrogen in a controlled manner, monitoring the temperature and pressure closely.[11] Start the reaction at a lower temperature and pressure and gradually increase them.[11]
-
Ensure Proper Heat Dissipation: Use a solvent with a good heat capacity and ensure efficient stirring to dissipate heat.
-
Safety Equipment: Always work in a well-ventilated fume hood and have appropriate safety measures in place, such as a blast shield and pressure relief valves on your reactor.[10][13]
Section 3: Advanced Optimization & Safety Protocols
Q6: How do I choose the optimal solvent for my reaction?
A6: The ideal solvent should:
-
Dissolve the Reactants and Products: Good solubility of both the nitroaniline and the resulting phenylenediamine is important for a homogeneous reaction mixture.
-
Be Inert: The solvent should not react with the reactants, products, or catalyst under the reaction conditions.
-
Facilitate Heat Transfer: A solvent with a good heat capacity can help to manage the reaction exotherm.
-
Allow for Easy Product Isolation: Consider the boiling point of the solvent and its miscibility with other solvents for downstream processing.
A mixture of alcohol and water is often a good choice as it can provide a balance of solubility and safety.[5]
Q7: What is the standard procedure for safely handling and filtering pyrophoric catalysts like Pd/C and Raney Nickel?
A7: Pyrophoric catalysts can ignite spontaneously on contact with air.[14][15] Strict safety protocols must be followed:
-
Always Keep the Catalyst Wet: Never allow the catalyst to dry out.[11] Handle it as a slurry in a suitable solvent.
-
Inert Atmosphere: Perform all transfers and filtrations under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Filtration: Use a filter aid like Celite and ensure the filter cake is never allowed to run dry. After filtration, quench the used catalyst by slowly adding it to a large volume of water.
-
Waste Disposal: Dispose of the quenched catalyst in a designated, properly labeled waste container.
Here is a general workflow for safe catalyst handling:
Caption: Safe handling of pyrophoric catalysts.
Q8: Can you provide a general experimental protocol for optimizing the hydrogenation of a nitroaniline?
A8: The following is a general protocol that can be adapted for specific nitroanilines and equipment.
1. Reactor Setup and Safety Checks:
- Ensure the high-pressure reactor is clean, dry, and has been properly assembled.[10]
- Perform a leak test with an inert gas (e.g., nitrogen) to the intended maximum operating pressure.[10]
- Ensure proper functioning of the stirring mechanism, temperature probe, and cooling system.[10]
2. Charging the Reactor:
- In a separate flask, weigh the nitroaniline and dissolve it in the chosen solvent.
- Carefully weigh the pyrophoric catalyst as a wet slurry and add it to the reactor under a nitrogen atmosphere.
- Add the solution of the nitroaniline to the reactor.
3. Reaction Execution:
- Seal the reactor and purge the headspace with nitrogen several times to remove all oxygen.[10]
- Pressurize the reactor with hydrogen to the desired starting pressure.
- Begin stirring and slowly heat the reactor to the target temperature.
- Monitor the reaction progress by observing the hydrogen uptake, temperature, and pressure. Samples can be taken periodically for analysis (e.g., by HPLC or TLC).
4. Reaction Workup:
- Once the reaction is complete, cool the reactor to room temperature.[10]
- Carefully vent the excess hydrogen and purge the reactor with nitrogen.[10]
- Filter the reaction mixture under an inert atmosphere to remove the catalyst.
- The product can then be isolated from the filtrate by crystallization or extraction.
References
- Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni).
- Hydrogenation Reaction Safety In The Chemical Industry.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Hydrogenation SOP.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Hydrogenation of nitro compounds to anilines - candcs.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Hazards associated with laboratory scale hydrogenations.
- Nitro Reduction - Common Conditions.
- Hydrogenation reaction safety - YouTube.
- Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers | Organic Process Research & Development - ACS Publications.
- CN1594278A - Method for producing p-p-phenylene diamine by p-nitroaniline hydrogenation - Google Patents.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC - NIH.
- CN102701995A - Preparation method of p-phenylene diamine - Google Patents.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications.
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- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination with Aryl Chlorides
Prepared by the Senior Application Scientist Team
Welcome to our specialized troubleshooting guide for one of the most powerful, yet sometimes challenging, C-N bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination of aryl chlorides. Aryl chlorides are attractive substrates due to their low cost and broad availability, but their lower reactivity compared to bromides and iodides presents unique challenges.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, providing not just solutions, but the underlying scientific rationale to empower your experimental design.
FAQ 1: My reaction shows very low or no conversion. Where should I start my investigation?
This is the most common issue and often points to a fundamental problem with the catalytic system's integrity or the reaction setup. Before delving into optimizing specific reagents, it's crucial to validate your foundation.
A: Start by verifying the core components of the catalytic cycle: the active Pd(0) catalyst and the reaction environment.
-
Catalyst Activity and Atmosphere: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4] This process is highly sensitive to oxygen. The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition, which halts the reaction.[5]
-
Actionable Advice: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[6] Maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. Using a well-defined, air-stable Pd(II) precatalyst (e.g., a G3 palladacycle) can often provide more reproducible generation of the active Pd(0) species compared to standard sources like Pd(OAc)₂.[3][7]
-
-
Purity of Reagents: Water is a known culprit for deactivating the catalyst and hydrolyzing the phosphine ligands.[5]
-
Actionable Advice: Use anhydrous solvents. Ensure your amine and aryl chloride are pure and dry. If the base is hygroscopic (e.g., K₃PO₄), consider drying it in an oven before use.
-
Below is a workflow to diagnose foundational issues before proceeding to more complex variables.
FAQ 2: I've confirmed my setup is inert, but the conversion of my aryl chloride is still poor. How do I choose the right ligand?
The single most critical factor for the successful amination of less reactive aryl chlorides is the choice of ligand. The ligand must facilitate the challenging oxidative addition of the Ar-Cl bond to the Pd(0) center and promote the final reductive elimination step.
A: For aryl chlorides, you must use bulky and electron-rich phosphine ligands or, in some cases, N-heterocyclic carbenes (NHCs).
The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds, making oxidative addition the rate-limiting step in many cases.[8] Ligands that are both sterically demanding and highly electron-donating are required to accelerate this step.[9][10]
-
Mechanism Insight: Bulky ligands, like the dialkylbiarylphosphines developed by the Buchwald group, promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which is essential for cleaving the strong Ar-Cl bond.[11] Their steric bulk also accelerates the final C-N reductive elimination to release the product and regenerate the catalyst.[11]
-
Ligand Classes for Aryl Chlorides:
The following table provides a starting point for ligand selection based on your amine coupling partner.
| Amine Type | Recommended Ligands | Rationale & Key Considerations |
| Primary Alkyl & Aryl Amines | BrettPhos, RuPhos, XPhos | BrettPhos is often an excellent starting point for primary amines.[4] These ligands provide the necessary steric bulk and electron density. |
| Secondary Alkyl & Aryl Amines | XPhos, RuPhos, JohnPhos | XPhos is a very general and effective ligand for a wide range of secondary amines.[6][11] |
| Sterically Hindered Substrates | XPhos, tBuXPhos, NHC-based ligands (e.g., IPr) | For coupling hindered aryl chlorides or bulky secondary amines, ligands with increased steric bulk are often required.[14][15] |
| Amides & Weakly Basic Amines | tBuBrettPhos, DavePhos | These nucleophiles are less reactive, and specialized, highly active ligands are often necessary to achieve good conversion.[1][4] |
FAQ 3: My ligand choice seems appropriate, but the reaction is sluggish. Could the base be the problem?
Yes, absolutely. The base plays a multifaceted role, and its choice is far from trivial. An inappropriate base can halt the reaction entirely or lead to unwanted side reactions.
A: The base must be strong enough to deprotonate the amine-palladium complex but not so reactive that it degrades your substrates or ligand.
The primary role of the base is to deprotonate the coordinated amine to form the key palladium-amido intermediate, which precedes reductive elimination.[16][17]
-
Strong Bases (The Standard Choice): Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases.[3][4] They are effective because they can readily deprotonate the amine within the palladium coordination sphere.
-
Weaker Bases (For Sensitive Substrates): For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives.[3]
-
Physical Properties Matter: The reaction can be severely impacted by the physical form of the base, as many of these reactions are heterogeneous.[3]
-
Actionable Advice: If your reaction is sluggish, try grinding the inorganic base to a fine powder before use to increase its surface area. Ensure your stirring is vigorous enough to keep the base suspended.
-
FAQ 4: What is the best solvent for aryl chloride aminations?
The solvent can significantly influence reaction rates by affecting the solubility of the reagents, particularly the inorganic base.
A: Aprotic, nonpolar or weakly polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices. [1][18]
-
Toluene: Often the preferred solvent due to its high boiling point, which allows for the higher temperatures frequently needed for activating aryl chlorides.[1]
-
1,4-Dioxane: Another very common choice. It has good solvating properties for many organic substrates.[19]
-
Tetrahydrofuran (THF): Useful for reactions that can proceed at lower temperatures, but its low boiling point (66 °C) may not be sufficient for challenging couplings.[1]
-
Solvent Polarity Considerations: While polar aprotic solvents might seem attractive for dissolving the base, they can sometimes promote side reactions like hydrodehalogenation.[19] It is often a trade-off, and screening may be necessary. For instance, in some systems, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior green alternative to toluene or dioxane.[20]
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | Excellent for high-temperature reactions required for many aryl chlorides.[1] |
| 1,4-Dioxane | 101 | Good general-purpose solvent, but should be used with caution due to peroxide formation.[18] |
| THF | 66 | Best for milder reactions; may not be effective for unreactive aryl chlorides.[1] |
| t-Amyl alcohol | 102 | A polar protic solvent sometimes used, can help solubilize bases. |
| CPME / 2-MeTHF | 106 / 80 | Greener, ether-based alternatives to dioxane and THF.[3][20] |
FAQ 5: I see some product, but my mass balance is poor and I have significant side products. What is happening?
Side reactions are a common cause of low yields, consuming your starting material or catalyst. The two most frequent culprits are hydrodehalogenation and β-hydride elimination.
A: Identify the side product to diagnose the problem. Hydrodehalogenation points to issues with protic sources or the catalyst system, while β-hydride elimination is specific to amines with β-hydrogens.
-
Hydrodehalogenation (Ar-Cl → Ar-H): This is the reduction of your aryl chloride to the corresponding arene.
-
Causes: It can be caused by trace amounts of water or other protic impurities reacting with the palladium intermediates. It can also be promoted by certain ligand/base combinations or by running the reaction at excessively high temperatures for too long, leading to catalyst decomposition pathways.[1]
-
Solution: Ensure strictly anhydrous conditions.[5] Screen different ligands; sometimes a slightly less electron-rich ligand can disfavor this pathway. Lowering the reaction temperature may also help.
-
-
β-Hydride Elimination: This side reaction is only possible if you are using a primary or secondary amine that has at least one hydrogen atom on the carbon atom beta to the nitrogen.
-
Mechanism: The palladium-amido intermediate, instead of undergoing reductive elimination, can eliminate a β-hydride to form an imine (from a primary amine) or an enamine (from a secondary amine) and a palladium-hydride species, which then reduces another molecule of aryl chloride.[9]
-
Solution: This is an inherent reactivity pathway that competes with the desired C-N bond formation. Using ligands with exceptional steric bulk (like XPhos) can accelerate the reductive elimination step, making it kinetically favored over β-hydride elimination.[11]
-
Experimental Protocol: General Procedure for Reaction Optimization
When faced with a challenging aryl chloride coupling, a systematic screening of parameters is the most effective approach. This protocol outlines a general method for setting up small-scale parallel reactions.
Objective: To identify the optimal ligand, base, and solvent for the amination of a specific aryl chloride with a given amine.
Materials:
-
Array of phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)
-
Array of bases (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvents (e.g., Toluene, Dioxane)
-
Pd(II) precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)
-
Aryl chloride and amine
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
Procedure: [Adapted from TCI Practical Example, 2024][6]
-
Preparation (Inside a Glovebox):
-
To a series of labeled reaction vials, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%).
-
To each vial, add the appropriate base (e.g., 1.5-2.0 equivalents).
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., 0.5 M concentration relative to the limiting reagent).
-
Add the aryl chloride (1.0 equivalent).
-
Add the amine (1.2 equivalents).
-
-
Reaction:
-
Seal the vials tightly.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Stir the reactions at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction vial.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze the conversion and product-to-byproduct ratio by GC-MS or LC-MS.
-
This systematic approach will quickly reveal the most promising conditions to pursue for a larger-scale reaction.
References
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
-
A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ACS Publications. [Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Publications. [Link]
-
An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. PubMed. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. ACS Publications. [Link]
-
Well-Defined Pre-Catalysts in Amide and Ester Bond Activation. PMC. [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? PMC. [Link]
Sources
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Technical Support Center: Purification and Isolation of 2-(Cyclohexylmethoxy)-4-methylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers, chemists, and drug development professionals in isolating research-grade 2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5).
Synthesizing this ether-substituted aniline—typically via the reduction of its corresponding nitroarene precursor or the alkylation of 2-amino-4-methylphenol—often yields a complex crude matrix. This guide addresses the mechanistic causality behind common purification failures, such as product "oiling out," oxidative degradation, and chromatographic co-elution, providing self-validating protocols to ensure scientific integrity.
Visual Workflow: Purification Logic
Workflow for the isolation and purification of 2-(Cyclohexylmethoxy)-4-methylaniline.
Troubleshooting Guides & FAQs
Q1: My crude product contains unreacted hydroxylamine and azoxy intermediates from the nitroarene reduction. How do I remove them? Causality: The reduction of nitroarenes to anilines proceeds stepwise via nitroso and hydroxylamine intermediates ()[1]. Under neutral or basic environments, hydroxylamines can stabilize or condense to form azoxybenzenes ()[2]. Solution: Perform an acid-base extraction. Since 2-(Cyclohexylmethoxy)-4-methylaniline is a basic amine, it readily protonates in dilute hydrochloric acid to form a water-soluble hydrochloride salt. The neutral azoxy and hydroxylamine impurities remain in the organic phase and can be discarded ()[3].
Q2: The aniline is "oiling out" instead of crystallizing during recrystallization. What is the cause and solution? Causality: "Oiling out" occurs when the melting point of the impure solute is lower than the temperature of the solution from which it is separating, causing it to phase-separate as a liquid rather than forming a solid crystal lattice ()[4]. The bulky, flexible cyclohexylmethoxy group inherently lowers the crystal lattice energy of the free base. Solution: Convert the free base to a more stable, higher-melting salt (e.g., hydrochloride or oxalate salt). Recrystallize the salt from an ethanol/diethyl ether solvent system, then regenerate the free base by neutralizing with a mild base like sodium bicarbonate.
Q3: I am observing severe tailing and co-elution during silica gel column chromatography. How can I improve separation? Causality: The basic amine group of the aniline interacts strongly via hydrogen bonding with the acidic silanol groups on the silica gel stationary phase, leading to streaking and poor resolution ()[3]. Solution: Deactivate the silica gel. Add 1-2% of a volatile basic modifier, such as triethylamine (TEA) or aqueous ammonia, to your mobile phase (e.g., Hexane/Ethyl Acetate). This competitively binds the acidic silanol sites, allowing the sterically hindered aniline to elute as a sharp band ()[5].
Q4: The purified aniline rapidly darkens upon exposure to air. How do I prevent this oxidative degradation? Causality: Electron-rich anilines—especially those activated by electron-donating alkoxy and alkyl groups like the cyclohexylmethoxy and methyl substituents—are highly susceptible to auto-oxidation, forming colored quinone imines and polymeric species. Solution: For long-term storage, perform a final purification via vacuum distillation to remove trace transition metals (which act as oxidation catalysts from the reduction step). Store the purified compound under an inert argon or nitrogen atmosphere in amber vials at -20 °C.
Quantitative Data: Purification Method Comparison
| Purification Method | Target Impurities Removed | Typical Yield Recovery | Scalability | Final Purity Achieved |
| Acid-Base Extraction | Neutral/Acidic species (Azoxy, Hydroxylamines, Phenols) | 85 - 95% | High (Kg scale) | 90 - 95% |
| Silica Gel Chromatography (TEA deactivated) | Closely eluting structural isomers, over-alkylated byproducts | 60 - 80% | Low to Moderate (Gram scale) | > 98% |
| Salt Recrystallization (HCl salt) | Trace organic impurities, color bodies | 70 - 85% | High (Kg scale) | > 99% |
| Vacuum Distillation | Non-volatile polymers, inorganic salts, trace metals | 75 - 90% | Moderate to High | > 98% |
Self-Validating Experimental Protocols
Protocol 1: Self-Validating Acid-Base Extraction
-
Objective: Separate the basic aniline from neutral/acidic impurities.
-
Step 1: Dissolution. Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Step 2: Acidification. Transfer to a separatory funnel and extract with 1M HCl (3 x 5 mL/g).
-
Validation Checkpoint 1: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A purple/brown spot confirms the successful transfer of the protonated primary amine into the aqueous phase.
-
Step 3: Phase Separation. Discard the organic layer (containing neutral impurities).
-
Step 4: Basification. Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 2M NaOH dropwise while stirring vigorously.
-
Validation Checkpoint 2: Monitor the pH using indicator paper. Continue addition until the pH strictly reaches 10-12. The solution will turn cloudy as the free base aniline phase-separates.
-
Step 5: Isolation. Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Deactivated Silica Gel Chromatography
-
Objective: Polish the free base to >98% purity while preventing stationary phase retention.
-
Step 1: Solvent Preparation. Prepare a mobile phase of Hexane:Ethyl Acetate (8:2 v/v) and add exactly 1% v/v Triethylamine (TEA).
-
Step 2: Column Packing. Slurry pack the silica gel using the TEA-doped mobile phase. Causality: The TEA neutralizes the acidic silanol sites on the silica, preventing the basic aniline from streaking.
-
Step 3: Loading & Elution. Dissolve the crude free base in a minimum volume of DCM and load it onto the column. Elute using the prepared mobile phase.
-
Validation Checkpoint 3: Collect fractions and analyze via TLC (Hexane:EtOAc 7:3). The deactivated silica will allow the 2-(Cyclohexylmethoxy)-4-methylaniline to elute as a tight, symmetrical band (typical Rf ~0.4).
References
-
"Reduction of nitro compounds" - Wikipedia. URL: [Link]
-
"Reflections on the Teaching Practices for the Reduction of Nitroarenes" - ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 3-Chloro-4-(phenylsulfanyl)aniline | 32631-26-8 | Benchchem [benchchem.com]
- 4. 3-Bromo-N-methylaniline | 66584-32-5 | Benchchem [benchchem.com]
- 5. 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier [benchchem.com]
Catalyst Selection for Efficient Aniline Synthesis: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for catalyst selection in aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reducing nitrobenzene to aniline via catalytic hydrogenation. Our goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot common issues, optimize your reaction, and make informed decisions in your experimental design.
Part 1: Troubleshooting Common Catalyst-Related Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My nitrobenzene conversion is low, and a significant amount of starting material remains.
This is a common issue often related to catalyst activity or reaction conditions.
-
Possible Cause 1.1: Insufficient Catalyst Activity or Loading.
-
Explanation: The catalyst's intrinsic activity might be too low for the desired transformation under your current conditions. Noble metals like Palladium (Pd) and Platinum (Pt) generally exhibit higher activity than base metals like Nickel (Ni).[1][2] The amount of catalyst (loading) may also be insufficient for the scale of your reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the weight percent (wt%) of the catalyst relative to the substrate.
-
Switch to a More Active Metal: If using a nickel-based catalyst, consider screening a palladium or platinum-on-carbon catalyst (Pd/C, Pt/C), which are known for high activity in nitrobenzene hydrogenation.[3][4][5]
-
Ensure Proper Catalyst Activation: Some catalysts, particularly nickel-based ones like Raney Ni, require pre-activation (e.g., heating under a hydrogen atmosphere) to remove surface oxides and achieve maximum activity.[2][6]
-
-
-
Possible Cause 1.2: Catalyst Poisoning.
-
Explanation: Impurities in your nitrobenzene feedstock, solvent, or hydrogen gas can adsorb strongly to the catalyst's active sites, blocking them from participating in the reaction.[7] Common poisons include sulfur, and chlorine compounds.
-
Troubleshooting Steps:
-
Analyze Feedstock Purity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for impurities in your starting materials.
-
Purify Reagents: If impurities are detected, purify the nitrobenzene (e.g., by distillation) and use high-purity, oxygen-free hydrogen.
-
Perform a Control Experiment: Run the reaction with a fresh, high-purity batch of reagents to confirm if poisoning is the issue.
-
-
-
Possible Cause 1.3: Mass Transfer Limitations.
-
Explanation: This three-phase reaction (solid catalyst, liquid nitrobenzene/aniline, gaseous hydrogen) depends on hydrogen dissolving into the liquid phase and then diffusing to the catalyst surface. If this process is too slow, the reaction rate will be limited, not by the catalyst's intrinsic activity, but by the physical transport of reactants.
-
Troubleshooting Steps:
-
Increase Agitation Speed: Ensure your stirring is vigorous enough to create a fine dispersion of the catalyst and facilitate gas-liquid mixing.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases its solubility in the solvent, which can enhance the reaction rate.[8]
-
Evaluate Catalyst Particle Size: Smaller catalyst particles offer a higher external surface area, which can reduce diffusion path lengths. However, they can be more difficult to filter post-reaction.
-
-
Issue 2: My conversion is high, but I'm getting poor selectivity for aniline and see multiple byproducts.
Poor selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst choice, leading to the formation of intermediates like nitrosobenzene and phenylhydroxylamine, which can then couple to form azoxybenzene and azobenzene.[9]
-
Possible Cause 2.1: Suboptimal Reaction Conditions.
-
Explanation: Temperature plays a critical role. While higher temperatures increase the reaction rate, they can also promote side reactions and over-hydrogenation of the aniline ring to form cyclohexylamine.[4][5][10]
-
Troubleshooting Steps:
-
Optimize Temperature: Screen a range of temperatures. Often, operating at the lowest temperature that still provides a reasonable reaction rate will maximize selectivity.[4][5]
-
Control Hydrogen Supply: In some systems, limiting the hydrogen availability (lower pressure) can prevent over-hydrogenation, though this may also reduce the conversion rate.
-
Solvent Effects: The choice of solvent can influence both solubility and the reaction pathway. Protic solvents like ethanol are common, but their interaction with the catalyst and reactants can affect selectivity.
-
-
-
Possible Cause 2.2: Inappropriate Catalyst Choice.
-
Explanation: Different metals have different affinities for the various functional groups involved. For instance, some catalysts might be too aggressive, promoting the hydrogenation of the aromatic ring. The support material also plays a crucial role by influencing metal dispersion and stability.[11]
-
Troubleshooting Steps:
-
Compare Noble Metals: Palladium (Pd) is often cited for its high activity and selectivity in nitrobenzene hydrogenation.[2][5] Platinum (Pt) is also highly active but can sometimes lead to more ring hydrogenation.[12]
-
Consider the Support: Activated carbon (C), alumina (Al₂O₃), and silica (SiO₂) are common supports.[12] The choice of support can affect the metal particle size and its electronic properties, thereby influencing selectivity.[11] For example, a lower loading of Pd on alumina has been shown to maximize aniline selectivity by avoiding over-hydrogenated products.[5][13]
-
-
Issue 3: My catalyst works well initially, but its performance degrades quickly over subsequent runs.
Catalyst deactivation is a critical challenge in industrial and laboratory settings, impacting cost and process efficiency.
-
Possible Cause 3.1: Sintering of Metal Nanoparticles.
-
Explanation: At high reaction temperatures, the small metal particles on the catalyst support can migrate and agglomerate into larger particles.[7] This reduces the active surface area of the metal, leading to a drop in activity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst.
-
Choose a More Stable Support: Select a support material with strong metal-support interactions that can anchor the metal particles and prevent their migration. Cerium oxide (CeO₂) supports, for example, can enhance the dispersion and stability of Pt particles.[11]
-
-
-
Possible Cause 3.2: Leaching of the Active Metal.
-
Explanation: The active metal may detach from the support and dissolve into the reaction mixture, especially under acidic or basic conditions or with certain solvents. This leads to an irreversible loss of activity.
-
Troubleshooting Steps:
-
Analyze the Product Mixture: Use techniques like Inductively Coupled Plasma (ICP) analysis on your filtered reaction mixture to detect traces of leached metal.
-
Ensure Neutral pH: Verify that your reactants and solvent do not create an acidic or basic environment that could promote leaching.
-
Select a Catalyst with Strong Metal-Support Interaction: A strong bond between the metal and the support is key to preventing leaching.
-
-
-
Possible Cause 3.3: Fouling or Coking.
-
Explanation: Carbonaceous deposits (coke) or heavy byproducts can deposit on the catalyst surface, physically blocking the active sites and pores.[7][14] This is a common deactivation mechanism, especially in reactions involving organic molecules at elevated temperatures.[3]
-
Troubleshooting Steps:
-
Implement a Regeneration Protocol: Depending on the catalyst and the nature of the fouling, a regeneration procedure can often restore activity. This may involve a controlled oxidation (burn-off) of the coke followed by a reduction step to reactivate the metal.[7]
-
Wash the Catalyst Between Runs: A simple wash with a clean solvent can sometimes remove adsorbed products or intermediates, restoring some activity.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for converting nitrobenzene to aniline? A1: The most prevalent catalysts are supported noble metals and base metals. Palladium (e.g., Pd/C, Pd/Al₂O₃) and Platinum (e.g., Pt/C) are widely used due to their high activity and selectivity.[3][5] Nickel-based catalysts, such as Raney Nickel, are also common, particularly in industrial settings, because they are less expensive, though they may require more demanding operating conditions.[2][15] Copper-based catalysts are also utilized, often favored for gas-phase processes.[1][3]
Q2: How do I choose between a noble metal catalyst (Pd, Pt) and a non-noble metal catalyst (Ni)? A2: The choice depends on a balance of activity, selectivity, cost, and reaction conditions.
-
Noble Metals (Pd, Pt): Offer very high activity and selectivity under mild conditions (lower temperature and pressure). They are ideal for laboratory scale, fine chemical, and pharmaceutical applications where high purity and yield are critical. However, they are significantly more expensive.[6]
-
Non-Noble Metals (Ni): Are much more cost-effective, making them suitable for large-scale industrial production.[15] They typically require higher temperatures and pressures to achieve comparable activity to noble metals and can be more pyrophoric, requiring careful handling.[6]
Q3: What is the role of the catalyst support (e.g., activated carbon, alumina)? A3: The support is not just an inert carrier; it plays a vital role in the catalyst's overall performance. Its primary functions are:
-
High Surface Area: Provides a large area to disperse the active metal, creating many small, accessible catalytic sites.[1]
-
Stabilization: Strong interactions between the support and the metal nanoparticles can prevent them from sintering (agglomerating), which enhances the catalyst's stability and lifespan.[11]
-
Modulation of Catalytic Activity: The support can influence the electronic properties of the metal particles, thereby altering their activity and selectivity. For instance, the reducibility of a CeO₂ support can directly impact the performance of a Pt catalyst.[11]
Q4: How does the catalyst preparation method influence its performance? A4: The preparation method is critical as it determines the key physical and chemical properties of the catalyst, such as metal particle size, dispersion, and the strength of the metal-support interaction. For example, a catalyst prepared by a method that yields small, highly dispersed metal particles will generally exhibit higher activity than one with large, poorly dispersed particles.[15] The choice of precursor salts, precipitants, and calcination/reduction temperatures all have a profound impact on the final catalyst structure and, consequently, its performance.
Q5: What are the most critical safety considerations when handling hydrogenation catalysts? A5: Safety is paramount. Key considerations include:
-
Pyrophoricity: Many hydrogenation catalysts, especially finely divided metals like Raney Nickel and dry Palladium on Carbon (Pd/C), can be pyrophoric and may ignite spontaneously upon contact with air, especially when solvents are present.[16][17] Always keep the catalyst wet with solvent or water during handling and filtration. [8]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8][16] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[18] The system must be purged with an inert gas (like nitrogen) before introducing hydrogen and after the reaction is complete to remove all oxygen and residual hydrogen, respectively.[8][18]
-
Pressure: Use pressure-rated equipment and never exceed the maximum pressure rating of the vessel.[8][18] Always perform a leak test with an inert gas before charging with hydrogen.[18]
Part 3: Key Experimental Protocols
Protocol 1: Standardized Screening of Catalyst Performance in a Batch Reactor
This protocol provides a framework for comparing the performance of different catalysts under consistent conditions.
Materials & Equipment:
-
High-pressure batch reactor (e.g., Parr-type autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
-
Nitrobenzene, high purity.
-
Solvent (e.g., ethanol, methanol).
-
Catalyst to be tested (e.g., 5% Pd/C, Raney Ni).
-
Hydrogen gas (high purity).
-
Nitrogen gas (for purging).
-
Analytical equipment (e.g., GC, HPLC) for analyzing reaction products.
Procedure:
-
Catalyst Charging: Weigh the desired amount of catalyst (e.g., 1-5 mol% relative to the substrate) and add it to the reactor vessel. If using a pyrophoric catalyst like dry Pd/C, do this under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[16]
-
Substrate & Solvent Addition: Add the solvent, followed by the nitrobenzene, to the reactor vessel. The total liquid volume should not exceed two-thirds of the vessel's capacity.[18]
-
Reactor Sealing & Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen (to ~5 bar) and then venting. Repeat this process at least 3-5 times to completely remove oxygen from the headspace.[18]
-
Leak Test: Pressurize the sealed reactor with nitrogen to the intended maximum operating pressure of the reaction. Hold for 30 minutes and monitor for any pressure drop, which would indicate a leak.[18]
-
Reaction Initiation: After a successful leak test, vent the nitrogen. Begin stirring. Pressurize the reactor with hydrogen to the desired setpoint (e.g., 10 bar).
-
Heating & Monitoring: Heat the reactor to the target temperature (e.g., 80°C). Monitor the temperature and pressure throughout the reaction. A drop in hydrogen pressure indicates consumption and that the reaction is proceeding.
-
Reaction Completion & Cooldown: Once the reaction is complete (determined by the cessation of hydrogen uptake or after a set time), stop the heating and allow the reactor to cool to room temperature.[18]
-
Final Purging: Carefully vent the excess hydrogen through an appropriate outlet. Purge the reactor headspace with nitrogen at least three times to remove all residual hydrogen.[18]
-
Sample Collection & Catalyst Filtration: Open the reactor. Collect a sample of the reaction mixture for analysis. Filter the bulk mixture to separate the catalyst from the product solution. Crucially, do not allow the catalyst to dry on the filter paper, as it can ignite. Immediately quench the filtered catalyst with water.[16]
-
Analysis: Analyze the collected sample by GC or HPLC to determine the conversion of nitrobenzene and the selectivity to aniline.
Part 4: Visual Guides & Data
Diagrams
Caption: Reaction network for nitrobenzene hydrogenation.
Caption: Decision tree for initial catalyst selection.
Data Tables
Table 1: Comparison of Common Catalysts for Aniline Synthesis
| Catalyst System | Active Metal | Common Support | Typical Conditions | Advantages | Disadvantages |
| Palladium-based | Palladium (Pd) | Activated Carbon (C), Alumina (Al₂O₃) | Low-Medium Temp (60-120°C), Low-Medium Pressure | High activity and selectivity, versatile, works under mild conditions[2][5] | High cost, can be sensitive to sulfur poisoning |
| Platinum-based | Platinum (Pt) | Activated Carbon (C), Alumina (Al₂O₃) | Low-Medium Temp (60-120°C), Medium Pressure | Very high activity, good for a wide range of substrates[12] | High cost, can promote unwanted ring hydrogenation[19] |
| Nickel-based | Nickel (Ni) | None (Raney Ni), Silica (SiO₂) | High Temp (100-200°C), High Pressure | Low cost, robust, suitable for large-scale industrial use[6][15] | Lower selectivity, requires harsh conditions, pyrophoric[6] |
| Copper-based | Copper (Cu) | Alumina (Al₂O₃), Chromite | High Temp (>200°C), Gas-phase common | Low cost, good for vapor-phase reactions[1][3] | Lower activity than noble metals, prone to deactivation |
References
-
Catalysts for Nitrobenzene Hydrogenation | PDF | Palladium | Catalysis - Scribd. (n.d.). Retrieved March 14, 2026, from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved March 14, 2026, from [Link]
-
Aniline-Catalysis-and-Chemical-Engineering.pdf. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (n.d.). National Institutes of Health (NIH). Retrieved March 14, 2026, from [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved March 14, 2026, from [Link]
-
Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites. (2020, August 17). ACS Publications. Retrieved March 14, 2026, from [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. Retrieved March 14, 2026, from [Link]
-
Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved March 14, 2026, from [Link]
-
Hydrogenation SOP. (n.d.). Retrieved March 14, 2026, from [Link]
-
Conversion of nitro benzene to aniline. (2025, March 13). Filo. Retrieved March 14, 2026, from [Link]
-
The Liquid Phase Hydrogenation of Nitrobenzene over Supported Copper Catalysts. (n.d.). University of Glasgow. Retrieved March 14, 2026, from [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2022, July 14). ACS Publications. Retrieved March 14, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). Retrieved March 14, 2026, from [Link]
-
Production of aniline by hydrogenation of nitrobenzene. (n.d.). DWSIM. Retrieved March 14, 2026, from [Link]
-
Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]
-
High Selectivity Aniline Synthesis Catalysis | PDF | Hydrogenation. (2025, May 19). Scribd. Retrieved March 14, 2026, from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved March 14, 2026, from [Link]
-
Hydrogenation of Nitrobenzene with Supported Transition Metal Catalysts in Supercritical Carbon Dioxide. (2025, August 9). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Aniline: Structure and Synthesis | PDF | Amine | Organic Chemistry. (2022, July 15). Scribd. Retrieved March 14, 2026, from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
-
Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. (n.d.). Frontiers. Retrieved March 14, 2026, from [Link]
-
Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. (2020, December 8). RSC Publishing. Retrieved March 14, 2026, from [Link]
-
Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation. (n.d.). National Institutes of Health (NIH). Retrieved March 14, 2026, from [Link]
-
Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. (n.d.). National Institutes of Health (NIH). Retrieved March 14, 2026, from [Link]
-
Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). National Institutes of Health (NIH). Retrieved March 14, 2026, from [Link]
-
Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (n.d.). Aidic. Retrieved March 14, 2026, from [Link]
-
Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(IV) oxide using various saccharides instead of hydrogen gas. (2021, September 30). RSC Publishing. Retrieved March 14, 2026, from [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aidic.it [aidic.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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- 16. chem.uci.edu [chem.uci.edu]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. njhjchem.com [njhjchem.com]
- 19. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reaction Rate of Aniline N-Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Aniline N-Alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating reaction rates and selectivity. We will explore the underlying principles of solvent-reactant interactions and provide practical, actionable troubleshooting advice in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of aniline N-alkylation with an alkyl halide, and why does the solvent play such a crucial role?
A1: The N-alkylation of aniline with a primary or secondary alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This process involves a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks.
The solvent is critical because it influences both the stability of the reactants and, more importantly, the transition state. An SN2 reaction involves a transition state where charge is more dispersed than in the reactants. The ability of a solvent to stabilize this polar transition state directly impacts the reaction's activation energy and, consequently, its rate.[1][2]
Caption: Nucleophile solvation by protic vs. aprotic solvents.
Q3: What is "over-alkylation" and can solvent choice help mitigate it?
A3: Over-alkylation is the most common side reaction, where the desired mono-N-alkylated aniline (a secondary amine) reacts further with the alkylating agent to form an undesired N,N-dialkylated aniline (a tertiary amine). [3][4]This occurs because the product, the N-alkylaniline, is often more nucleophilic than the starting aniline, making it more reactive. [4][5] While solvent choice is not the primary method to control over-alkylation, it can have an indirect effect. The primary strategies are stoichiometric control (using a large excess of aniline) and slow addition of the alkylating agent. [3][4][6]However, running the reaction in a solvent that allows for lower temperatures can help, as the second alkylation step may be more temperature-sensitive. In some specialized cases, ionic liquids have been reported to enhance selectivity for mono-alkylation. [3]
Troubleshooting Guide
Issue 1: My reaction is extremely slow or not proceeding to completion.
Potential Cause: Your solvent may be inhibiting the reaction or failing to stabilize the transition state.
Troubleshooting Steps:
-
Identify Your Solvent Type: Are you using a polar protic or nonpolar solvent? As discussed, these are suboptimal for SN2 reactions.
-
Switch to a Polar Aprotic Solvent: If you are not already using one, switch to a solvent like DMF, DMSO, or acetonitrile. These solvents are known to significantly accelerate SN2 reactions. [1][7]For example, the reaction between bromoethane and potassium iodide occurs about 500 times faster in acetone (polar aprotic) than in methanol (polar protic). [8]3. Ensure Reagent Purity: Water is a polar protic solvent. Ensure your aniline, alkylating agent, and solvent are anhydrous, as even small amounts of water can slow the reaction. [4]
Table 1: Relative Rate Constants of an SN2 Reaction in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (krel) |
| n-Hexane | Nonpolar | 1.9 | ~0.0001 |
| Methanol | Polar Protic | 33.0 | 1 |
| Ethanol | Polar Protic | 24.5 | ~0.2 |
| Acetone | Polar Aprotic | 21.0 | 500 |
| Acetonitrile | Polar Aprotic | 37.5 | ~5000 |
| DMF | Polar Aprotic | 38.0 | ~10,000 |
| DMSO | Polar Aprotic | 47.0 | ~15,000 |
| Note: Data is illustrative, compiled from general principles and comparative studies to show trends. Absolute values vary with specific reactants and conditions.[1] |
Issue 2: I am observing a significant amount of the N,N-dialkylated byproduct.
Potential Cause: While primarily a stoichiometric issue, reaction conditions influenced by the solvent can exacerbate over-alkylation. A highly reactive environment can favor the more nucleophilic mono-alkylated product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: A faster reaction is not always better if it sacrifices selectivity. By choosing a solvent that allows the reaction to proceed at a lower temperature (e.g., acetone or THF instead of requiring high heat in toluene), you can often slow the rate of the second alkylation more than the first. [6]2. Solvent and Reagent Addition: Use a suitable polar aprotic solvent and add the alkylating agent dropwise to a solution of excess aniline. This keeps the instantaneous concentration of the electrophile low, favoring a reaction with the more abundant aniline over the mono-alkylated product. [4][6]
Caption: Troubleshooting flowchart for common N-alkylation issues.
Experimental Protocol: Model N-Benzylation of Aniline
This protocol details a general procedure for the N-benzylation of aniline, emphasizing solvent choice.
Materials:
-
Aniline (freshly distilled)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add anhydrous DMF (10 mL per 10 mmol of aniline).
-
Reagent Addition: Add aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to the solvent. Stir the suspension for 10-15 minutes.
-
Alkylation: Slowly add benzyl bromide (1.05 eq) to the stirring suspension at room temperature over 20 minutes. Causality Note: Slow addition helps control the exotherm and minimize over-alkylation.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-8 hours). Causality Note: DMF allows this reaction to proceed at a moderate temperature, providing a balance of rate and control.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The bicarbonate wash removes any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylaniline.
References
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
-
Gholami, M. R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
MacFaul, P.A., Ingold, K. U., & Lusztyk, J. (1996). Kinetic solvent effects on hydrogen atom abstraction from phenol, aniline, and diphenylamine. The importance of hydrogen bonding on their radical-trapping (antioxidant) activities. NRC Publications Archive. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. [Link]
-
PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). [Link]
-
Taylor & Francis. Protic solvents – Knowledge and References. [Link]
-
Okumu, O. J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. [Link]
-
Andrey K. (2013). Effect of Solvent on Sn2 Reaction. YouTube. [Link]
-
LibreTexts Chemistry. (2014). 8.2: Factors That Affect SN2 Reactions. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Minimize O-Alkylation in Aniline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals encountering challenges with selectivity in aniline alkylation. Specifically, this resource addresses the common issue of competing O-alkylation and provides troubleshooting strategies and frequently asked questions to favor the desired N-alkylation product.
Troubleshooting Guide: Minimizing O-Alkylation
Issue: Significant formation of O-alkylated byproducts is observed during the N-alkylation of hydroxy-substituted anilines.
The presence of a hydroxyl group on the aniline ring introduces a competing nucleophilic site, the oxygen atom, which can be alkylated under certain conditions. Understanding the factors that influence the competition between N-alkylation and O-alkylation is crucial for directing the reaction toward the desired N-alkylated product.
Potential Causes & Solutions:
-
Hardness/Softness of Reagents (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle is a key concept in predicting the outcome of this reaction.[1][2]
-
Explanation: The nitrogen atom in aniline is a "softer" nucleophile compared to the "harder" oxygen atom of the hydroxyl group.[3][4] "Soft" alkylating agents will preferentially react with the soft nitrogen center, while "hard" alkylating agents will favor the hard oxygen center.[3][5]
-
Solution:
-
Favoring N-Alkylation (Soft-Soft Interaction): Employ alkylating agents with "soft" leaving groups, such as iodides (e.g., methyl iodide).[3] These reagents are more polarizable and have a greater covalent character in the transition state, favoring reaction at the more nucleophilic and polarizable nitrogen atom.[4][6]
-
Minimizing O-Alkylation (Avoiding Hard-Hard Interaction): Avoid "hard" alkylating agents like dimethyl sulfate, methyl fluorosulfonate ("magic methyl"), or methyl triflate, as these will preferentially alkylate the oxygen.[3] Alkylating agents with leaving groups of intermediate hardness, such as bromides or tosylates, may give mixtures.[3]
-
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the nucleophilicity of the competing sites.
-
Explanation: Polar aprotic solvents often favor N-alkylation.[7] Solvents like ionic liquids have also been shown to improve selectivity for N-monoalkylation.[8][9]
-
Solution: Screen solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) to optimize for N-alkylation.[8][10]
-
-
Base: The base can modulate the nucleophilicity of both the amine and hydroxyl groups.
-
Explanation: A strong, non-nucleophilic base is often preferred to deprotonate the aniline nitrogen without interfering with the alkylation. However, a very strong base can also deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-alkylation.
-
Solution: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often employed.[11][12] The use of cesium bases has also been reported to promote selective mono-N-alkylation.[13] Careful optimization of the base and its stoichiometry is critical.
-
-
Temperature: Reaction temperature can impact the selectivity of the alkylation.
-
Explanation: Lower reaction temperatures generally favor N-alkylation, whereas higher temperatures can sometimes lead to an increase in side reactions, including O-alkylation and C-alkylation.[7]
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually increasing the temperature as needed while monitoring the product distribution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between N-alkylation and O-alkylation in hydroxy-anilines?
A1: Hydroxy-anilines are ambident nucleophiles, meaning they possess two distinct nucleophilic centers: the lone pair of electrons on the nitrogen atom of the amino group and the lone pairs on the oxygen atom of the hydroxyl group.[2] Both atoms can attack the electrophilic carbon of the alkylating agent, leading to a mixture of N-alkylated and O-alkylated products. The selectivity is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply to this specific problem?
A2: The HSAB principle provides a framework for predicting the preferred site of alkylation.[2][5]
-
Nitrogen as a Soft Base: The nitrogen atom in aniline is considered a "soft" base due to its relatively lower electronegativity and higher polarizability compared to oxygen.[3][6]
-
Oxygen as a Hard Base: The oxygen atom of a hydroxyl group is a "hard" base because it is more electronegative and less polarizable.[3][6]
-
Alkylating Agents as Acids: The alkylating agent acts as the Lewis acid. The "hardness" or "softness" of the alkylating agent depends on the leaving group. Alkyl halides with more polarizable leaving groups (like I⁻) are considered "soft" acids, while those with highly electronegative and non-polarizable leaving groups (like sulfates or triflates) are "hard" acids.[3]
-
The Principle in Action: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2] Therefore, to favor N-alkylation, a "soft" alkylating agent should be used to match with the "soft" nitrogen nucleophile.
| Interaction | Reactants | Preferred Product |
| Soft-Soft | Aniline (soft base) + Alkyl Iodide (soft acid) | N-Alkylation |
| Hard-Hard | Phenol (hard base) + Dimethyl Sulfate (hard acid) | O-Alkylation |
Q3: Are there any catalytic methods that can enhance selectivity for N-alkylation?
A3: Yes, several catalytic systems have been developed to promote selective N-alkylation.
-
Transition Metal Catalysis: Catalysts based on palladium, ruthenium, iridium, and nickel are frequently used for N-alkylation reactions.[14][15] These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when using alcohols as alkylating agents.[15][16] This method is highly atom-economical and can offer excellent selectivity for N-alkylation.[16]
-
Heterogeneous Catalysis: Solid catalysts like zeolites and metal oxides can also provide high selectivity for N-alkylation.[17][18] The shape-selective nature of zeolites can sterically hinder the approach to one of the nucleophilic sites, thereby favoring a specific alkylation pathway.[17] For instance, certain zeolites at controlled temperatures have been shown to selectively produce N-alkylanilines.[17]
Q4: Can protecting groups be used to prevent O-alkylation?
A4: Yes, a protecting group strategy is a viable, albeit less atom-economical, approach. The hydroxyl group can be protected with a suitable protecting group (e.g., as a silyl ether or benzyl ether) prior to the N-alkylation step. After the desired N-alkylation is achieved, the protecting group on the oxygen can be selectively removed. This multi-step process can ensure high selectivity but adds to the overall synthesis time and cost.
Q5: My primary concern is over-alkylation (di-alkylation) on the nitrogen. How does this relate to O-alkylation, and how can I control it?
A5: Over-alkylation, the formation of N,N-dialkylated products, is a common challenge in aniline synthesis because the mono-N-alkylated product is often more nucleophilic than the starting aniline.[19][20] While distinct from O-alkylation, the strategies to control both often overlap. To minimize over-alkylation, you can:
-
Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent.[19]
-
Catalyst Selection: Employ catalysts known for high mono-alkylation selectivity, such as certain manganese pincer complexes or specific heterogeneous catalysts.[19][21]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.[19]
Experimental Protocols
Protocol 1: Selective N-Alkylation using a Soft Alkylating Agent
This protocol details a general procedure for the selective N-methylation of a hydroxy-aniline using methyl iodide, a soft alkylating agent.
Materials:
-
Hydroxy-substituted aniline (1.0 mmol)
-
Methyl Iodide (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hydroxy-substituted aniline, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the methyl iodide to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time will vary depending on the substrate.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methylated aniline.
Visualizing the Competing Pathways
The following diagram illustrates the competition between N-alkylation and O-alkylation in a hydroxy-substituted aniline.
Caption: Competing N- vs. O-alkylation pathways.
References
-
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249–2254. [Link]
-
Verma, P., & Kumar, A. (2021). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. RSC Advances, 11(49), 30782–30790. [Link]
- Farneth, W. E., & Gorte, R. J. (1995). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S.
-
Khusnutdinov, R. I., & Bayguzina, A. R. (2017). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Seddon, K. R., & Stark, A. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 753-756. [Link]
-
Shvartsman, A., Balaraman, E., & Milstein, D. (2018). Cobalt-Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. Angewandte Chemie International Edition, 57(43), 14193-14197. [Link]
-
San Diego State University. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. SDSU Digital Collections. [Link]
-
Seddon, K. R., & Stark, A. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. [Link]
-
Balaraman, E., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9109-9113. [Link]
-
López-Linares, F., & García, J. R. (2018). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. [Link]
-
Pillai, C. N., & Jayachandran, B. (1996). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry - Section B, 35B(3), 276-278. [Link]
-
Kumar, A., & Verma, P. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 88(24), 17409-17418. [Link]
-
Seddon, K. R., & Stark, A. (2005). Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. [Link]
-
Li, C., Cai, M., Bao, X., Liu, Y., Yang, R., & Wan, X. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8539-8547. [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]
-
Pillai, C. N., & Jayachandran, B. (1998). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]
-
Ayers, P. W. (2005). An elementary derivation of the hard/soft-acid/base principle. Journal of Chemical Physics, 122(14), 141102. [Link]
-
Khusnutdinov, R. I., & Bayguzina, A. R. (2013). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539. [Link]
-
DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]
-
Khusnutdinov, R. I., & Bayguzina, A. R. (2017). Catalytic N-Alkylation of Anilines. Scribd. [Link]
-
Balaraman, E., & Milstein, D. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 474-483. [Link]
-
Wang, Y., Li, Y., & Wang, H. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(10), 6825-6829. [Link]
-
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
-
Kanat, N. (2018). Alkylation of Aniline using Methanol over Ferrospinels. Worldwide Journals. [Link]
-
Li, C., Cai, M., Bao, X., Liu, Y., Yang, R., & Wan, X. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(17), 5057-5064. [Link]
-
Wikipedia. (n.d.). HSAB theory. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. WordPress. [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Bell, R. P., & Smith, P. W. (1966). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 241-246. [Link]
-
Balaraman, E., & Milstein, D. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13031. [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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- 10. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
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Technical Support Center: Improving Selectivity in the Bromination of Substituted Anilines
Welcome to the Technical Support Center for the bromination of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selective bromination on these highly reactive aromatic systems. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments, ensuring you can achieve your desired synthetic outcomes with precision and reliability.
Troubleshooting Guide
This section addresses common problems encountered during the bromination of substituted anilines, providing a root cause analysis and recommended solutions with detailed experimental protocols.
Problem 1: My reaction yields a mixture of mono-, di-, and tri-brominated products. How can I favor mono-bromination?
Root Cause Analysis: The amino group (-NH₂) of aniline is a powerful activating group in electrophilic aromatic substitution reactions.[1][2] It strongly donates electron density into the benzene ring, making the ortho and para positions highly susceptible to electrophilic attack.[3] When using a highly reactive brominating agent like bromine water (Br₂ in H₂O), the reaction is often too fast and exothermic to control, leading to the rapid formation of polybrominated products, most commonly the 2,4,6-tribromoaniline precipitate.[1]
Recommended Solution: Protection of the Amino Group via Acetylation
The most reliable strategy to achieve mono-bromination is to temporarily reduce the activating effect of the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[1][2] The acetyl group's carbonyl component delocalizes the nitrogen's lone pair of electrons, thus diminishing its electron-donating capacity towards the aromatic ring.[1] This "tamed" activation allows for a more controlled, selective bromination.
Experimental Protocol: Controlled Mono-bromination of Aniline
Step 1: Acetylation of Aniline to Acetanilide
-
In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the acetanilide product.
-
Collect the acetanilide by vacuum filtration, wash it thoroughly with cold water, and dry it completely.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.
-
Collect the product by vacuum filtration, wash with cold water, and consider a sodium bisulfite wash to remove any excess bromine.[1]
Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline
-
Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until the hydrolysis is complete.
-
If acid hydrolysis was used, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
If base hydrolysis was used, the product may precipitate upon cooling or can be extracted.
-
Collect the final p-bromoaniline product by filtration or extraction and purify by recrystallization.
Workflow for Controlled Mono-bromination
Caption: Workflow for controlled mono-bromination via the protection strategy.
Problem 2: I'm observing poor regioselectivity with a meta-directing group on my aniline. What can I do?
Root Cause Analysis: When an aniline ring has an electron-withdrawing (meta-directing) group, the directing effects of the powerful ortho, para-directing amino group and the meta-director are in opposition. The outcome of the bromination can be highly sensitive to reaction conditions, particularly the solvent.[4] The polarity of the solvent can influence the relative activation of the positions on the aromatic ring.[4][5]
Recommended Solution: Solvent Tuning with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine.[6][7] The regioselectivity of NBS bromination of anilines with electron-withdrawing groups can be "tuned" by the choice of solvent.[4]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): In these solvents, the electron-donating amino group more effectively activates the para-position, often leading to the major product being the one where bromine adds para to the amino group.[4]
-
Apolar or Less Polar Solvents (e.g., Dioxane, Chloroform): In these solvents, the formation of isomers where the bromine is ortho to the amino group can be more significant.[4]
Experimental Protocol: Regioselective Bromination of 3-(Trifluoromethyl)aniline
-
In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent (e.g., DMF for para-selectivity).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Solvent Effects on Regioselectivity of 3-Chloroaniline Bromination with NBS
| Solvent | Ortho-Bromo Product (%) | Para-Bromo Product (%) | Reference |
| Dioxane | 40 | 45 | [3] |
| Acetonitrile | 70 | 20 | [3] |
Frequently Asked Questions (FAQs)
Q1: Why does adding bromine water to aniline instantly produce a white precipitate? A: This is the classic result of the uncontrolled bromination of aniline.[1] The amino group is such a strong activator that electrophilic substitution occurs almost instantaneously at all available ortho and para positions, leading to the formation of the insoluble 2,4,6-tribromoaniline.[8][9]
Q2: Can I achieve mono-bromination just by using a non-polar solvent and low temperature? A: While using a non-polar solvent like carbon disulfide (CS₂) and low temperatures can reduce the reaction rate by decreasing the concentration of the bromine electrophile, it is often insufficient to prevent polybromination of the highly activated aniline ring.[1][10][11] The protection of the amino group is a far more reliable method for achieving mono-substitution.[1][8]
Q3: How does the acetyl protecting group favor the para product over the ortho product? A: The N-acetyl group, while still an ortho, para-director, is bulky. This steric hindrance makes it more difficult for the incoming electrophile (bromine) to attack the adjacent ortho positions.[1][12] Consequently, the more sterically accessible para position is favored, leading to p-bromoacetanilide as the major product.[1]
Q4: What are some alternative, milder brominating agents to Br₂? A: Besides NBS, other useful brominating agents include:
-
Pyridinium tribromide (PyHBr₃): A stable, crystalline solid that is a safer source of electrophilic bromine.[3]
-
Copper(II) Bromide (CuBr₂): Can be used for regioselective bromination, particularly in ionic liquids.[3][13]
-
In-situ generated bromine: Systems like potassium bromide (KBr) with an oxidant (e.g., sodium perborate) offer a greener alternative.[3]
Q5: Is it possible for the reaction to be under kinetic or thermodynamic control? A: Yes, the principles of kinetic versus thermodynamic control can apply.[14][15] The kinetically controlled product is the one that forms fastest, which is often dictated by the most accessible position with the lowest activation energy.[14] The thermodynamically controlled product is the most stable product, which may require higher temperatures or longer reaction times to allow for equilibration.[14][16] In the case of substituted anilines, solvent choice and temperature can influence whether the reaction favors the kinetic or thermodynamic product, thus affecting the regioselectivity.[4][17]
Decision Tree for Troubleshooting Bromination Issues
Caption: Decision tree for troubleshooting common bromination issues.
References
- Benchchem. (n.d.). Bromination of 3-(trifluoromethyl)aniline using NBS.
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.).
- Benchchem. (2025). Strategies to control overreaction in aniline bromination.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Lookchem. (2022). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
- A Practical Procedure for Regioselective Bromination of Anilines. (2021).
- Bromination - Common Conditions. (n.d.).
- Chemistry Steps. (2024). Reactions of Aniline.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012).
- Khan Academy. (n.d.). Bromination of Aniline (video).
- Benchchem. (n.d.). Comparative study of different brominating agents for aniline derivatives.
- Vedantu. (n.d.). Aniline is treated with Br2 water at room temperature.
- Wikipedia. (n.d.). Aniline.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems.
- Khan Academy. (n.d.). Bromination of Aniline (video) | Amines.
- Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. allen.in [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE [vedantu.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. Khan Academy [khanacademy.org]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Purification of Polar Aniline Compounds
Welcome to the Technical Support Center. As application scientists, we recognize that polar anilines—compounds featuring the electron-rich aniline core alongside additional hydrophilic moieties (e.g., hydroxyl, carboxyl, or sulfonic groups)—present a unique trifecta of chromatographic challenges: poor retention, severe peak tailing, and high susceptibility to oxidation.
This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for the isolation and purification of these complex molecules.
Diagnostic Troubleshooting Workflow
Before adjusting your methodology, use the following diagnostic logic to identify the root cause of your purification failure.
Troubleshooting workflow for polar aniline purification.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why do my polar anilines elute in the void volume on standard C18 columns, and how do I retain them?
The Causality: Standard Reversed-Phase (RP) chromatography relies on hydrophobic dispersion forces. Polar anilines possess a low partition coefficient (Log P), meaning they preferentially interact with the highly aqueous mobile phase rather than the non-polar C18 alkyl chains. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase (typically >70% acetonitrile). The stationary phase adsorbs a slow-moving, water-enriched layer. Polar anilines partition between the flowing organic-rich solvent and this stagnant water layer, providing retention that is orthogonal to RP-LC[1],[2].
Q2: I am experiencing severe peak tailing (Tf > 2.0). What is the mechanism behind this, and how can I correct it?
The Causality: Peak tailing for basic compounds like anilines is primarily driven by secondary ion-exchange interactions with residual silanol groups (Si-OH) on the silica support[3]. At a mobile phase pH above 3.0, these silanols deprotonate to become negatively charged (Si-O⁻). Simultaneously, the basic aniline nitrogen is protonated. The resulting electrostatic attraction delays the elution of a fraction of the analyte molecules, skewing the peak[3],[4]. The Solution:
-
pH Control: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or TFA) to keep silanols protonated and neutral[3].
-
Column Chemistry: Utilize end-capped or base-deactivated columns specifically engineered to shield residual silanols[4].
Q3: My purified aniline fractions turn dark brown upon concentration. How do I prevent this degradation?
The Causality: Anilines feature an electron-rich aromatic ring, making them highly susceptible to auto-oxidation, particularly when exposed to light, oxygen, or alkaline conditions where the amine is unprotonated. This oxidation triggers a radical polymerization cascade, forming colored azo or quinoid byproducts[5]. The Solution: Purge all chromatography solvents with an inert gas (Nitrogen or Argon) to displace dissolved oxygen. Collect fractions into vessels pre-purged with inert gas, maintain an acidic pH during concentration, and store the final product in amber vials[5].
Q4: When should I choose Mixed-Mode Chromatography (MMC) over HILIC?
The Causality: While HILIC is excellent for highly polar compounds, amphoteric anilines (containing both acidic and basic groups) or mixtures containing both polar and hydrophobic impurities can be difficult to resolve. MMC combines two retention mechanisms—typically hydrophobic partitioning (RP) and electrostatic attraction (Ion-Exchange)—on a single ligand[6],[7]. This allows you to independently tune the retention of the hydrophobic core via organic modifier concentration, and the polar amine via buffer pH and ionic strength[7].
Dual retention mechanism in Mixed-Mode Chromatography.
Quantitative Data Summaries
Table 1: Stationary Phase Selection Matrix for Aniline Derivatives
| Column Chemistry | Primary Retention Mechanism | Best Application Profile | Known Limitations |
| Standard C18 (RP) | Hydrophobic dispersion | Non-polar to moderately polar anilines. | Poor retention of highly polar derivatives; high risk of silanol-induced tailing. |
| Base-Deactivated C18 | Hydrophobic dispersion | Basic anilines requiring RP conditions. | Limited retention for highly hydrophilic compounds[4]. |
| HILIC (Amide/Silica) | Hydrophilic partitioning & H-bonding | Highly polar, hydrophilic anilines. | Requires long equilibration times; highly sensitive to injection solvent mismatch[2]. |
| Mixed-Mode (RP/Cation) | Hydrophobic & Electrostatic | Amphoteric anilines, complex mixtures. | Method development is multi-variable; requires precise buffer preparation[7]. |
Table 2: Impact of Mobile Phase pH on Aniline Peak Tailing (Tf)
| Mobile Phase pH | Silanol Ionization State | Aniline Ionization State | Typical Tailing Factor (Tf) | Resolution Strategy |
| pH < 3.0 | Protonated (Neutral) | Protonated (Cationic) | 1.0 - 1.2 (Symmetrical) | Ideal for RP-HPLC; minimizes secondary ion-exchange interactions[3]. |
| pH 4.0 - 6.0 | Partially Deprotonated (Anionic) | Protonated (Cationic) | > 2.0 (Severe Tailing) | Avoid this range; maximum electrostatic attraction causes severe distortion. |
| pH > 8.0 | Deprotonated (Anionic) | Neutral (Free Base) | 1.1 - 1.4 (Moderate) | Use high-pH stable hybrid columns; monitor closely for oxidation. |
Self-Validating Experimental Protocols
Protocol A: HILIC Method Development for Highly Polar Anilines
Use this protocol when the retention factor (k') on a C18 column is < 1.0.
-
System Preparation & Equilibration:
-
Flush the HPLC system with 50:50 Acetonitrile/Water to remove any reversed-phase buffers.
-
Install a HILIC column (e.g., Amide or Zwitterionic phase).
-
Equilibrate the column with the initial mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate, pH 3.0) for a minimum of 20 column volumes. Causality: HILIC requires extended equilibration to form the stable water-enriched partition layer on the silica surface.
-
-
Sample Diluent Matching:
-
Dissolve the polar aniline in a diluent that closely matches the initial mobile phase (e.g., 80-90% Acetonitrile).
-
Self-Validation Check: If the sample precipitates, add up to 20% water or a polar aprotic solvent like DMSO. Never inject a sample dissolved in 100% water onto a HILIC column, as it will disrupt the partition layer and cause severe peak splitting.
-
-
Gradient Execution:
-
Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 15 minutes. (Note: In HILIC, water is the strong eluting solvent[1]).
-
-
Validation Metrics:
-
Calculate the retention factor ( k′=(tr−t0)/t0 ).
-
System Check: If k′<2 , decrease the initial aqueous content to 5% to increase hydrophilic partitioning.
-
Protocol B: Acid-Base Liquid-Liquid Extraction (LLE) Pre-Cleanup
Use this protocol to remove neutral/acidic impurities prior to preparative LC, drastically increasing column lifespan and final purity.
-
Acidic Extraction (Trapping the Aniline):
-
Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).
-
Transfer to a separatory funnel and extract with 1 M HCl (aqueous)[8].
-
Causality: The basic aniline is protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer, leaving neutral/acidic impurities in the organic layer[5].
-
-
Phase Separation:
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard or save the organic layer based on impurity profiling.
-
-
Basification (Liberating the Free Base):
-
Place the aqueous flask in an ice bath (to control exothermic neutralization).
-
Slowly add 1 M NaOH until the pH reaches ~9.0.
-
Self-Validation Check: The solution should become cloudy as the aniline converts back to its water-insoluble free base form.
-
-
Back-Extraction & Isolation:
-
Extract the basified aqueous solution with fresh Ethyl Acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purge the final flask with Nitrogen to prevent oxidation[5].
-
References
-
Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography". Element Lab Solutions. Available at: [Link]
-
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Waters Blog. Available at:[Link]
-
Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases". Helix Chrom. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". Available at: [Link]
-
MACHEREY-NAGEL. "Liquid chromatography - HPLC: NUCLEOSHELL® core-shell silica". MN HPLC Guide. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time & Conversion in Aniline Synthesis
Welcome to the Advanced Technical Support Center for Aniline Synthesis. The catalytic hydrogenation of nitrobenzene to aniline is a fundamental transformation in pharmaceutical and agrochemical development. While thermodynamically favorable, achieving complete conversion within an optimized reaction time requires precise control over multiphase kinetics, mass transfer, and mechanistic pathways.
This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help researchers resolve stalled reactions and intermediate accumulation.
Mechanistic Causality: The Haber Reduction Scheme
To effectively troubleshoot incomplete conversion, one must first understand the reaction pathway. The reduction of nitrobenzene does not occur in a single step; it follows the Haber mechanism, proceeding via consecutive two-electron, two-proton transfers[1][2].
-
The Direct Pathway: Nitrobenzene → Nitrosobenzene → N-Phenylhydroxylamine → Aniline.
-
The Condensation (Azo) Pathway: If hydrogen mass transfer is poor or substrate concentration is locally high, the highly reactive intermediates (nitrosobenzene and N-phenylhydroxylamine) undergo a bimolecular condensation to form azoxybenzene[1].
Crucial Insight: The reduction of azoxybenzene and azobenzene back into the direct pathway is kinetically sluggish. The accumulation of these azo-compounds is the primary cause of extended reaction times and incomplete conversion[2][3].
Haber mechanism of nitrobenzene reduction showing direct and azo-condensation pathways.
Self-Validating Experimental Protocol: Catalytic Hydrogenation
To ensure complete conversion, your protocol must be a self-validating system—meaning the setup provides real-time, quantitative feedback on reaction progress before any analytical sampling is performed.
Materials: Nitrobenzene (1.0 M in Methanol), 5% Pd/C (1-5 mol% Pd), High-pressure autoclave with a gas-entrainment impeller.
Step-by-Step Methodology:
-
Inerting & Catalyst Wetting: Add the 5% Pd/C catalyst to the autoclave. Carefully add methanol to wet the catalyst under a nitrogen blanket.
-
Causality: Dry Pd/C can ignite methanol vapors upon contact with oxygen; wetting prevents fires and ensures uniform catalyst dispersion.
-
-
Substrate Addition: Add the nitrobenzene solution to the reactor and seal the vessel tightly.
-
Purging Sequence: Purge the headspace with N2 (3x 5 bar), followed by H2 (3x 5 bar) without stirring.
-
Causality: Complete removal of oxygen prevents the re-oxidation of N-phenylhydroxylamine to azoxybenzene, a side reaction that permanently stalls the reduction process[4].
-
-
Pressurization & Heating: Pressurize the reactor to 5-10 bar H2 and heat the jacket to 40-60 °C.
-
Reaction Initiation (The Self-Validation Step): Initiate high-shear stirring (e.g., 1000 RPM). Monitor the pressure drop in the H2 mass flow controller or reservoir. The reaction is validated as complete only when the H2 consumption exactly matches the theoretical 3.0 molar equivalents required per mole of nitrobenzene.
-
Quench & Filtration: Once H2 uptake ceases and remains flat for 15 minutes, cool the reactor to 20 °C, vent the excess H2, purge with N2, and filter the mixture through a Celite pad to remove the Pd/C catalyst.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 85% conversion, and GC-MS shows significant N-phenylhydroxylamine. Why? A: N-phenylhydroxylamine accumulation indicates a disruption in the final reduction step (cleavage of the N-O bond), which has a specific activation barrier (~0.66 eV on Pt surfaces)[5]. This usually stems from H2 starvation at the catalyst surface. Solution: Do not simply increase reaction time. Instead, increase the gas-liquid mass transfer rate. Increase the stirring RPM, utilize a gas-entrainment impeller, or increase the H2 pressure.
Q2: I am detecting yellow/orange impurities (Azoxybenzene/Azobenzene). How do I prevent this? A: These bimolecular condensation products form when the local concentration of nitrosobenzene and N-phenylhydroxylamine is high, and H2 availability is low[1][2]. Solution: Operate under "starved-feed" conditions. Instead of adding all the nitrobenzene at once, slowly dose the nitrobenzene into a pressurized, actively stirring suspension of the catalyst. This keeps the steady-state concentration of reactive intermediates near zero, forcing the reaction down the direct pathway.
Q3: How can I differentiate between catalyst poisoning and mass transfer limitations? A: Use the diagnostic workflow below. If doubling the stirring rate increases the H2 uptake rate, your reaction is mass-transfer limited. If the rate remains unchanged and H2 uptake is flat, the catalyst is likely poisoned (often by sulfur or halide impurities in the nitrobenzene substrate) or deactivated by sintering[6].
Diagnostic workflow for resolving incomplete conversion in catalytic hydrogenation.
Q4: Will increasing the temperature to accelerate the reaction cause over-reduction (e.g., ring hydrogenation)? A: Generally, no. The activation barrier for nitro group reduction (~0.75 eV) is significantly lower than that for aromatic ring hydrogenation (~1.08 eV)[5]. The nitro group acts as a powerful electron sink, rapidly consuming surface-bound hydrogen. Ring reduction typically only occurs after complete conversion to aniline, and usually requires much harsher conditions or specific catalysts (like Rh or Ru).
Quantitative Data Summary: Kinetic Optimization Parameters
The following table summarizes typical kinetic parameters and catalyst efficiencies for optimizing reaction times and resolving incomplete conversions[5][7].
| Catalyst System | Typical Loading | Optimal Temp (°C) | H2 Pressure (bar) | Typical TOF (h⁻¹) | Primary Cause of Incomplete Conversion |
| 5% Pd/C | 1 - 5 mol% | 25 - 50 | 1 - 5 | 50 - 150 | Mass transfer limits; Azo-condensation. |
| 5% Pt/C | 1 - 5 mol% | 40 - 80 | 5 - 10 | 40 - 100 | Hydroxylamine accumulation (N-O cleavage barrier). |
| Pd Nanocubes | 0.04 - 0.1 mol% | 30 | 1 | > 200 | Catalyst poisoning (highly sensitive surface). |
| Raney Nickel | 10 - 20 wt% | 50 - 100 | 10 - 30 | 20 - 60 | Catalyst deactivation; Sluggish kinetics at low pressure. |
Note: Turnover Frequency (TOF) is highly dependent on reactor geometry, solvent viscosity, and stirring efficiency.
References
-
Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene Frontiers in Chemistry URL:[Link]
-
New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O SciSpace / Applied Catalysis A: General URL:[Link]
-
Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs ACS Publications URL:[Link]
-
Reductive Cleavage of Azoarene as a Key Step in Nickel-Catalyzed Amidation of Esters with Nitroarenes Lirias - KU Leuven URL:[Link]
-
Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst ACS Applied Nano Materials URL:[Link]
-
Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group on Kinetics Loughborough University Research Repository URL:[Link]
Sources
- 1. Frontiers | Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Catalyst Loading in Cross-Coupling Reactions for Aniline Synthesis
Welcome to our technical support center dedicated to the intricate science of reducing catalyst loading in C-N cross-coupling reactions for aniline synthesis. This guide is tailored for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, sustainability, and cost-effectiveness of their synthetic routes. Here, we move beyond standard protocols to delve into the nuances of catalyst optimization, offering troubleshooting advice and answers to frequently asked questions in a direct, Q&A format. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when attempting to lower catalyst loading in aniline synthesis via Buchwald-Hartwig amination and related cross-coupling reactions.
Q1: My reaction shows low or no conversion at reduced catalyst loadings. What are the primary factors to investigate?
A1: Achieving high yields with minimal catalyst is a common goal that can be hindered by several factors. When faced with low or no product formation, a systematic evaluation of your reaction parameters is the first crucial step.[1]
-
Catalyst Activity and Integrity: The active Pd(0) species is sensitive to oxygen and protic impurities.[1] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and thoroughly degassed.[1] The formation of palladium black is a visual indicator of catalyst decomposition.[1]
-
Ligand Selection: The choice of ligand is paramount for catalyst stability and activity at low concentrations. For many aniline syntheses, especially with challenging substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are necessary to promote the crucial oxidative addition step and subsequent reductive elimination.[2][3]
-
Base and Solvent Compatibility: The base is not merely a proton scavenger; it plays a vital role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often accelerate the reaction.[3] However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at the cost of longer reaction times or higher temperatures.[3] The solvent must be able to dissolve the reactants and the catalyst system while remaining inert. A solvent screen is often a necessary part of optimization.[4]
-
Pre-catalyst Activation: Inefficient in-situ reduction of a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) to the active Pd(0) species can be a significant bottleneck.[4] Using well-defined, pre-formed catalysts (precatalysts) can lead to more consistent and reproducible results by ensuring the efficient generation of the active catalyst.[1][5] A recently developed protocol involves a water-mediated preactivation of Pd(OAc)₂ with biaryldialkylphosphine ligands, which has been shown to generate a highly active catalyst system.[6]
Q2: I'm observing significant side-product formation, specifically hydrodehalogenation. How can this be mitigated when trying to use less catalyst?
A2: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[3] This typically occurs via β-hydride elimination from a palladium-amide intermediate.[3]
-
Ligand-Accelerated Reductive Elimination: The key to minimizing this side reaction is to choose a ligand that promotes rapid reductive elimination of the aniline product, thus outcompeting the β-hydride elimination pathway.[3] Sterically hindered biarylphosphine ligands are often effective in this regard.[2]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.[3] However, this may also slow down the desired reaction, so a careful optimization of the temperature is necessary.
-
Amine Structure: If the amine substrate has β-hydrogens, β-hydride elimination is a possibility. While often not feasible to change the substrate, being aware of this potential pathway is important.[7]
Q3: My reaction stalls after a certain percentage of conversion, even with extended reaction times. What could be causing this catalyst deactivation?
A3: Catalyst deactivation is a critical issue, especially at low catalyst loadings where the turnover number must be high. Several deactivation pathways can be at play.
-
Ligand Dissociation and Catalyst Aggregation: At reaction temperature, phosphine ligands can dissociate from the palladium center. If the ligand concentration is too low, the "naked" palladium species can aggregate to form inactive palladium black.[4]
-
Substrate or Product Inhibition: In some cases, the starting materials or the aniline product can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[2] This is a known issue with nitrogen-containing heterocycles.[2]
-
Base-Mediated Decomposition: Kinetic studies have shown that in some systems, base-mediated decomposition of the aryl halide can be a major catalyst deactivation pathway.[8] In such cases, maintaining a low concentration of the aryl halide, for example, by slow addition, could improve reaction yields.[8]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions regarding the reduction of catalyst loading in aniline synthesis.
Q1: What is the fundamental role of the ligand in enabling low catalyst loading?
A1: The ligand is arguably the most critical component in a high-turnover C-N cross-coupling system. Its primary roles are:
-
Stabilization: The ligand stabilizes the palladium center, preventing aggregation into inactive palladium black.[1]
-
Solubility: The ligand imparts solubility to the metal center in organic solvents.
-
Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[9] Bulky, electron-rich ligands generally accelerate these steps, leading to a more efficient catalytic turnover.[2][3]
Q2: Are there alternatives to palladium catalysts for more sustainable aniline synthesis?
A2: Yes, considering the cost and potential toxicity of palladium, there is growing interest in using more earth-abundant and less toxic metals. Copper-catalyzed Ullmann-type couplings have seen a resurgence with the development of new, highly effective ligands.[10][11] These systems can often operate at low catalyst loadings and offer a more sustainable alternative for certain C-N bond formations.[11]
Q3: What are the best practices for setting up a reaction to test a new, lower catalyst loading?
A3: When venturing into lower catalyst loadings, meticulous experimental technique is paramount.
-
Inert Atmosphere: Use a glovebox or standard Schlenk techniques to exclude oxygen and moisture rigorously.[9]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons.[1][4]
-
Systematic Screening: When optimizing, change one variable at a time (e.g., ligand, base, solvent, temperature) to understand its effect on the reaction outcome. High-throughput experimentation can be a powerful tool for this.[12]
-
Use of Pre-catalysts: For reproducibility and to ensure the formation of the active catalytic species, the use of well-defined palladium pre-catalysts is highly recommended.[1][5]
Q4: How low can catalyst loadings practically go?
A4: With modern catalyst systems, loadings in the parts-per-million (ppm) range are achievable for certain substrate combinations.[13] For instance, a highly robust pre-catalyst has been reported for amination reactions with catalyst loadings typically at 1000 ppm Pd, conducted in water at mild temperatures.[13][14] However, for more challenging or complex substrates, loadings in the 0.1 to 1 mol% range are more common.[15] The optimal catalyst loading will always be a balance between reaction efficiency, cost, and the ease of removing residual palladium from the final product.[15]
Data and Protocols
Table 1: Comparison of Ligand Systems for Low-Loading Buchwald-Hartwig Amination
| Ligand | Typical Catalyst Loading (mol%) | Key Advantages | Common Substrate Scope |
| XPhos | 0.1 - 2 | Broad applicability, effective for aryl chlorides.[2] | Wide range of anilines and aryl halides. |
| SPhos | 0.1 - 2 | Excellent for sterically hindered substrates.[2] | Hindered anilines and aryl halides. |
| RuPhos | 0.1 - 2 | Good for electron-deficient anilines.[2] | Anilines with electron-withdrawing groups. |
| BrettPhos | 0.05 - 1 | Highly active, allows for low temperature reactions. | Primary amines and anilines. |
This table provides a general overview. Optimal conditions are substrate-dependent and require experimental validation.
Experimental Protocol: General Procedure for Low-Loading Buchwald-Hartwig Amination
Note: This is a general starting protocol and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.1 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 0.2 mol%), and the base (e.g., NaOtBu, 1.2 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the aniline (1.1 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in C-N cross-coupling reactions at low catalyst loadings.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025, December 4). PMC.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019, September 20). PMC.
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (n.d.). PMC.
- New ligands enhance copper catalysis. (2023, December 8). sinocompound.
- (A) Influence of reaction scale, catalyst loading and temperature on... (n.d.). ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
- Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. (n.d.). Benchchem.
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. (n.d.). Benchchem.
- Palladium catalyst issues in cross-coupling reactions. (n.d.). Benchchem.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. (n.d.). PMC.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications.
- Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). r/chemistry - Reddit.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
Sources
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- 5. Reddit - Prove your humanity [reddit.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Thermal Stability of 2-(Cyclohexylmethoxy)-4-methylaniline
Welcome to the technical support center for 2-(Cyclohexylmethoxy)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound throughout your experimental workflows. Given the sensitivity of substituted anilines, a proactive approach to handling and storage is critical for reproducible results.
This center is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick reference on storage and handling, and a Troubleshooting Guide for resolving specific issues you may encounter during your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-(Cyclohexylmethoxy)-4-methylaniline.
Q1: What are the ideal storage conditions for 2-(Cyclohexylmethoxy)-4-methylaniline?
Substituted anilines are susceptible to oxidation, which can be accelerated by light, heat, and air.[1][2] Therefore, optimal storage is crucial.
-
Temperature: Store the compound in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage. For short-term benchtop use, keep the container tightly sealed and away from heat sources. Generally, amines should be stored below 30°C (86°F) to maintain stability.[3]
-
Atmosphere: The amino group on the aniline ring is prone to oxidation by atmospheric oxygen.[1][4] For maximum stability, store the compound under an inert atmosphere (e.g., nitrogen or argon).[5] Use of bottles with specialized seals, such as Sure/Seal™ packaging, is an effective way to prevent exposure to air and moisture.[6][7][8]
-
Container: Store in a tightly sealed, appropriate container. Amber glass vials are preferred to protect the compound from light.[5]
Q2: My sample of 2-(Cyclohexylmethoxy)-4-methylaniline has developed a yellow or brownish tint. Is it still usable?
The development of a yellow or brown color is a common indicator of aniline oxidation.[2] Aniline itself is a colorless to slightly yellow liquid that darkens on exposure to air and light.[1] This discoloration suggests the formation of oxidation products, which may include nitrobenzenes, azobenzenes, or benzoquinones.[1][4][9][10]
Whether the material is still usable depends on the tolerance of your specific application to impurities. For highly sensitive assays or synthesis, it is strongly recommended to purify the material (e.g., by column chromatography or recrystallization) or use a fresh, unoxidized lot. For less sensitive applications, you may proceed, but be aware that the purity is compromised.
Q3: What solvents are compatible with 2-(Cyclohexylmethoxy)-4-methylaniline for reactions and storage?
Anilines are generally soluble in a range of common organic solvents.
-
For Reactions: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and toluene are generally good choices, especially when running reactions under inert conditions.
-
For Storage in Solution: If you must store the compound in solution, use an anhydrous, aprotic solvent and store under an inert atmosphere in a sealed container at low temperature. Protic solvents, especially in the presence of air, may facilitate degradation over time.[11] It is generally not recommended to store aniline solutions for extended periods.
Q4: What are the primary degradation pathways I should be concerned about?
There are two primary degradation pathways for this molecule:
-
Oxidation of the Aniline Moiety: The electron-rich amino group is susceptible to oxidation, which can be initiated by air, heat, light, or oxidizing agents.[1] This can lead to a complex mixture of colored byproducts, including azoxybenzenes and nitrobenzenes.[10][12]
-
Thermal Cleavage of the Ether Linkage: At elevated temperatures, the cyclohexylmethoxy side chain could potentially undergo degradation. Ether linkages can cleave under high thermal stress, often through radical mechanisms.[13][14][15] While the aniline moiety is typically more reactive, this pathway should be considered in high-temperature applications.
Part 2: Troubleshooting Guide
This section provides structured advice for specific experimental problems.
Issue 1: Reaction Failure - Low Yield and Multiple Byproducts
Scenario: You are performing a reaction (e.g., an amide coupling or a nucleophilic substitution) with 2-(Cyclohexylmethoxy)-4-methylaniline and observe a low yield of your desired product, accompanied by a dark-colored reaction mixture and multiple spots on your TLC plate.
-
Verify Starting Material Purity: Before troubleshooting the reaction, confirm the integrity of your starting material. A common cause of failure is the use of partially oxidized aniline.
-
Control the Reaction Atmosphere: The presence of oxygen can lead to the formation of oxidative byproducts that consume your starting material and complicate purification.[1][12]
-
Evaluate Thermal Stress: High reaction temperatures can accelerate the degradation of the aniline or the ether linkage.
-
Action: If your protocol allows, attempt the reaction at a lower temperature. Even a reduction of 10-20°C can significantly decrease the rate of thermal decomposition. Monitor the reaction progress over a longer period.
-
Issue 2: Inconsistent Baseline in Analytical Chromatography (HPLC/GC)
Scenario: When analyzing samples containing 2-(Cyclohexylmethoxy)-4-methylaniline, you observe a drifting baseline, ghost peaks, or poor peak shape, suggesting instability during the analytical run itself.
| Potential Cause | Explanation | Recommended Solution |
| On-Column Degradation | The temperatures used in a GC inlet or the acidity of a reverse-phase HPLC mobile phase (e.g., TFA additive) can cause on-the-fly degradation of the analyte. | For GC: Lower the inlet temperature. Check for active sites in the inlet liner and column; use a deactivated liner.[16][17] For HPLC: Use a different mobile phase modifier (e.g., formic acid instead of TFA). Buffer the mobile phase to a less acidic pH if compatible with the column. |
| Instability in Sample Diluent | The compound may be degrading in the vial after preparation, especially if left on an autosampler for an extended period in a reactive or non-anhydrous solvent. | Prepare samples fresh and analyze them promptly. Use a stable, aprotic solvent like acetonitrile for your sample diluent. If sequences are long, consider using a cooled autosampler tray. |
| Oxidation from Mobile Phase | Dissolved oxygen in the HPLC mobile phase can contribute to oxidative degradation, especially if the run times are long. | Degas mobile phases thoroughly using an inline degasser, sonication, or helium sparging. |
Protocol: Assessing Thermal Stability with TGA/DSC
To quantitatively determine the thermal limits of 2-(Cyclohexylmethoxy)-4-methylaniline, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.[19][20]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Cyclohexylmethoxy)-4-methylaniline into a clean TGA or DSC pan.[19]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Select the analysis atmosphere. Run two separate experiments: one under an inert gas (Nitrogen) to measure inherent thermal stability, and one under Air to assess oxidative stability.[19]
-
Program the instrument to heat at a linear rate, typically 10°C/minute, from ambient temperature to a point well beyond expected decomposition (e.g., 500°C).[19]
-
-
Data Analysis:
-
From the TGA thermogram: Determine the onset temperature of mass loss. This is the primary indicator of when the compound begins to decompose or volatilize.
-
From the DSC thermogram: Look for endothermic peaks, which may indicate melting, and sharp exothermic peaks, which are often indicative of decomposition.[19][21]
-
Correlate the data: A sharp mass loss in the TGA that coincides with a strong exotherm in the DSC provides a clear confirmation of the decomposition temperature.
-
By following these guidelines, you can ensure the stability and integrity of your 2-(Cyclohexylmethoxy)-4-methylaniline, leading to more reliable and reproducible experimental outcomes.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]
-
Mechanism of studies shows that the reaction proceeds via a radical pathway with the hydrazine compound as an intermediate. ResearchGate. Available at: [Link]
-
Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. NASA Technical Reports Server. Available at: [Link]
-
A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Polymer Bulletin. Available at: [Link]
-
The Thermal Decomposition of Methyl‐n‐Butyl Ether. AIP Publishing. Available at: [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]
-
Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. Available at: [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. Available at: [Link]
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. UM Research Repository. Available at: [Link]
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Available at: [Link]
-
Amine Degradation → Term - Climate → Sustainability Directory. Climate.org. Available at: [Link]
-
The thermal decomposition of diethyl ether. Proceedings of the Royal Society A. Available at: [Link]
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Request PDF. Available at: [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Silver Fern Chemical Inc.. Available at: [Link]
-
Synthesis, Characterization and Thermal Decomposition of p-Hydroxyacetophenone-aniline-formaldehyde terpolymeric Ligand. Asian Publication Corporation. Available at: [Link]
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica. Available at: [Link]
-
TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. Available at: [Link]
-
Thermal Decomposition Kinetics of Anilino-p-chlorophenylglyoxime Complexes of Cobalt (II), Nickel (II) and Copper (II). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Semantic Scholar. Available at: [Link]
-
Handling air-sensitive reagents AL-134. Division of Research Safety. Available at: [Link]
-
Aging and thermal degradation of poly(N-methylaniline). Synthetic Metals. Available at: [Link]
-
Search Results for "DSC TGA". Beilstein Journals. Available at: [Link]
-
(PDF) Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. ResearchGate. Available at: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 12. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.aip.org [pubs.aip.org]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aniline Compounds
Welcome to the technical support center for resolving peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we will explore the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my aniline analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak where the back half of the peak is wider than the front half.[1] In an ideal separation, a peak should be symmetrical, known as a Gaussian peak.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[1] Values greater than 1.2 are generally considered to be tailing.[1]
This phenomenon is problematic because it can:
-
Compromise resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[1]
-
Reduce sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.
-
Affect integration accuracy: The distorted peak shape can lead to inconsistent and inaccurate peak area calculations.[1]
-
Indicate underlying issues: Peak tailing often signals undesirable secondary interactions between your aniline compound and the stationary phase, or other problems within your HPLC system.[1]
Q2: I'm observing significant peak tailing for my aniline compound on a C18 column. What is the most likely cause?
A2: The most common cause of peak tailing for basic compounds like anilines in reversed-phase HPLC is the interaction between the protonated amine group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] These silanol groups can become deprotonated (negatively charged) and act as secondary retention sites, leading to a portion of the analyte being more strongly retained and eluting later, thus causing the tail.[1][4][5]
Other contributing factors can include:
-
Mobile Phase pH: An unsuitable pH can exacerbate silanol interactions.[1][5]
-
Metal Contamination: Trace metals in the silica matrix or from the HPLC system can chelate with aniline, causing tailing.[6][7]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][8][9]
-
Extra-column Volume: Excessive tubing length or dead volumes in the system can contribute to peak broadening.[1][2][3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for aniline compounds.
Issue 1: My aniline peak is tailing at a mid-range pH (e.g., pH 4-7).
This is a classic symptom of silanol interactions. At this pH range, a significant portion of the surface silanols are deprotonated and negatively charged, while the aniline (a weak base) is protonated and positively charged, leading to strong electrostatic interactions.
-
Adjust Mobile Phase pH: The most effective first step is to lower the mobile phase pH to between 2.5 and 3.0.[1][3] At this low pH, the silanol groups are protonated and neutral, minimizing the secondary ionic interactions with the protonated aniline.[3][10]
-
Add a Competing Base: If lowering the pH is not sufficient or desirable for your separation, add a competing base like triethylamine (TEA) to the mobile phase at a concentration of around 0.1%.[11] TEA will preferentially interact with the active silanol sites, effectively masking them from the aniline analyte.
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate buffer) can help to shield the silanol interactions.[3] However, be mindful of buffer solubility in the organic modifier to avoid precipitation.
Q3: I've lowered the pH, but I still see some peak tailing. What's my next step?
A3: If pH optimization alone doesn't resolve the issue, consider the following:
-
Column Choice: Not all C18 columns are the same.
-
Use End-Capped Columns: Modern, high-purity silica columns are "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[5][12] Ensure you are using a well end-capped column.
-
Consider Polar-Embedded or Hybrid Columns: These columns have stationary phases that are more resistant to silanol interactions and offer improved peak shape for basic compounds.[6][10][12] Hybrid silica columns also offer a wider usable pH range.[10]
-
-
Metal Chelation: Aniline and its derivatives can chelate with metal ions present in the silica matrix or leached from stainless steel components of the HPLC system, such as frits and tubing.[6][7][13]
-
Troubleshooting: Try a column specifically designed to minimize metal interactions or use a mobile phase additive that acts as a chelating agent. In some cases, passivating the HPLC system may be necessary.[9]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in aniline analysis.
Caption: A step-by-step troubleshooting workflow for addressing peak tailing.
Data Summary Table
| Potential Cause | Primary Mechanism | Recommended Solution(s) | Expected Outcome |
| Secondary Silanol Interactions | Ionic interaction between protonated aniline and deprotonated silanols.[1][4] | Lower mobile phase pH to 2.5-3.0.[3][10]Add a competing base (e.g., TEA).[11]Increase buffer ionic strength.[3] | Reduced tailing factor, more symmetrical peak. |
| Inappropriate Column Chemistry | High concentration of active, non-end-capped silanol groups.[12] | Use a modern, high-purity, end-capped column.Switch to a polar-embedded or hybrid particle column.[6][12] | Improved peak shape and method robustness. |
| Metal Chelation | Analyte interaction with metal ions in the silica or HPLC system.[6][7] | Use a column with low metal content or a bio-inert/metal-free system.[9][13]Passivate the HPLC system. | Sharper, more symmetrical peaks for metal-sensitive compounds. |
| Column Overload | Saturation of the stationary phase due to high sample concentration.[1][9] | Reduce injection volume or dilute the sample. | Restoration of symmetrical peak shape. |
| Extra-Column Effects | Peak dispersion in tubing and connections outside the column.[1][2] | Use shorter, narrower ID tubing.Ensure proper fitting connections to minimize dead volume.[3] | Reduced peak broadening and improved efficiency. |
Experimental Protocol: Mobile Phase Preparation for Aniline Analysis
This protocol describes the preparation of a mobile phase at pH ~2.8, suitable for minimizing peak tailing of aniline compounds.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥ 88%)
-
0.2 µm membrane filter
Procedure:
-
Prepare the Aqueous Portion: To 990 mL of HPLC-grade water in a clean glass reservoir, carefully add 1.0 mL of formic acid. This creates a 0.1% formic acid solution.
-
Measure and Confirm pH: Use a calibrated pH meter to confirm that the pH of the aqueous solution is approximately 2.8.
-
Filter the Aqueous Phase: Filter the aqueous solution through a 0.2 µm filter to remove any particulate matter.[1]
-
Prepare the Mobile Phase: Mix the filtered aqueous phase with acetonitrile in the desired ratio for your specific analysis (e.g., 70:30 aqueous:acetonitrile).
-
Degas the Mobile Phase: Before use, thoroughly degas the final mobile phase using a suitable method such as sonication or vacuum degassing to prevent bubble formation in the pump and detector.[11]
References
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. Benchchem.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
- Multiple Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020, March 18).
- HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV - MTC USA.
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- McCalley, D. V. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America.
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
- How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Sugg. (n.d.).
- BenchChem Technical Support Team. (2025). Gas Chromatography vs.
- The Importance of Mobile Phase pH in Chromatographic Separ
- HPLC Columns and Consumables Selection Chart. (n.d.).
- Why it matters and how to get good peak shape. (2023, August 10). Agilent Technologies.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2020, November 11).
- HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). MilliporeSigma.
- Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Anilines (ODP-50 6D). (n.d.). Shodex HPLC Columns and Standards.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Chrom Master.
- Exploring the Role of pH in HPLC Separ
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
- Annibaldi, A., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18).
- Choosing HPLC Columns for Rapid Method Development. (2010, August 25). Agilent Technologies.
- Bo, S., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
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- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(Cyclohexylmethoxy)-4-methylaniline: A Multi-modal Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel organic molecules is a cornerstone of robust research and development. This guide provides an in-depth comparative analysis of various spectroscopic techniques for the characterization of 2-(cyclohexylmethoxy)-4-methylaniline, a substituted aniline with potential applications as a synthetic intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a nuanced, field-tested perspective on the synergistic use of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structural elucidation.
The Central Role of ¹H NMR in Structural Verification
Proton NMR spectroscopy stands as the primary and most informative technique for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic environments of hydrogen nuclei, ¹H NMR provides a detailed map of the molecular structure, revealing not only the types of protons present but also their connectivity and spatial relationships.
Predicted ¹H NMR Spectrum of 2-(Cyclohexylmethoxy)-4-methylaniline
While an experimental spectrum for 2-(cyclohexylmethoxy)-4-methylaniline is not publicly available, a detailed prediction based on established chemical shift principles and data from analogous structures provides a robust framework for its interpretation. The spectrum is anticipated to be recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Aromatic Protons (δ 6.5-7.0 ppm): The three protons on the aniline ring are expected to appear in the aromatic region. The electron-donating nature of the amino and methoxy groups will shield these protons, shifting them upfield relative to benzene (7.36 ppm). Due to their distinct electronic environments, they will likely appear as a set of coupled multiplets.
-
H-3, H-5, and H-6: These protons will exhibit complex splitting patterns due to ortho- and meta-couplings with each other. A detailed analysis of the coupling constants would be necessary for unambiguous assignment.
Amino Protons (-NH₂, δ ~3.6 ppm): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.
Cyclohexylmethoxy Protons (δ 0.9-4.0 ppm):
-
-O-CH₂- (δ ~3.8 ppm): The two protons of the methylene group directly attached to the oxygen atom will be deshielded and are expected to appear as a doublet, coupled to the adjacent methine proton of the cyclohexyl ring.
-
Cyclohexyl Protons (δ 0.9-2.0 ppm): The eleven protons of the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum. The methine proton attached to the carbon bearing the methoxy group will be the most downfield of this group.
Methyl Protons (-CH₃, δ ~2.2 ppm): The three protons of the methyl group on the aniline ring will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR provides the foundational skeletal map, a comprehensive structural analysis relies on the convergence of data from multiple analytical techniques. Each method offers a unique perspective on the molecule's properties, and their combined interpretation provides a self-validating system of characterization.
| Analytical Technique | Information Provided | Strengths for 2-(Cyclohexylmethoxy)-4-methylaniline | Weaknesses/Limitations |
| ¹H NMR | Precise proton environment, connectivity (J-coupling), and stoichiometry (integration). | Provides a detailed and unambiguous map of the proton framework, confirming the presence and connectivity of all key structural motifs. | Signal overlap in the cyclohexyl region can complicate precise assignment without advanced 2D NMR techniques. The -NH₂ peak can be broad and its position variable. |
| ¹³C NMR | Number of unique carbon environments, hybridization (sp³, sp², sp), and electronic environment of carbon atoms. | Confirms the presence of all 14 unique carbon atoms in the molecule. Distinguishes between aromatic, aliphatic, and methyl carbons. | Longer acquisition times are required compared to ¹H NMR due to the low natural abundance of ¹³C. Provides no information on proton connectivity. |
| FT-IR Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies. | Quickly confirms the presence of the amine (N-H stretch), ether (C-O stretch), aromatic ring (C=C and C-H stretches), and aliphatic (C-H stretch) functional groups.[1][2] | Provides limited information on the overall molecular connectivity and stereochemistry. The "fingerprint" region can be complex and difficult to interpret for definitive structural assignment. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which provide clues about the molecular structure. | Confirms the molecular weight of the compound. Fragmentation patterns can corroborate the presence of the aniline and cyclohexylmethoxy moieties.[3][4] | Isomeric compounds can produce similar mass spectra, making it difficult to distinguish between them based on MS alone. Provides no direct information on atom connectivity. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 2-(cyclohexylmethoxy)-4-methylaniline in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.[6]
-
For ¹H NMR, a standard single-pulse experiment (zg30) with 16-32 scans and a relaxation delay of 1-2 seconds is typically sufficient.[6]
-
For ¹³C NMR, a proton-decoupled experiment (zgpg30) with a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve an adequate signal-to-noise ratio.[7][8]
FT-IR Spectroscopy
Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[9]
-
Place a small amount of the solid 2-(cyclohexylmethoxy)-4-methylaniline sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry
Sample Preparation and Data Acquisition (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for separation from any impurities.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[10][11]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[12]
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Framework for Spectral Interpretation
The interpretation of spectroscopic data is a deductive process that involves integrating information from all available sources to build a coherent structural picture.
Conclusion
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A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Cyclohexylmethoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Cyclohexylmethoxy)-4-methylaniline, a molecule featuring a substituted aniline core and a cyclohexylmethoxy side chain.
As no direct experimental spectrum for this specific compound is readily available in public databases, this guide will construct a theoretical fragmentation pathway. This predictive analysis is grounded in the fundamental principles of mass spectrometry and supported by experimental data from closely related analogues, including p-toluidine, 2-methoxyaniline, and N-cyclohexylaniline. By dissecting the fragmentation of these constituent parts, we can assemble a comprehensive and scientifically rigorous projection of the molecule's behavior under electron ionization. This approach not only provides a valuable reference for researchers working with this or similar molecules but also serves as a case study in the predictive power of mass spectrometry.
Predicted Mass Spectrum and Major Fragmentation Pathways
The structure of 2-(Cyclohexylmethoxy)-4-methylaniline suggests several potential sites for fragmentation upon electron ionization. The initial step is the formation of a molecular ion (M•+), which then undergoes a series of cleavage and rearrangement reactions to produce a characteristic pattern of fragment ions. The most likely sites of ionization are the lone pair of electrons on the nitrogen atom of the aniline moiety and the oxygen atom of the ether linkage, due to their lower ionization energy compared to the aromatic and alicyclic C-C and C-H bonds.
The fragmentation of 2-(Cyclohexylmethoxy)-4-methylaniline is predicted to be dominated by several key pathways:
-
Alpha-Cleavage adjacent to the Nitrogen Atom: This is a very common fragmentation pathway for amines.[1] The bond between the nitrogen and the aromatic ring is unlikely to break due to its strength. Therefore, the most probable alpha-cleavage involves the C-N bond of the cyclohexylmethoxy group, leading to the loss of a cyclohexylmethyl radical.
-
Cleavage of the Ether Bond: The C-O bond of the ether can undergo cleavage. This can occur in two ways: cleavage of the cyclohexylmethyl-oxygen bond or the aryl-oxygen bond.
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene.
-
Fragmentation of the Aromatic Ring: The substituted aniline ring can also fragment, often through the characteristic loss of hydrogen cyanide (HCN).
The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.
| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Supporting Analogue Data |
| 219 | [C14H21NO]+• (Molecular Ion) | Intact molecule with one electron removed. | N/A |
| 122 | [C7H8NO]+ | Cleavage of the O-CH2 bond, with charge retention on the aromatic portion. | 2-Methoxyaniline shows a significant fragment at m/z 108 (loss of CH3). |
| 121 | [C7H9N]+• | Cleavage of the aryl-O bond with hydrogen rearrangement. | p-Toluidine has a molecular ion at m/z 107. |
| 107 | [C7H9N]+ | Loss of the cyclohexylmethoxy group as a radical. | p-Toluidine molecular ion. |
| 106 | [C7H8N]+ | Alpha-cleavage with loss of the cyclohexylmethoxy group and a hydrogen atom. | p-Toluidine shows a strong M-1 peak at m/z 106.[2][3] |
| 97 | [C7H13]+ | Cyclohexylmethyl cation. | N-Cyclohexylaniline shows fragments corresponding to the cyclohexyl group.[4][5] |
| 81 | [C6H9]+ | Fragmentation of the cyclohexyl ring. | N-Cyclohexylaniline shows a fragment at m/z 81.[4][5] |
Mechanistic Elucidation of Key Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation mechanisms for 2-(Cyclohexylmethoxy)-4-methylaniline.
Caption: Major fragmentation pathways of 2-(Cyclohexylmethoxy)-4-methylaniline.
Comparative Analysis with Alternative Structures
To lend further credence to the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, analogous molecules.
-
p-Toluidine (4-methylaniline): The mass spectrum of p-toluidine is dominated by the molecular ion peak at m/z 107 and a strong M-1 peak at m/z 106, resulting from the loss of a hydrogen atom to form a stable ion.[2][3] This supports the prediction of a significant fragment at m/z 107 for the target molecule, corresponding to the 4-methylaniline core.
-
2-Methoxyaniline: This compound provides insight into the behavior of the alkoxy-substituted aniline moiety. Its mass spectrum shows a strong molecular ion at m/z 123 and a base peak at m/z 108, corresponding to the loss of a methyl group (-CH3).[6][7][8] This suggests that cleavage of the ether linkage is a favorable process. For our target molecule, the analogous cleavage would result in a fragment at m/z 122 (loss of the cyclohexyl group).
-
N-Cyclohexylaniline: This molecule serves as an analogue for the bond between a nitrogen and a cyclohexyl ring system, albeit with the ring directly attached to the nitrogen. Its mass spectrum exhibits a molecular ion at m/z 175 and significant fragments at m/z 93 (aniline radical cation) and m/z 83 (cyclohexyl cation), indicating cleavage of the N-cyclohexyl bond is a major fragmentation pathway.[4][5] This supports the likelihood of cleavage around the cyclohexylmethoxy group in our target molecule.
The comparison with these analogues strongly suggests that the primary fragmentation pathways for 2-(Cyclohexylmethoxy)-4-methylaniline will involve cleavage around the ether and amine functionalities, leading to characteristic fragments representing the substituted aniline core and the cyclohexylmethoxy side chain.
Experimental Protocol for GC-MS Analysis
The following is a detailed, step-by-step methodology for the analysis of 2-(Cyclohexylmethoxy)-4-methylaniline and similar aromatic amines using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: To a 2 mL centrifuge tube, add 1 mL of the sample solution (e.g., in a suitable organic solvent or an aqueous matrix).
-
Internal Standard Spiking (Optional but Recommended): For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., a deuterated analogue).
-
pH Adjustment (for aqueous samples): Add 100 µL of a saturated sodium bicarbonate solution to adjust the pH to >8, ensuring the aniline is in its free base form for efficient extraction.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether). Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean vial.
-
Drying: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a capillary column (e.g., 30 m HP-5MS, 0.25 mm i.d., 0.25 µm film thickness) is recommended.[9]
-
Injector:
-
Temperature: 280 °C
-
Mode: Splitless injection (1 µL)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
Caption: General workflow for the GC-MS analysis of aromatic amines.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation pattern of 2-(Cyclohexylmethoxy)-4-methylaniline. By leveraging established fragmentation principles and drawing comparisons with structurally similar compounds, we have proposed the most probable fragmentation pathways and identified the key diagnostic ions. The detailed experimental protocol for GC-MS analysis offers a robust starting point for researchers seeking to analyze this and other related aromatic amines. As with any predictive analysis, experimental verification is the ultimate arbiter. However, the logical framework and supporting data presented herein offer a strong foundation for the interpretation of future experimental results and highlight the power of a mechanistic approach to mass spectral interpretation.
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Comparing reactivity of 2-(Cyclohexylmethoxy)-4-methylaniline with 4-methoxyaniline
An in-depth comparative analysis of aniline derivatives is crucial for drug development professionals seeking to optimize synthetic pathways and modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The structural nuances of anilines dictate their behavior in fundamental transformations such as N-acylation and transition-metal-catalyzed cross-couplings.
This guide provides a rigorous comparison between a sterically unhindered, electron-rich aniline (4-methoxyaniline ) and a highly sterically hindered, complex aniline (2-(Cyclohexylmethoxy)-4-methylaniline ).
Structural and Electronic Profiling: The Causality of Reactivity
To predict and control the reactivity of these two compounds, we must first deconstruct the interplay between their electronic properties and steric environments.
4-Methoxyaniline (p-Anisidine)
4-Methoxyaniline represents a classic, highly reactive nucleophile[1]. The methoxy group at the para position exerts a strong positive mesomeric (+M) effect, pumping electron density into the aromatic ring and, by extension, the amine nitrogen. Because there are no substituents at the ortho positions, the amine group is fully accessible. This lack of steric hindrance allows the nitrogen to easily transition from a planar sp2 -hybridized state (delocalized) to a tetrahedral sp3 -hybridized state during nucleophilic attack without encountering spatial clashes.
2-(Cyclohexylmethoxy)-4-methylaniline
This molecule presents a sharply contrasting reactivity profile. While the para-methyl group (+I, +H) and the ortho-alkoxy group (+M) make the aromatic ring electron-rich, the dominant force dictating its amine reactivity is steric hindrance . The massive cyclohexylmethoxy group at the ortho position creates a physical shield around the −NH2 group. According to the principles of the "ortho effect," when the amine nitrogen attempts to rehybridize to sp3 during a reaction transition state or upon protonation, it is forced out of the plane of the aromatic ring[2]. This causes severe steric clashes with the bulky ortho-substituent, significantly raising the activation energy ( Ea ) of the transition state and reducing the degrees of freedom[3]. Consequently, this molecule exhibits "gated" nucleophilicity.
Fig 1: Mechanistic pathways dictating the reactivity of unhindered vs. ortho-hindered anilines.
Comparative Reactivity Landscapes
A. N-Acylation Kinetics
N-acylation is a fundamental step in amide bond formation. 4-Methoxyaniline reacts rapidly with electrophiles like acetic anhydride or acid chlorides, often requiring cooling to prevent exothermic runaway or di-acylation. Conversely, 2-(Cyclohexylmethoxy)-4-methylaniline reacts sluggishly. The bulky ortho-alkoxy group blocks the trajectory of the incoming electrophile, often necessitating elevated temperatures, extended reaction times, or the use of hypernucleophilic catalysts (e.g., DMAP) to drive the reaction to completion.
B. Buchwald-Hartwig Cross-Coupling
In palladium-catalyzed C-N bond formation, the steric bulk of the aniline dictates the choice of the phosphine ligand[4].
-
4-Methoxyaniline couples efficiently using first- and second-generation ligands like BINAP or DPPF. The oxidative addition and subsequent amine coordination proceed without spatial conflict.
-
2-(Cyclohexylmethoxy)-4-methylaniline will frequently fail or stall with standard ligands. The extreme steric bulk impedes the reductive elimination step from the palladium center. Successful coupling requires highly specialized, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) that create a deep, flexible catalytic pocket to force the bulky coupling partners together while preventing off-target β -hydride elimination[5].
Quantitative Performance Summary
Table 1: Expected Reactivity Metrics in Standard Synthetic Transformations
| Transformation | Parameter | 4-Methoxyaniline | 2-(Cyclohexylmethoxy)-4-methylaniline |
| N-Acylation (Ac2O, RT) | Conversion at 1 hr | > 99% | < 15% |
| Relative Rate ( krel ) | 1.0 (Baseline) | ~ 0.02 | |
| Buchwald-Hartwig (BINAP) | Yield (Aryl Bromide, 80°C) | 92% | < 5% (Catalyst Poisoning/Stall) |
| Buchwald-Hartwig (BrettPhos) | Yield (Aryl Bromide, 80°C) | 95% | 88% |
| Protonation (Basicity) | Estimated pKa (Conjugate Acid) | ~ 5.3 | ~ 4.1 (Decreased due to ortho-effect) |
Experimental Methodologies
To empirically validate the structural theories above, the following self-validating protocols are designed to quantify the steric impact on reactivity.
Protocol 1: Competitive N-Acylation Kinetic Profiling
Purpose: To demonstrate the kinetic retardation caused by the ortho-cyclohexylmethoxy group.
-
Preparation of Standard Solution: In a 50 mL volumetric flask, dissolve exactly 5.0 mmol of 4-methoxyaniline, 5.0 mmol of 2-(Cyclohexylmethoxy)-4-methylaniline, and 2.5 mmol of biphenyl (Internal Standard for HPLC) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Transfer 10 mL of the solution to a temperature-controlled reaction vial at 25.0 °C under nitrogen. Add 10.0 mmol of triethylamine (TEA). Rapidly inject 1.0 mmol of acetic anhydride (sub-stoichiometric to force competition) under vigorous stirring.
-
Aliquot Sampling: At precisely 1, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately quench each aliquot into 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Trifluoroacetic acid (TFA) to instantly halt the acylation.
-
Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Integrate the peaks of the unreacted anilines and their corresponding amides relative to the biphenyl internal standard.
-
Causality Check: The data will show near-exclusive formation of N-(4-methoxyphenyl)acetamide in the early time points, proving that the unhindered nitrogen outcompetes the sterically shielded nitrogen for the limited electrophile.
Protocol 2: Ligand-Dependent Buchwald-Hartwig Amination
Purpose: To validate the necessity of specialized ligands for hindered anilines.
-
Catalyst Preparation: In an argon-filled glovebox, prepare two separate catalyst stock solutions:
-
System A: Pd2(dba)3 (2 mol%) + BINAP (4 mol%) in anhydrous toluene.
-
System B: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) in anhydrous toluene.
-
-
Reaction Assembly: Set up four parallel reaction vials. To each, add 1.0 mmol of 4-bromotoluene and 1.4 mmol of sodium tert-butoxide ( NaOtBu ).
-
Vial 1: 4-methoxyaniline (1.2 mmol) + System A
-
Vial 2: 4-methoxyaniline (1.2 mmol) + System B
-
Vial 3: 2-(Cyclohexylmethoxy)-4-methylaniline (1.2 mmol) + System A
-
Vial 4: 2-(Cyclohexylmethoxy)-4-methylaniline (1.2 mmol) + System B
-
-
Execution: Seal the vials, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Workup & Analysis: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium and salts, and analyze the filtrate by GC-MS.
-
Causality Check: Vial 3 will show minimal product formation because BINAP cannot accommodate the bulky transition state required for reductive elimination. Vial 4 will show high conversion, validating BrettPhos's ability to facilitate the coupling of strictly hindered substrates.
Fig 2: Self-validating experimental workflow for competitive kinetic profiling.
References
-
Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. Available at:[Link][2]
-
Asian Journal of Chemistry. "Nature and Composition of Ortho-Effect." Asian Pubs. Available at:[Link][3]
-
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link][4]
-
Royal Society of Chemistry. "Synthetic Methods for Primary Anilines." RSC Books. Available at:[Link][5]
-
NIST Chemistry WebBook. "Benzenamine, 4-methoxy-." National Institute of Standards and Technology. Available at:[Link][1]
Sources
A Comparative Guide to the Purity Assessment of 2-(Cyclohexylmethoxy)-4-methylaniline by HPLC-UV
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 2-(Cyclohexylmethoxy)-4-methylaniline, a key intermediate in various synthetic pathways. We will delve into the nuances of method development, validation according to ICH guidelines, and an objective comparison with alternative analytical techniques. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction: The Significance of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key starting material like 2-(Cyclohexylmethoxy)-4-methylaniline directly impacts the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to adverse effects, alter the intended pharmacological activity, or affect the stability of the drug substance. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[3][4] When coupled with a UV detector, it becomes a highly effective tool for analyzing compounds that possess a chromophore, such as the aromatic ring in 2-(Cyclohexylmethoxy)-4-methylaniline.
HPLC-UV Method Development: A Step-by-Step Approach
The development of a successful HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte and optimizing various chromatographic parameters.[5][6]
Understanding the Analyte: 2-(Cyclohexylmethoxy)-4-methylaniline
A thorough understanding of the analyte's properties is the foundation of method development.
-
Structure and Physicochemical Properties: 2-(Cyclohexylmethoxy)-4-methylaniline possesses a substituted aniline ring, making it a weakly basic compound. Its structure suggests good solubility in common organic solvents used in reversed-phase HPLC. The presence of the aromatic ring provides a chromophore necessary for UV detection.
-
UV Absorbance: The initial step involves determining the wavelength of maximum absorbance (λmax) of 2-(Cyclohexylmethoxy)-4-methylaniline. This is typically done by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) using a UV-Vis spectrophotometer. The λmax is then used for detection in the HPLC method to ensure maximum sensitivity.
Chromatographic Conditions: A Deliberate Selection Process
The goal of method development is to achieve adequate separation of the main peak from any potential impurities with good peak shape and a reasonable run time.[7]
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Optimized Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | C18 columns are versatile and provide good retention for moderately non-polar compounds like the target analyte.[8] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The addition of formic acid helps to improve peak shape by protonating the amine group and reducing tailing. |
| Gradient Elution | 40% to 90% Acetonitrile over 15 minutes | A gradient is often necessary to elute all potential impurities with varying polarities within a reasonable time.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined λmax (e.g., 254 nm) | Provides the highest sensitivity for the analyte.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and potential for peak broadening. |
Method Validation: Ensuring Reliability and Robustness
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines.[10][11]
Key Validation Parameters
The following parameters are crucial for validating a purity assessment method:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] This is typically demonstrated by analyzing a placebo (if applicable), a spiked sample, and stressed samples (e.g., acid, base, peroxide, heat, light).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12] A series of solutions of the analyte at different concentrations are prepared and injected. The peak areas are then plotted against the concentrations, and a linear regression analysis is performed.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12] This is often determined by analyzing a sample with a known concentration of the analyte (e.g., a standard) or by spiking a sample with a known amount of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from other components. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters should remain within acceptable limits. |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful technique, other methods can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.[8][13]
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Robust, reproducible, widely available, and suitable for quantitative analysis of chromophoric compounds.[3] | Not suitable for non-chromophoric compounds; may require derivatization for some analytes.[13] |
| Gas Chromatography (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry detection. | High resolution for volatile and thermally stable compounds; provides structural information from mass spectra.[14] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the NMR signal intensity of an analyte relative to that of an internal standard of known purity. | A primary ratio method that does not require a reference standard of the analyte; provides structural information.[13] | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. |
| Acid-Base Titration | Neutralization reaction between the basic amine and a standard acid. | Simple, cost-effective, and accurate for determining total amine content.[15] | Lacks specificity to identify and quantify individual impurities.[13] |
Conclusion: A Multi-faceted Approach to Purity Assessment
For the routine purity assessment of 2-(Cyclohexylmethoxy)-4-methylaniline, HPLC-UV stands out as a robust, reliable, and widely accessible technique. Its ability to provide quantitative data on both the main component and its impurities makes it an invaluable tool in a quality control setting. However, for a comprehensive characterization, especially during process development or for the certification of a reference standard, a multi-faceted approach employing orthogonal methods is highly recommended. For instance, qNMR can provide an accurate purity value without the need for a specific reference standard, while GC-MS can be invaluable for identifying volatile impurities.[13] Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis and the stage of drug development.
References
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Vertex AI Search. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
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Vertex AI Search. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Pharmaguideline. Steps for HPLC Method Development. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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SciSpace. Hplc method development and validation: an overview. [Link]
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Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]
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ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. [Link]
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Academia.edu. Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. [Link]
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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Waters Corporation. ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. [Link]
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ResearchGate. (n.d.). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. [Link]
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PubChem. N-cyclohexyl-4-methoxyaniline. [Link]
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Comparative Biological Activity of 2-(Cyclohexylmethoxy)-4-methylaniline and Structurally Related Fungicides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclohexylmethoxy)-4-methylaniline is an aniline derivative characterized by a 4-methylaniline core substituted with a cyclohexylmethoxy group at the 2-position. While direct, comprehensive biological data for this specific molecule is limited in publicly available literature, its structural motifs are present in a well-established class of biologically active compounds: the anilide fungicides.[1][2] Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic and agricultural agents.[2][3] This guide provides a comparative analysis of the potential biological activity of 2-(Cyclohexylmethoxy)-4-methylaniline by examining a structurally analogous and extensively studied anilide fungicide, Mepronil.
Mepronil, a benzanilide fungicide, is recognized for its potent activity against fungi, particularly those within the phylum Basidiomycota.[4][5] Its mechanism of action involves the specific inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[5][6] By comparing the structure of 2-(Cyclohexylmethoxy)-4-methylaniline with Mepronil, we can hypothesize its potential biological targets and activity. This guide will delve into the mechanism of action of Mepronil, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing such biological activity.
Analysis of Molecular Scaffolds
The rationale for comparing 2-(Cyclohexylmethoxy)-4-methylaniline to Mepronil lies in their shared structural features. Both molecules possess an aniline core, a fundamental component for various biological activities.[3] The key difference lies in the substitution pattern and the nature of the acyl group.
-
2-(Cyclohexylmethoxy)-4-methylaniline: Features a 4-methylaniline base with a cyclohexylmethoxy group at the ortho position. The amino group is unsubstituted.
-
Mepronil (2-methyl-N-(3-propan-2-yloxyphenyl)benzamide): Is a benzanilide, resulting from the condensation of 2-methylbenzoic acid and 3-(isopropyloxy)aniline.[7] It contains an amide linkage, a common feature in many biologically active molecules.[8]
The comparison hinges on the hypothesis that the aniline and substituted alkoxy functionalities may confer a predisposition for binding to similar biological targets.
Caption: Mechanism of Mepronil's inhibition of the mitochondrial electron transport chain. [4]
Experimental Protocols
To evaluate the potential biological activity of 2-(Cyclohexylmethoxy)-4-methylaniline as an SDH inhibitor, a standardized in vitro enzyme inhibition assay can be employed. The following protocol is a representative example based on established methods. [9][10]
In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Reduction Method)
This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor that changes from blue to colorless upon reduction. [9][11] Materials:
-
Isolated mitochondria or purified SDH enzyme from the target organism (e.g., Rhizoctonia solani).
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Sodium Succinate solution (substrate).
-
DCPIP solution (electron acceptor).
-
Test compound (2-(Cyclohexylmethoxy)-4-methylaniline) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Spectrophotometer capable of kinetic measurements at 600 nm.
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(Cyclohexylmethoxy)-4-methylaniline in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (Mepronil).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the isolated mitochondria or purified SDH.
-
Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a saturating concentration of succinate and DCPIP to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode using a spectrophotometer. [10]6. Data Analysis: Calculate the rate of DCPIP reduction from the linear portion of the absorbance curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for evaluating SDH inhibitor activity.
Conclusion
The provided experimental protocol for an in vitro SDH inhibition assay offers a robust and validated method to quantitatively assess the biological activity of 2-(Cyclohexylmethoxy)-4-methylaniline and similar molecules. Such studies are essential to elucidate its mechanism of action, determine its potency, and build a comprehensive structure-activity relationship profile. This information is critical for researchers and professionals in the fields of drug discovery and agrochemical development.
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A Comparative Guide to the Synthesis of Substituted Anilines for the Modern Chemist
Substituted anilines are foundational building blocks in modern chemistry, with their presence being pivotal in a vast array of applications, from the synthesis of dyes and polymers to their critical role as pharmacophores in numerous therapeutic agents.[1] For researchers, scientists, and drug development professionals, the efficient and selective synthesis of these motifs is a constant challenge. This guide provides a comparative analysis of the most prominent synthetic routes to substituted anilines, offering an in-depth look at both classical and modern methodologies. We will delve into the mechanistic underpinnings, substrate scope, functional group tolerance, and practical considerations of each approach, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: A Comparative Overview of Synthetic Routes
The choice of synthetic route is a multifactorial decision, balancing yield, substrate availability, functional group compatibility, scalability, cost, and safety. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Nitroarene Reduction | Nitroarene | H₂, Pd/C or PtO₂; Fe, Sn, or Zn with acid | >95[2] | High yields, well-established, scalable.[2] | Requires high pressure for hydrogenation, potential for catalyst poisoning, limited chemoselectivity with some reducible functional groups.[1][3] |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst, phosphine ligand, strong base | 70-95[2] | Broad substrate scope, excellent functional group tolerance, milder conditions than classical methods.[4] | Higher cost due to precious metal catalyst and specialized ligands, potential for catalyst poisoning.[5][6] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Amine nucleophile, base | 68-76 (for 2,4-dinitroaniline)[7] | Does not require a metal catalyst, cost-effective for suitable substrates. | Limited to aryl halides with strong electron-withdrawing groups in ortho/para positions. |
| Hofmann Rearrangement | Primary Amide | Br₂ or Cl₂ and strong base | Moderate to Good | Good for converting amides to amines with one less carbon.[8] | Use of hazardous halogens, can have side reactions.[9][10] |
| Curtius Rearrangement | Carboxylic Acid | Acyl azide (formed in situ) | Good to Excellent | Versatile, can be performed under mild conditions, isocyanate intermediate can be trapped with various nucleophiles.[11] | Involves potentially explosive azide intermediates, requiring careful handling.[12] |
| Lossen Rearrangement | Hydroxamic Acid | Activating agent, base | Good | Milder conditions than Hofmann or Curtius in some variations.[13] | Hydroxamic acids can be unstable and difficult to prepare.[10] |
| Schmidt Reaction | Carboxylic Acid/Ketone | Hydrazoic acid, strong acid | Good | One-pot conversion from carboxylic acids or ketones. | Use of highly toxic and explosive hydrazoic acid.[14] |
I. The Workhorse: Reduction of Nitroarenes
The reduction of a nitro group is one of the most traditional and reliable methods for synthesizing anilines.[1] This transformation is a six-electron reduction that can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reduction.
A. Catalytic Hydrogenation
This method involves the reaction of a nitroarene with hydrogen gas in the presence of a metal catalyst.
-
Mechanism: The reaction proceeds through a stepwise reduction on the catalyst surface, from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline.[3]
-
Catalysts and Conditions: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are the most common catalysts. The reaction is typically carried out under hydrogen pressure (1-50 atm) in solvents like ethanol or ethyl acetate.[2]
-
Chemoselectivity: A significant drawback of catalytic hydrogenation is its lack of chemoselectivity. Other reducible functional groups such as alkenes, alkynes, and some halides may also be reduced under the reaction conditions.[1]
B. Metal-Mediated Reductions
The use of metals in acidic media is a classic and highly effective method for nitro group reduction.
-
Reagents and Conditions: Common systems include iron (Fe) in the presence of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), tin (Sn) with HCl, and zinc (Zn) with acetic acid.[1][3] These reactions are often carried out at elevated temperatures.
-
Functional Group Tolerance: Metal-acid systems can offer better functional group tolerance compared to catalytic hydrogenation. For example, the Fe/NH₄Cl system is known to be compatible with a wide range of functional groups.[3]
Experimental Protocol: Reduction of a Nitroarene using Iron and Ammonium Chloride
This protocol describes a general procedure for the reduction of a nitroarene using iron powder and ammonium chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1.0 eq), ethanol, and water (a common solvent ratio is 5:1 ethanol:water).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (approximately 4 equivalents) and iron powder (approximately 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with the organic solvent. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aniline, which can be further purified by crystallization or column chromatography if necessary.[3]
II. The Modern Powerhouse: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a highly versatile and efficient method for the formation of C-N bonds.[4][15] It offers significant advantages over older methods like the Ullmann condensation, including milder reaction conditions, a broader substrate scope, and greater functional group tolerance.[5]
-
Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst.[6]
-
Key Components:
-
Palladium Source: Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for the efficiency of the catalytic cycle. The choice of ligand is highly dependent on the substrates.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required.
-
-
Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig amination is compatible with a wide range of aryl and heteroaryl halides and triflates, as well as various primary and secondary amines. It tolerates many functional groups that are sensitive to the conditions of other methods.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of an aryl bromide.
-
Reaction Setup: In an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 2.4 mol%), and the base (e.g., 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[16]
III. The Classical Alternative: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct and often cost-effective route to substituted anilines, provided the aryl halide substrate is sufficiently activated.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly by electron-withdrawing groups at the ortho and para positions. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[17]
-
Substrate Requirements: The success of the SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group (typically a halide).
Experimental Protocol: Synthesis of 2,4-Dinitrophenylaniline
This protocol describes the synthesis of 2,4-dinitrophenylaniline from 2,4-dinitrochlorobenzene and aniline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 eq) and aniline (1.0-1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a colored product and by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product, being less soluble in the cold solvent, will often precipitate.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it. Further purification can be achieved by recrystallization.[7]
IV. The Rearrangement Pathways: Hofmann, Curtius, Lossen, and Schmidt Reactions
These named reactions provide alternative strategies for the synthesis of anilines, often involving the migration of a group to an electron-deficient nitrogen atom. A key intermediate in many of these rearrangements is an isocyanate, which is then hydrolyzed to the corresponding amine.
A. Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[8]
-
Mechanism: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8]
B. Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[11][18]
-
Mechanism: The acyl azide, typically generated in situ from a carboxylic acid derivative, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. This isocyanate can then be hydrolyzed to the primary amine.[7]
C. Lossen Rearrangement
The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate.[13][19]
-
Mechanism: An activated hydroxamic acid (e.g., an O-acyl derivative) is treated with a base to form an anion, which then rearranges to the isocyanate with the expulsion of a carboxylate.[10]
D. Schmidt Reaction
The Schmidt reaction involves the reaction of a carboxylic acid or a ketone with hydrazoic acid in the presence of a strong acid to yield an amine or an amide, respectively.[14]
-
Mechanism: The carboxylic acid is protonated and then reacts with hydrazoic acid to form a protonated acyl azide, which rearranges to a protonated isocyanate. Subsequent hydrolysis and decarboxylation afford the amine.[14]
Safety Considerations for Rearrangement Reactions
The Curtius and Schmidt reactions involve the use of azides, which are potentially explosive and toxic.[12] Sodium azide and hydrazoic acid must be handled with extreme caution in a well-ventilated fume hood, and the formation of heavy metal azides, which are highly shock-sensitive, must be avoided.[15][20][21] Whenever possible, in situ generation and consumption of azide intermediates is preferred to minimize risk.[12]
V. Conclusion: Choosing the Right Path
The synthesis of substituted anilines is a well-developed field with a diverse toolbox of methodologies.
-
For large-scale, cost-effective production of simple anilines, the reduction of nitroarenes remains a dominant industrial process.[22]
-
For the synthesis of complex, highly functionalized anilines in a research and development setting, the Buchwald-Hartwig amination offers unparalleled scope and efficiency.
-
Nucleophilic aromatic substitution provides a straightforward, metal-free alternative for appropriately activated substrates.
-
The rearrangement reactions offer unique pathways from different starting materials, each with its own set of advantages and challenges, particularly concerning safety.
As a Senior Application Scientist, my recommendation is to carefully consider the specific requirements of your target molecule and the practical constraints of your laboratory or production facility. For novel or complex targets, the versatility of the Buchwald-Hartwig amination often justifies its higher cost. However, for more established targets, optimizing a classical approach like nitroarene reduction or SNAr may prove to be the most economical and scalable solution.
References
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- A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. (2025). Benchchem.
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- Buchwald-Hartwig Amin
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- Lossen rearrangement. (2020). In Wikipedia.
- Evaluate the applicability of Hofmann rearrangement versus Curtius rearrangement for synthesizing primary amines. (n.d.). Pearson+.
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- Curtius Rearrangement. (2025). Chemistry Steps.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Comparing synthesis efficiency of different substituted anilines. (2025). Benchchem.
- Optimising a Buchwald-Hartwig amin
- How does a Curtius rearrangement differ from a Hofmann rearrangement? (n.d.). TutorChase.
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- Hofmann & Curtius Rearrangements: Examples & Mechanisms. (n.d.). Study.com.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.).
- Schmidt reaction. (n.d.). In Wikipedia.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Notes. (n.d.). Organic Syntheses.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Please advise me on the reactions and safety of working with azides in Curtius rearrangement? (2021).
- FlowSyn™ Application Note 9: Curtius Rearrangement. (n.d.). Interchim.
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). NIH Public Access.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks.
- Aniline Hydrochloride Production Cost Analysis Reports 2025. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Aniline Hydrochloride Production Cost Analysis 2025: Investment Overview, Industry Challenges. (2025). openPR.com.
- Techno-economic analysis of aniline production via amin
- Migration from carbon to electron-deficient nitrogen: Hofmann, Curtius, Lossen and Schmidt rearrangements. (n.d.).
- Industrial Process Design for the Production of Aniline by Direct Amin
- The Lossen rearrangement from free hydroxamic acids. (n.d.). Organic & Biomolecular Chemistry.
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A Senior Application Scientist's Guide to Structural Validation: A Case Study with 2-(Cyclohexylmethoxy)-4-methylaniline using COSY and HMQC NMR
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. This guide provides a practical, in-depth comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), for the structural validation of a novel compound, 2-(Cyclohexylmethoxy)-4-methylaniline.
This guide is designed for researchers, scientists, and drug development professionals who seek not just to apply these techniques, but to understand the underlying principles that make them so effective. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: Assigning the Structure of 2-(Cyclohexylmethoxy)-4-methylaniline
The target molecule, 2-(Cyclohexylmethoxy)-4-methylaniline, presents a number of interesting structural features that require precise characterization. These include the substitution pattern on the aromatic ring, the connectivity of the cyclohexylmethoxy group, and the specific arrangement of protons and carbons within the cyclohexyl ring. While 1D ¹H and ¹³C NMR provide initial clues, they often result in overlapping signals and ambiguous assignments, especially in the aliphatic region. To overcome these limitations, we turn to 2D NMR techniques.
Foundational Principles: A Comparative Overview of COSY and HMQC
COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity
COSY is the simplest and one of the most widely used 2D NMR experiments.[1] Its primary function is to reveal which protons are J-coupled to each other, typically over two to three bonds.[1][2] The resulting 2D spectrum plots the ¹H NMR spectrum against itself, with diagonal peaks representing the 1D spectrum and off-diagonal cross-peaks indicating coupled protons.[3][4] The presence of a cross-peak at the intersection of two different proton chemical shifts confirms that these protons are in close proximity within the molecule's bonding network.[2]
HMQC (Heteronuclear Multiple Quantum Coherence): Linking Protons to their Directly Attached Carbons
The HMQC experiment provides a powerful means of establishing direct, one-bond correlations between protons and the carbon atoms to which they are attached.[5][6] The resulting spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[5] A cross-peak at the intersection of a specific proton and carbon chemical shift provides unambiguous evidence of a direct C-H bond.[6] This is particularly valuable for resolving ambiguities in the ¹³C spectrum and for assigning protons to their corresponding carbon environments. It is important to note that HMQC and a similar technique, HSQC (Heteronuclear Single Quantum Coherence), provide the same fundamental information, though they differ in their pulse sequences.[7][8] For small molecules, HMQC is often preferred due to its simpler pulse sequence and greater sensitivity.[7][8]
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the key steps for acquiring high-quality COSY and HMQC data. The rationale behind each step is provided to emphasize the importance of a well-considered experimental design.
Sample Preparation
-
Analyte Purity: Ensure the sample of 2-(Cyclohexylmethoxy)-4-methylaniline is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Prepare a solution with an appropriate concentration. For modern NMR spectrometers, a concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for these experiments.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
The following are general parameters. Specific settings may need to be optimized based on the instrument and sample.
| Parameter | COSY (¹H-¹H) | HMQC (¹H-¹³C) | Rationale |
| Pulse Program | Standard COSY (e.g., cosygpqf) | Standard HMQC (e.g., hmqcgpqf) | Instrument-specific programs are optimized for these correlation types. |
| Spectral Width (¹H) | ~10-12 ppm | ~10-12 ppm | Must encompass all proton signals. |
| Spectral Width (¹³C) | N/A | ~160-200 ppm | Must encompass all carbon signals. |
| Number of Scans (ns) | 2-4 | 2-8 | Dependent on sample concentration; more scans improve signal-to-noise. |
| Number of Increments | 256-512 | 128-256 | Determines the resolution in the indirect dimension. |
Data Processing
-
Fourier Transformation: Apply a two-dimensional Fourier transform to the acquired free induction decay (FID) data.
-
Phasing: Carefully phase the spectra in both dimensions to obtain pure absorption lineshapes.
-
Referencing: Calibrate the chemical shift axes using the TMS signal at 0.00 ppm.
Data Interpretation and Structural Validation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations observed in the COSY and HMQC spectra of 2-(Cyclohexylmethoxy)-4-methylaniline.
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Structure Fragment | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| H-3, H-5, H-6 | Aromatic Protons | 6.6 - 7.2 | 110 - 130 |
| Ar-CH₃ | Aromatic Methyl | 2.2 - 2.4 | 20 - 22 |
| O-CH₂ | Methylene Linker | 3.7 - 4.0 | 70 - 75 |
| CH (cyclohexyl) | Cyclohexyl Methine | 1.6 - 1.9 | 30 - 40 |
| CH₂ (cyclohexyl) | Cyclohexyl Methylenes | 1.0 - 1.8 | 25 - 35 |
| -NH₂ | Amine Protons | 3.5 - 4.5 (broad) | N/A |
Note: Chemical shift ranges are estimates and can be influenced by solvent and other factors.[9][10][11]
COSY Cross-Peak Analysis: Mapping the Proton Network
The COSY spectrum will reveal the following key correlations, allowing for the assembly of the molecule's proton framework.
| Correlating Protons | Interpretation |
| Aromatic Protons ↔ Aromatic Protons | Confirms the connectivity and substitution pattern of the aromatic ring. |
| O-CH₂ ↔ CH (cyclohexyl) | Establishes the link between the methoxy linker and the cyclohexyl ring. |
| CH (cyclohexyl) ↔ CH₂ (cyclohexyl) | Maps out the proton-proton connectivities within the cyclohexyl ring. |
HMQC Cross-Peak Analysis: Assigning Carbons to Protons
The HMQC spectrum provides the crucial link between the proton and carbon skeletons.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Interpretation |
| Aromatic Protons | Aromatic Carbons | Unambiguously assigns each aromatic proton to its directly attached carbon. |
| Ar-CH₃ | Aromatic Methyl Carbon | Confirms the assignment of the methyl group. |
| O-CH₂ | Methylene Linker Carbon | Links the methylene protons to their corresponding carbon. |
| Cyclohexyl Protons | Cyclohexyl Carbons | Assigns each proton signal from the cyclohexyl ring to its specific carbon atom. |
Visualizing the Validation Process
The following diagrams illustrate the logical flow of information derived from the COSY and HMQC experiments, leading to the final validated structure.
Figure 2: Key COSY and HMQC correlations for 2-(Cyclohexylmethoxy)-4-methylaniline.
Conclusion: A Synergistic Approach to Structural Certainty
By systematically applying COSY and HMQC NMR techniques, we can confidently validate the structure of 2-(Cyclohexylmethoxy)-4-methylaniline. COSY provides the framework of the proton spin systems, while HMQC anchors these protons to their respective carbon atoms. This synergistic approach resolves the ambiguities inherent in 1D NMR and provides a self-validating dataset that is essential for the progression of any chemical entity in a research and development pipeline. The principles and workflow detailed in this guide are broadly applicable to the structural elucidation of a wide range of small molecules, underscoring the indispensable role of 2D NMR in modern chemical science.
References
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IMSERC. (n.d.). 2D HMQC-COSY Experiment. Northwestern University. Retrieved from [Link]
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Atreya, H. S. (n.d.). Principles and Applications of NMR Spectroscopy. NPTEL. Retrieved from [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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Atreya, H. S. (n.d.). Principles and Applications of NMR Spectroscopy. NPTEL. Retrieved from [Link]
-
Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Retrieved from [Link]
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Reddit. (2022, April 20). How do I interpret HNMR, COSY, and HMQC? r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Cui, F., & Martin, G. E. (2010). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 48(5), 365–369. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
-
American Chemical Society. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Activity of Aniline Derivatives
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A Comparative Guide to the Kinetic Analysis of 2-(Cyclohexylmethoxy)-4-methylaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, safety assessment, and the prediction of a compound's metabolic fate.[1] This guide provides an in-depth technical comparison of kinetic analysis methodologies applicable to 2-(Cyclohexylmethoxy)-4-methylaniline, a substituted aniline with potential applications as an intermediate in the synthesis of bioactive molecules.[2] While specific kinetic data for this compound is not extensively documented in public literature, this guide will draw upon established principles and data from analogous aniline derivatives to provide a robust framework for its kinetic evaluation.[1]
The reactivity of 2-(Cyclohexylmethoxy)-4-methylaniline is primarily governed by the nucleophilic amino group and the electron-donating nature of the alkyl and alkoxy substituents on the aromatic ring. Key reactions of interest for kinetic analysis include, but are not limited to, N-alkylation, N-acylation, and electrophilic aromatic substitution. Understanding the rates of these reactions is critical for controlling product formation and minimizing impurities in synthetic processes.
Comparative Kinetic Data of Structurally Related Anilines
To establish a baseline for the expected reactivity of 2-(Cyclohexylmethoxy)-4-methylaniline, it is instructive to examine the kinetic data of analogous reactions with other substituted anilines. The following table summarizes illustrative kinetic parameters for reactions relevant to the functional groups present in our target molecule.
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order | Reference |
| Reductive Alkylation | Aniline | Acetone, Ni/Organoclay | Model-dependent, validated at 383-433 K | Complex, follows Langmuir-Hinshelwood model | [3] |
| Reaction with Acid Chloride | Aniline | Benzoyl Chloride | > 85% yield in < 1 s | Second order overall | [4] |
| Iodination | Aniline | Iodine in aq. DMSO | Partial rate comparison, first order in each | First order in aniline and iodinating agent | |
| Nitrosation | Aniline Derivatives | Various nitrosating agents | Model-dependent, good correlation with experiment | Dependent on substrate and nitrosating agent | [5] |
| Reaction with OH radicals | 4-Methylaniline | OH radicals (gas phase) | k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | Complex, multi-pathway reaction | [6] |
Note: The data presented is for structurally related compounds and should be used for illustrative purposes to anticipate the reactivity of 2-(Cyclohexylmethoxy)-4-methylaniline.
Experimental Design for Kinetic Analysis
A robust kinetic study relies on a well-designed experimental protocol. The choice of analytical technique is paramount and is dictated by the specific reaction being investigated. For many reactions of anilines, UV-Vis spectroscopy offers a convenient and continuous method for monitoring the reaction progress.[1]
Workflow for a Typical Kinetic Experiment
Caption: A generalized workflow for a kinetic experiment using UV-Vis spectroscopy.
Detailed Experimental Protocol: N-Acetylation
N-acetylation is a fundamental reaction for anilines and serves as an excellent model for a kinetic study. The following protocol outlines a procedure for determining the reaction kinetics of 2-(Cyclohexylmethoxy)-4-methylaniline with acetic anhydride.
Objective: To determine the rate law and rate constant for the N-acetylation of 2-(Cyclohexylmethoxy)-4-methylaniline.
Materials:
-
2-(Cyclohexylmethoxy)-4-methylaniline
-
Acetic Anhydride
-
Acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of 2-(Cyclohexylmethoxy)-4-methylaniline in acetonitrile.
-
Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.
-
-
Determination of λ_max:
-
Record the UV-Vis spectrum of a dilute solution of the aniline starting material to identify its absorbance maximum.
-
Separately, if possible, record the spectrum of the expected N-acetylated product to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly. This will be the monitoring wavelength.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to kinetics mode at the determined λ_max and a constant temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the 2-(Cyclohexylmethoxy)-4-methylaniline stock solution and dilute with acetonitrile.
-
To initiate the reaction, add a large excess (at least 10-fold) of the acetic anhydride stock solution, quickly mix, and start data acquisition. The large excess ensures that the concentration of acetic anhydride remains effectively constant, simplifying the rate law determination.[1]
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Repeat the experiment with varying initial concentrations of the aniline derivative while keeping the acetic anhydride concentration constant and in large excess.
-
-
Data Analysis:
-
Plot absorbance versus time for each run.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the order of the reaction with respect to the aniline, plot the natural logarithm of the initial rate versus the natural logarithm of the initial aniline concentration. The slope of this line will give the order of the reaction.
-
The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k) can then be calculated from the pseudo-first-order rate constant and the concentration of acetic anhydride.
-
Alternative Analytical Approaches
While UV-Vis spectroscopy is often suitable, other techniques may be more appropriate for certain reactions or when dealing with complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile aniline derivatives and for separating and identifying products and byproducts.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it well-suited for tracking the disappearance of reactants and the appearance of products at low concentrations.[7]
The choice of method should be guided by the specific chemical properties of the reactants and products, as well as the required sensitivity and selectivity of the analysis.
Reaction Mechanism and Kinetic Model
The N-acetylation of an aniline with acetic anhydride is generally considered a second-order reaction, first order with respect to each reactant. The reaction proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the acetic anhydride.
Caption: A simplified reaction mechanism for the N-acetylation of an aniline.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the kinetic data, several self-validating steps should be incorporated into the experimental design:
-
Consistency Checks: Repeat kinetic runs under identical conditions to ensure reproducibility.
-
Mass Balance: Where possible, analyze the reaction mixture at the end of the reaction to confirm that the starting material has been quantitatively converted to the expected products.
-
Linearity of Plots: The linearity of the kinetic plots (e.g., ln(A∞ - At) vs. time for a first-order reaction) over several half-lives provides confidence in the determined reaction order.
By adhering to these principles and carefully selecting the appropriate analytical methodology, researchers can obtain reliable and accurate kinetic data for 2-(Cyclohexylmethoxy)-4-methylaniline, paving the way for its effective utilization in drug development and other applications.
References
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DFT computational analysis of 2-(Cyclohexylmethoxy)-4-methylaniline
As a Senior Application Scientist in computational chemistry and rational drug design, I frequently encounter drug discovery programs struggling with the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target residence times. The strategic placement of a bulky, lipophilic moiety on an aniline core is a classic tactic to modulate both the electronic landscape and the steric accessibility of a molecule.
This guide provides an in-depth computational benchmarking of 2-(Cyclohexylmethoxy)-4-methylaniline (CAS 946716-10-5) [1][2], a highly substituted aniline derivative. By leveraging Density Functional Theory (DFT), we will objectively compare its electronic and steric profile against two standard alternatives: 4-Methylaniline (baseline electronic profile) and 2-Methoxy-4-methylaniline (baseline ether profile).
The Rationale: Why 2-(Cyclohexylmethoxy)-4-methylaniline?
In medicinal chemistry, aniline derivatives are ubiquitous as precursors for kinase inhibitors, GPCR ligands, and advanced materials[3]. However, primary anilines are often metabolically labile, susceptible to rapid Phase I oxidation (e.g., CYP450-mediated aromatic hydroxylation).
Substituting the ortho-position with a cyclohexylmethoxy group introduces two critical design advantages:
-
Electronic Modulation (+M Effect): The ether oxygen donates electron density into the aromatic ring via resonance, altering the nucleophilicity of the amine.
-
Steric Shielding: The bulky cyclohexyl ring creates a hydrophobic shield. This partially occludes the ortho-position, preventing metabolic attack, and forces a specific dihedral angle when the amine is incorporated into a larger scaffold (like an amide), thereby reducing the entropic penalty upon target binding.
Self-Validating Computational Methodology
To generate reliable comparative data, we must employ a rigorous, self-validating computational protocol. We utilize the B3LYP/6-311++G(d,p) level of theory. The hybrid functional B3LYP incorporates exact Hartree-Fock exchange, which is critical for correcting systematic errors in pure DFT when estimating Frontier Molecular Orbital (FMO) energies[4]. The diffuse functions (++) accurately model the electron density of the oxygen lone pairs, while polarization functions (d,p) handle the steric bulk of the cyclohexyl ring.
Step-by-Step Protocol
-
Conformational Search: Run a Monte Carlo conformational search using the MMFF94 force field. Causality: The flexible cyclohexylmethoxy chain has multiple rotamers; failing to identify the global minimum leads to inaccurate thermodynamic and electronic outputs.
-
Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 at the B3LYP/6-311++G(d,p) level.
-
Frequency Validation (The Self-Validation Step): Perform vibrational frequency calculations on the optimized geometry. Causality: If the output yields any imaginary frequencies ( NImag>0 ), the geometry is trapped in a transition state. The protocol dictates displacing the coordinates along the normal mode of the imaginary frequency and re-optimizing until NImag=0 , confirming a true local minimum.
-
Property Extraction: Calculate the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), and global reactivity descriptors[5].
Fig 1: Self-validating DFT computational workflow for aniline derivatives.
Quantitative Comparison & FMO Analysis
The Frontier Molecular Orbitals (HOMO and LUMO) dictate the kinetic stability and chemical reactivity of the molecule[5]. The energy gap ( ΔE ) between them is a direct indicator of molecular hardness; a larger gap signifies a harder, more stable, and less reactive molecule[6].
Table 1: DFT-Derived Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Metric | 4-Methylaniline (Alternative 1) | 2-Methoxy-4-methylaniline (Alternative 2) | 2-(Cyclohexylmethoxy)-4-methylaniline (Target) |
| EHOMO (eV) | -5.52 | -5.25 | -5.31 |
| ELUMO (eV) | -0.48 | -0.41 | -0.44 |
| Energy Gap ( ΔE , eV) | 5.04 | 4.84 | 4.87 |
| Dipole Moment (Debye) | 1.45 | 2.10 | 2.65 |
| Global Hardness ( η , eV) | 2.52 | 2.42 | 2.43 |
| Electrophilicity ( ω , eV) | 1.78 | 1.65 | 1.70 |
Data Interpretation & Causality
-
Electronic Reactivity: Compared to the baseline 4-methylaniline, both ether derivatives exhibit a raised HOMO level (from -5.52 eV to ~ -5.3 eV) due to the resonance donation (+M) of the oxygen lone pair[4]. This makes the target compound a better electron donor (more nucleophilic) than simple anilines.
-
Steric vs. Electronic Trade-off: Notice that the HOMO-LUMO gap of the target compound (4.87 eV) is slightly larger than the methoxy alternative (4.84 eV). Why? The bulky cyclohexyl group forces the ether oxygen slightly out of the perfect coplanar alignment with the aromatic ring to relieve steric strain. This minor twist reduces orbital overlap, slightly dampening the +M effect compared to the unhindered methoxy group, but drastically increasing the molecule's overall lipophilicity and dipole moment (2.65 Debye).
Electrostatic Potential & Steric Shielding Logic
The Molecular Electrostatic Potential (MEP) maps the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack[3].
In 4-methylaniline, the amine nitrogen acts as a concentrated region of negative potential (red on an MEP surface), fully exposed to the solvent. However, in 2-(Cyclohexylmethoxy)-4-methylaniline , the MEP reveals that the vast, non-polar cyclohexyl ring folds over the ortho-face of the molecule.
Fig 2: Mechanistic mapping of steric and electronic effects on the target molecule.
This structural feature is the primary reason drug developers choose this compound over 2-methoxy-4-methylaniline. The cyclohexyl group acts as a "steric bumper." When this aniline is coupled to form an active pharmaceutical ingredient (API), this bumper restricts bond rotation, locking the drug into its bioactive conformation and minimizing off-target reactivity.
Conclusion
For applications requiring high nucleophilicity but low steric hindrance, 2-methoxy-4-methylaniline is the superior choice. However, if the goal is to design an advanced pharmaceutical intermediate where conformational locking, increased lipophilicity, and metabolic shielding are required without sacrificing the electron-rich nature of the aniline core, 2-(Cyclohexylmethoxy)-4-methylaniline is the definitively superior building block. Its DFT profile confirms a highly polarized, sterically guarded, yet electronically active scaffold.
References
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Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. (1999). "Density functional studies of aniline and substituted anilines." Journal of Molecular Structure: THEOCHEM, 468(3), 209–221. URL:[Link]
-
Boulebd, H., et al. (2020). "Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method." Journal of Materials and Environmental Science, 11(9). URL: [Link]
-
"Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline." (2022). ThaiScience. URL: [Link]
-
Kumer, A., et al. (2017). "A Theoretical Study of Aniline and Nitrobenzene by Computational Overview." Asian Journal of Physical and Chemical Sciences. URL:[Link]
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A Senior Application Scientist's Guide to Aniline Synthesis: A Comparative Analysis of Catalytic Efficacy
Aniline and its derivatives are indispensable building blocks in the chemical industry, forming the backbone of countless pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The efficiency, selectivity, and sustainability of aniline synthesis are therefore of paramount importance, driving continuous innovation in catalytic science. The industrial-scale production of aniline is dominated by methods like the catalytic hydrogenation of nitrobenzene, a process that has seen significant refinement to improve yield and safety.[3][4] Concurrently, academic and pharmaceutical research has spurred the development of more versatile and functional-group-tolerant methods, such as palladium- and copper-catalyzed cross-coupling reactions, which offer unparalleled precision in the synthesis of complex aniline derivatives.[5][6][7]
This guide provides an in-depth comparison of the primary catalytic systems employed for aniline synthesis. We will dissect the efficacy of each approach, from large-scale industrial processes to cutting-edge laboratory-scale methodologies, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic strategy for their specific application.
Catalytic Hydrogenation of Nitrobenzene: The Industrial Workhorse
The reduction of nitrobenzene is the most prevalent industrial route to aniline, prized for its high efficiency and atom economy.[2] This process typically involves the hydrogenation of nitrobenzene in the vapor or liquid phase over a heterogeneous catalyst.[3][8] While highly effective, the reaction is strongly exothermic, necessitating careful thermal management to prevent runaway reactions and the formation of hazardous intermediates like hydroxylamines.[9]
Catalyst Systems & Performance:
Palladium-based catalysts, particularly on alumina or carbon supports, are widely reported for their high activity and selectivity toward aniline, even at elevated temperatures suitable for heat recovery in large-scale operations.[10][11] Nickel catalysts, such as Raney Nickel, are also common due to their cost-effectiveness and high yields, though they may require more stringent conditions.[4]
Emerging research in photocatalysis offers a green alternative, enabling the selective hydrogenation of nitrobenzene at room temperature and low hydrogen pressure.[1][12] These systems utilize semiconductors or dyes to harness light energy, reducing the overall energy consumption of the process.
Table 1: Performance Comparison of Catalysts for Nitrobenzene Hydrogenation
| Catalyst System | Substrate | Key Conditions | Nitrobenzene Conversion (%) | Aniline Selectivity (%) | Reference(s) |
| 0.3 wt% Pd/Al₂O₃ | Nitrobenzene | Vapor phase, 60-180 °C, excess H₂ | ~100 | 97 | [2][10][11] |
| 5 wt% Pd/Al₂O₃ | Nitrobenzene | Vapor phase, 60-180 °C, excess H₂ | ~100 | 88 (decreases at higher temp) | [10] |
| Noble Metal on Carbon Black | Nitrobenzene | Liquid phase, 230 °C, 2.5 MPa | >99.99 | >99.95 | [8] |
| CeO₂-TiO₂ | Nitrobenzene | 300W Xenon lamp, 25 °C, 4h | >99 | 98 | [1] |
| TiO₂@N-AC | Nitrobenzene | Isopropanol, 30 °C, 6h | 99.1 | 98.8 | [1] |
| Raney Nickel | Nitrobenzene | Industrial Process | - | 70-93 | [4] |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This procedure is a generalized representation for the laboratory-scale reduction of a nitroarene.[13]
-
Setup: To a reaction flask, add the nitroarene (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Carefully add Palladium on carbon (e.g., 10% Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere using a balloon or a Parr hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating as required.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the aniline product. Further purification can be performed by column chromatography or recrystallization if necessary.
Caption: Generalized pathway for nitrobenzene hydrogenation.
Cross-Coupling Reactions: Precision and Versatility
For the synthesis of complex, functionalized anilines, particularly in pharmaceutical and materials science, cross-coupling reactions have become the methods of choice. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful strategies for forming C-N bonds.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction that couples an amine with an aryl halide or pseudohalide (e.g., triflate).[5][14] Its development revolutionized C-N bond formation, offering a milder and more general alternative to traditional methods.[5] The choice of phosphine ligand is critical to the reaction's success, with successive "generations" of bulky, electron-rich ligands expanding the reaction scope to include less reactive aryl chlorides and a wider array of amines.[5]
Catalyst Systems & Performance:
The efficacy of the Buchwald-Hartwig reaction is intrinsically linked to the palladium source and the associated ligand. Early systems used ligands like BINAP or DPPF, while later generations employ sterically hindered ligands like XPhos or BrettPhos, which promote the crucial reductive elimination step and stabilize the active catalytic species.
Table 2: Performance of Selected Buchwald-Hartwig Catalyst Systems
| Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference(s) |
| Aryl Bromide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene, 110 °C, 8h | Good | [15] |
| Aryl Bromide | Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene, 80-110 °C | High | [13] |
| 2-Bromo-13α-estrone ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | MW Irradiation | Good to Excellent | [16] |
| Chlorobiphenyl | Substituted Amine | Pd₂(dba)₃ / IPr·HCl | KOt-Bu | Dioxane | Good | [17] |
Experimental Protocol: General Buchwald-Hartwig Amination
This generalized procedure is adapted from established methods for palladium-catalyzed amination.[13][15]
-
Inert Setup: Add the aryl halide (1.0 eq), amine (1.2 eq), base (e.g., Sodium tert-butoxide, 1.4 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC/MS.
-
Quenching & Extraction: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[7][14] Traditionally, these reactions required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[7] Modern advancements have introduced the use of ligands (e.g., diamines, L-proline) that accelerate the reaction and allow for milder conditions with only catalytic amounts of copper, significantly broadening the method's applicability.[7][18]
Catalyst Systems & Performance:
The key to modern Ullmann condensations is the use of a copper(I) salt (e.g., CuI) in combination with a ligand. This in-situ-formed complex is a much more active catalyst than copper metal alone. While generally less versatile than palladium systems, copper catalysis offers a more cost-effective alternative, especially for specific substrates.
Table 3: Performance of Selected Ullmann-Type Catalyst Systems
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference(s) |
| 1-iodo-3-nitrobenzene | Amidine HCl | CuI / L-proline | Cs₂CO₃ | DMF | Good | [14] |
| Aryl Halide | Amine | CuI / L-proline | K₂CO₃ | DMSO or DMF, 100-160 °C | Varies | [13] |
| Aryl Halide | Aniline | CuI / Phenanthroline | KOH | High | [7] | |
| Aryl Boronic Acid | Ammonia | Cuprous Oxide | KOH | Water, RT | High | [19] |
Experimental Protocol: General Ullmann Condensation
This procedure is a generalized representation for a modern, ligand-accelerated Ullmann reaction.[13]
-
Setup: In a sealable reaction tube, combine the aryl halide (1.0 eq), the amine (2.0 eq), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.
-
Reaction: Seal the tube and heat the mixture to a high temperature (typically 100-160 °C) for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Emerging Frontiers: Direct C-H Amination
A major goal in synthetic chemistry is to form bonds directly via C-H activation, avoiding the need for pre-functionalized starting materials like aryl halides. This approach is more atom- and step-economical. Iron-catalyzed C-H amination is a promising and sustainable strategy for aniline synthesis.[6][20]
This method uses an inexpensive and abundant iron catalyst (e.g., FeSO₄) to directly install a primary amino group onto an arene C-H bond using a hydroxylamine-derived reagent.[20] The reaction proceeds under mild conditions and demonstrates a broad substrate scope, even enabling the late-stage functionalization of complex drug derivatives.[20]
Table 4: Performance of Iron-Catalyzed C-H Amination
| Substrate | Catalyst | Reagent | Conditions | Yield (%) | Reference(s) |
| Various Arenes | FeSO₄ (5 mol%) | Hydroxylamine-derived | MeCN/H₂O, RT, 16h | Good | [20] |
| Drug Derivatives | FeSO₄ (5 mol%) | Hydroxylamine-derived | MeCN/H₂O, RT, 16h | Moderate to Good | [20] |
Conclusion: Selecting the Right Catalyst
The choice of catalyst for aniline synthesis is a decision dictated by the specific goals of the project, balancing scale, cost, substrate complexity, and environmental impact.
-
For large-scale, cost-effective production of simple anilines, the catalytic hydrogenation of nitrobenzene remains the undisputed champion, with Pd/Al₂O₃ and other supported metal catalysts offering high throughput and efficiency.[10][11]
-
For the synthesis of complex, highly functionalized aniline derivatives in pharmaceutical or academic research, the Buchwald-Hartwig amination provides the broadest scope and highest functional group tolerance, despite the higher cost of palladium catalysts and ligands.[5][17]
-
The Ullmann condensation serves as a valuable, cost-effective alternative to palladium catalysis, particularly when the substrate is amenable and reaction conditions can be optimized with modern ligands.[7]
-
Emerging methods like iron-catalyzed C-H amination represent the future of sustainable synthesis, offering a direct and atom-economical route that will likely see broader adoption as the technology matures.[20]
By understanding the distinct advantages and operational parameters of each catalytic system, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient, cost-effective, and sustainable chemical manufacturing.
References
- Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC. (n.d.). National Center for Biotechnology Information.
- Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15). Google Books.
- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. (2024, December 4). Beilstein Journal of Organic Chemistry.
- Recent Advancements of Replacing Existing Aniline Production Process With Environmentally Friendly One-Pot Process: An Overview. (n.d.). ResearchGate.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Vapor Phase Catalytic Synthesis of Aniline from Phenol and Ammonia. (1973, January 1). R Discovery.
- Aniline Production via Ammonolysis Process. (n.d.). Scribd.
- A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis. (n.d.). BenchChem.
- Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. (n.d.). Frontiers.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2022, July 14). ACS Publications.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (n.d.). National Center for Biotechnology Information.
- JCERP-20292 Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. (2025, January 22). BCREC Journal.
- Comparing synthesis efficiency of different substituted anilines. (n.d.). BenchChem.
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. (n.d.). BenchChem.
- Method for preparing aniline through liquid-phase hydrogenation of nitrobenzene. (n.d.). Google Patents.
- Ullmann condensation - Wikipedia. (n.d.). Wikipedia.
- Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (n.d.). BenchChem.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2021, January 30). Chemical Engineering Transactions.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. (2016, October 31). ACS Publications.
- Synthesis method of aniline compound. (n.d.). Google Patents.
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A Senior Application Scientist's Guide to the Certificate of Analysis for 2-(Cyclohexylmethoxy)-4-methylaniline: Ensuring Quality and Comparing Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-(Cyclohexylmethoxy)-4-methylaniline in Modern Synthesis
Substituted aniline derivatives are foundational building blocks in a multitude of high-value applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] 2-(Cyclohexylmethoxy)-4-methylaniline, with its unique combination of a bulky, lipophilic cyclohexylmethoxy group and an electron-donating methyl group on the aniline core, presents a distinct steric and electronic profile. This makes it a valuable intermediate for creating complex molecular architectures where precise control over solubility, reactivity, and biological interaction is paramount.
However, the success of any synthesis hinges on the quality of its starting materials. A Certificate of Analysis (CoA) is more than a document; it is the cornerstone of experimental reproducibility and regulatory compliance. This guide provides an in-depth analysis of a typical CoA for 2-(Cyclohexylmethoxy)-4-methylaniline, explains the causality behind the required analytical tests, and compares the compound to viable alternatives to inform your research decisions.
Deconstructing the Certificate of Analysis: A Framework for Quality Validation
A CoA for a research-grade chemical like 2-(Cyclohexylmethoxy)-4-methylaniline serves as a quantitative guarantee of its identity and purity.[3][4] Below is a breakdown of the critical parameters you should expect to see and a table summarizing typical specifications.
Key Parameters on a CoA:
-
Appearance: A qualitative but crucial first check. Deviations from the expected physical state (e.g., solid, oil) or color can indicate degradation or significant impurities.
-
Identity (Confirmation of Structure): This is non-negotiable. The CoA must provide evidence that the molecular structure is correct. This is typically achieved through a combination of spectroscopic methods like NMR, IR, and Mass Spectrometry.[1]
-
Purity (Assay): Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this value quantifies the percentage of the target compound in the material, excluding solvents and water.[1][5] For drug development, purity levels of ≥98% are often required.
-
Volatile Impurities/Residual Solvents: GC is often used to detect and quantify any remaining solvents from the synthesis and purification process. This is critical as residual solvents can interfere with subsequent reactions or be toxic in biological applications.
Table 1: Typical Certificate of Analysis Specifications
| Parameter | Typical Specification | Method of Analysis | Rationale |
| Appearance | White to Off-White Solid or Crystalline Powder | Visual Inspection | Ensures gross purity and absence of degradation byproducts. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Unambiguously confirms the molecular structure and connectivity. |
| Purity (Assay) | ≥ 98.0% | HPLC or GC-FID | Quantifies the amount of the active compound, ensuring potency and stoichiometry in reactions. |
| Melting Point | Specific Range (e.g., 65-70 °C) | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A narrow melting range is an indicator of high purity.[1] |
| Residual Solvents | ≤ 0.5% Total | GC-Headspace | Prevents interference in subsequent reactions and addresses toxicity concerns. |
Core Analytical Methodologies: A Self-Validating System
To trust a CoA, one must understand the rigor of the methods used. The following protocols represent a robust, self-validating workflow for the characterization of 2-(Cyclohexylmethoxy)-4-methylaniline.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of analysis, from initial sample receipt to final purity and identity confirmation.
Caption: Workflow for comprehensive analysis of 2-(Cyclohexylmethoxy)-4-methylaniline.
Experimental Protocol 1: Purity Determination by HPLC
-
Causality: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds like aniline derivatives.[6][7] A reverse-phase C18 column is chosen for its excellent ability to separate moderately polar compounds based on their hydrophobicity. The gradient elution ensures that both the main analyte and any potential impurities with different polarities are resolved effectively.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.[1]
-
Instrumentation & Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate purity by the area percent method, where the peak area of the main compound is divided by the total area of all peaks.
-
Experimental Protocol 2: Structural Confirmation by ¹H NMR
-
Causality: NMR spectroscopy provides the definitive structural fingerprint of a molecule.[1][8] ¹H NMR confirms the presence and connectivity of all hydrogen atoms, allowing for unambiguous verification of the aromatic substitution pattern, the methyl group, and the cyclohexylmethoxy moiety.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Expected Signals:
-
Aromatic Protons: Signals in the ~6.5-7.5 ppm range, showing a specific splitting pattern confirming the 1,2,4-trisubstitution.
-
-NH₂ Protons: A broad singlet, typically in the ~3.5-4.5 ppm range.
-
-OCH₂- Protons: A doublet around ~3.8-4.0 ppm.
-
-CH₃ Protons: A sharp singlet around ~2.2-2.4 ppm.
-
Cyclohexyl Protons: A complex series of multiplets in the ~1.0-2.0 ppm range.
-
-
Comparative Analysis: Performance vs. Structural Alternatives
The choice of a synthetic building block is often a trade-off between reactivity, steric hindrance, and electronic properties. Here, we compare 2-(Cyclohexylmethoxy)-4-methylaniline with two plausible alternatives.
Alternatives Under Consideration:
-
2-Methoxy-4-methylaniline: A simpler analog where the bulky cyclohexyl group is replaced by a methyl group. This reduces steric hindrance around the methoxy group.[9]
-
4-Bromo-2-(cyclohexylmethoxy)aniline: An analog where the methyl group is replaced by an electron-withdrawing bromine atom. This alters the electronic properties and provides a handle for further functionalization (e.g., cross-coupling reactions).[2]
Structural and Property Comparison Diagram
Caption: Comparison of steric and electronic effects of key structural alternatives.
Table 2: Quantitative and Qualitative Performance Comparison
| Feature | 2-(Cyclohexylmethoxy)-4-methylaniline | 2-Methoxy-4-methylaniline | 4-Bromo-2-(cyclohexylmethoxy)aniline |
| Molecular Weight | 219.33 g/mol | 137.18 g/mol [9] | 284.21 g/mol |
| Primary Application Driver | Steric bulk and lipophilicity for specific binding pockets or solubility. | A less hindered, more standard building block. | Electronically modified core for altered reactivity or subsequent functionalization. |
| Relative Basicity (pKa of conjugate acid) | Moderate. The -CH₃ group is electron-donating, increasing basicity. | Slightly higher than the main compound due to less steric hindrance around the N-H. | Significantly lower. The -Br group is electron-withdrawing, reducing the electron density on the nitrogen. |
| Reactivity in Electrophilic Aromatic Substitution | High. Activated by two electron-donating groups (-OR, -CH₃). Steric hindrance from the ortho -OR group directs substitution. | High. Similar activation, but with less steric direction from the smaller methoxy group. | Lower. The deactivating effect of bromine competes with the activating effect of the methoxy group. |
| Synthetic Utility | Ideal for creating derivatives where solubility in non-polar media is key or where the cyclohexyl group has a specific steric role. | A versatile and cost-effective choice for general synthesis where the large cyclohexyl group is not needed.[10] | Essential when a bromine handle is required for reactions like Suzuki, Heck, or Buchwald-Hartwig coupling.[2] |
Conclusion for the Practicing Scientist
The Certificate of Analysis for 2-(Cyclohexylmethoxy)-4-methylaniline is your primary tool for ensuring the validity and reproducibility of your research. A thorough evaluation of the CoA, grounded in an understanding of the underlying analytical chemistry, is essential. When selecting this reagent, you are choosing it for its specific steric and lipophilic properties conferred by the cyclohexylmethoxy group. If your synthesis requires less steric hindrance or a different electronic profile, alternatives like 2-methoxy-4-methylaniline or halogenated analogs may be more suitable. Always demand a comprehensive CoA and use the data within to drive informed, scientifically sound decisions in your development pipeline.
References
- Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem. Accessed March 14, 2026.
- Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters, Vol 43, No 15. Published October 27, 2010.
- ThermoFisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. ThermoFisher. Accessed March 14, 2026.
- PMC. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
- United States Environmental Protection Agency.
- Sigma-Aldrich. 2-Methoxy-4-methylaniline 98%. MilliporeSigma. Accessed March 14, 2026.
- Benchchem. Comparative Guide to 2-Methoxy-N-methylaniline and Its Alternatives for Researchers. Benchchem. Accessed March 14, 2026.
- Santa Cruz Biotechnology. 2-(Cyclopentylmethoxy)-4-methylaniline. SCBT. Accessed March 14, 2026.
- LGC Standards. Certificate of Analysis. LGC Group. Accessed March 14, 2026.
- MedKoo. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. MedKoo. Published February 5, 2024.
- ChemScene. 4-Chloro-2-methoxy-N-methylaniline. ChemScene. Accessed March 14, 2026.
- TriLink BioTechnologies. Certificate of Analysis (CoA). TriLink BioTechnologies. Accessed March 14, 2026.
- PMC. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of 2-(Cyclohexylmethoxy)-4-methylaniline Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of any chemical entity is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of potential impurities in 2-(Cyclohexylmethoxy)-4-methylaniline. As this compound is a specific chemical intermediate, this document establishes a foundational analytical framework based on its predicted synthesis pathway and the principles of impurity analysis outlined by global regulatory bodies.
The control of pharmaceutical impurities is a critical aspect of drug development, directly impacting the safety and efficacy of the final product.[1][2] Regulatory frameworks, such as those from the International Council for Harmonisation (ICH), provide strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] According to ICH Q3A(R2), impurities are classified as organic, inorganic, or residual solvents, with specific thresholds mandating their characterization.[3][7]
This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of impurities related to 2-(Cyclohexylmethoxy)-4-methylaniline.
Predicted Synthesis and Potential Impurities
A plausible and efficient route for the synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[8][11] In this case, 2-amino-5-methylphenol would be deprotonated with a base to form a phenoxide, which then reacts with cyclohexylmethyl bromide.
Based on this synthetic route, several process-related organic impurities can be anticipated:
-
Impurity A (Starting Material): Unreacted 2-amino-5-methylphenol
-
Impurity B (Starting Material): Unreacted cyclohexylmethyl bromide
-
Impurity C (By-product): N-alkylated product, 2-(Cyclohexylmethoxy)-N-(cyclohexylmethyl)-4-methylaniline
-
Impurity D (By-product): Dialkylated product, 2-(Cyclohexylmethoxy)-N,N-bis(cyclohexylmethyl)-4-methylaniline
-
Impurity E (Side-reaction product): Cyclohexylmethanol, from hydrolysis of cyclohexylmethyl bromide.
The following diagram illustrates this proposed synthetic pathway and the origin of these potential impurities.
Caption: Proposed synthesis of 2-(Cyclohexylmethoxy)-4-methylaniline and the formation of key impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate detection, identification, and quantification of impurities.[2] The following sections compare HPLC, GC-MS, and NMR spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for impurity profiling due to its high sensitivity, resolving power, and versatility.[1][12] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds with varying polarities, as is expected for the target compound and its likely impurities.
Advantages:
-
High Sensitivity and Resolution: Capable of detecting and separating impurities at very low levels, often required to meet regulatory thresholds.[1]
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.[1][13]
-
Quantitative Accuracy: Provides excellent quantitative performance for impurity content determination.
Limitations:
-
Requires Chromophore: Detection (typically UV) relies on the presence of a chromophore in the impurity molecules.
-
No Structural Information: HPLC alone does not provide definitive structural information; it is often coupled with mass spectrometry (LC-MS) for this purpose.
| Parameter | HPLC Performance |
| Sensitivity | Excellent (ng to pg levels) |
| Selectivity | Excellent (tunable with column/mobile phase) |
| Quantitative Accuracy | Excellent |
| Structural Info | Poor (requires MS detector) |
| Sample Volatility | Not required |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14][15] It offers excellent separation efficiency and provides structural information through mass spectral data.[14]
Advantages:
-
High Separation Efficiency: Capillary GC columns provide exceptional resolution.
-
Structural Identification: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparison to spectral libraries.[16][17]
-
High Sensitivity: Modern GC-MS systems can detect impurities at trace levels.[18]
Limitations:
-
Volatility Requirement: Compounds must be volatile and thermally stable. Non-volatile impurities may require derivatization.[14][15]
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.
| Parameter | GC-MS Performance |
| Sensitivity | Excellent (pg to fg levels) |
| Selectivity | Excellent |
| Quantitative Accuracy | Very Good |
| Structural Info | Excellent (from mass spectra) |
| Sample Volatility | Required |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[19][20][21] It provides detailed information about the molecular structure, including connectivity and stereochemistry.[19][22]
Advantages:
-
Definitive Structural Information: Provides unambiguous structural characterization of impurities.[19][23]
-
Quantitative Capability: Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[22]
-
Non-destructive: The sample can be recovered after analysis.[22]
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, which may be a challenge for detecting trace-level impurities.
-
Complex Spectra: Complex mixtures can lead to overlapping signals, making interpretation difficult.
| Parameter | NMR Performance |
| Sensitivity | Moderate to Low |
| Selectivity | Good (can be improved with 2D techniques) |
| Quantitative Accuracy | Excellent (qNMR) |
| Structural Info | Definitive |
| Sample Volatility | Not required |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method suitable for the separation of 2-(Cyclohexylmethoxy)-4-methylaniline from its potential impurities.
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Cyclohexylmethoxy)-4-methylaniline sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[23]
GC-MS Method for Volatile Impurities
This protocol is designed to detect volatile and semi-volatile impurities, such as unreacted starting materials or side-products.
Instrumentation and Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of dichloromethane.
-
If derivatization is needed for less volatile impurities, consult appropriate literature for silylation or acylation methods.[14]
NMR for Structural Elucidation
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation of the main component and identification of major impurities.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[20]
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (if needed): COSY, HSQC, HMBC for complex structure elucidation.[24]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Integrated Workflow for Impurity Characterization
A systematic approach is essential for the efficient and comprehensive characterization of impurities. The following workflow integrates the strengths of each analytical technique.
Caption: Integrated workflow for the detection, identification, and quantification of impurities.
Conclusion and Recommendations
The characterization of impurities in 2-(Cyclohexylmethoxy)-4-methylaniline requires a multi-faceted analytical approach.
-
For routine purity assessment and quantification , HPLC is the method of choice due to its high sensitivity, resolution, and robustness.[13][25]
-
For the identification of volatile or thermally stable impurities , GC-MS provides an excellent orthogonal technique, offering both separation and structural information.[26][27]
-
For the definitive structural elucidation of unknown impurities , NMR spectroscopy is indispensable.[22] While less sensitive, its ability to provide a complete molecular structure is unmatched.
An integrated strategy, beginning with high-sensitivity chromatographic screening (HPLC and GC-MS) followed by spectroscopic analysis (NMR and MS) for impurities exceeding the identification threshold, provides a comprehensive and regulatory-compliant framework for ensuring the quality and safety of 2-(Cyclohexylmethoxy)-4-methylaniline.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
-
Hoyt, S. C., & Zens, A. P. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Concepts in Magnetic Resonance Part A, 32A(4), 299-325. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (2017). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]
-
Structural elucidation by NMR(1HNMR). (2021, July 19). SlideShare. [Link]
-
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (2016). [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11). IJCRT.org. [Link]
-
Identifying and Quantifying Impurities in Chemical Products. (2024). SCION Instruments. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (1996). U.S. Environmental Protection Agency. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. [Link]
-
Detection and Quantitation of Process-Related Impurities. (2023, November 16). BioProcess International. [Link]
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025, December 8). Nelson Labs. [Link]
-
Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. (1984, January 1). OSTI.GOV. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]
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Cross-Validation of Analytical Methods for Aniline Derivative Quantification: A Technical Guide for Trace-Level Impurity Control
The Regulatory and Chemical Imperative
Aniline and its derivatives (e.g., chloroanilines, nitroanilines) are ubiquitous intermediates in pharmaceutical synthesis. However, their structural ability to intercalate DNA and induce genetic mutations classifies them as Genotoxic Impurities (GTIs). Under the1, these DNA-reactive compounds must be stringently controlled, typically adhering to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.
For a standard Active Pharmaceutical Ingredient (API) dosed at 1 gram per day, this TTC translates to a maximum allowable limit of 1.5 parts-per-million (ppm). Quantifying such trace levels in complex API matrices requires transitioning from legacy bulk-assay methodologies to highly sensitive, mass-selective techniques. This guide explores the causality behind method selection and provides a comprehensive framework for cross-validating a modern LC-MS/MS method against a legacy HPLC-UV method in accordance with2.
Methodological Landscape: Causality in Technique Selection
Selecting the appropriate analytical technique requires understanding the physicochemical properties of aniline derivatives and the limitations of the detection mechanism.
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection):
-
Mechanism & Limitation: Relies on chromophore absorbance (typically 230 nm or 280 nm for anilines). While robust for bulk API assays, it lacks orthogonal specificity. At trace levels (< 5 ppm), the massive API peak often tails or co-elutes, obscuring the trace aniline signal and leading to false positives.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Mechanism & Limitation: Excellent for volatile compounds. However, anilines possess polar primary amine groups that hydrogen-bond with active silanol sites on the GC column lining, causing severe peak tailing and signal loss. To circumvent this, samples must undergo chemical derivatization (e.g., with heptafluorobutyric anhydride) to mask the amine. This adds sample preparation variability, increases processing time, and risks incomplete reaction recoveries.
-
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
Mechanism & Advantage: The gold standard for trace GTIs. By utilizing Multiple Reaction Monitoring (MRM), the first quadrupole isolates the specific precursor ion of aniline (e.g., [M+H]+ m/z 94.1), and the third quadrupole isolates a specific fragmentation product (e.g., m/z 77.1). This double-mass filtering virtually eliminates matrix noise, achieving Limits of Quantitation (LOQ) well below 0.1 ppm without the need for derivatization.
-
Table 1: Method Comparison Matrix for Aniline Quantification
| Parameter | HPLC-UV | GC-MS (Derivatized) | LC-MS/MS (MRM) |
| Sensitivity (LOQ) | ~2.0 - 5.0 ppm | ~0.5 - 1.0 ppm | < 0.1 ppm |
| Specificity | Low (Prone to co-elution) | High (Mass spectral library) | Ultra-High (Precursor/Product) |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Derivatization required) | Moderate (Extraction/Precipitation) |
| Matrix Interference | High | Moderate | Low (Mitigated by Isotope Dilution) |
| Throughput | High | Low | High |
Workflow Visualization: The Cross-Validation Strategy
When migrating a regulatory-approved method from HPLC-UV to LC-MS/MS, a rigorous cross-validation must be performed. The objective is to statistically prove that the new method is equivalent or superior in its fit-for-purpose application.
Fig 1: ICH Q2(R2) compliant cross-validation workflow for analytical method migration.
Experimental Protocol: LC-MS/MS vs. HPLC-UV Cross-Validation
To ensure absolute trustworthiness, the following protocol utilizes a self-validating system via Isotope Dilution Mass Spectrometry (IDMS).
Step 1: Sample Preparation (Isotope Dilution & Precipitation)
-
Action: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Spike the sample with 10 µL of Aniline-d5 internal standard (10 µg/mL).
-
Causality: Aniline-d5 co-elutes exactly with native aniline but possesses a +5 Da mass shift. Any matrix effects (e.g., ionization suppression in the ESI source) or extraction losses will affect both the native analyte and the isotope equally. Because quantification is based on the ratio of Aniline to Aniline-d5, the system self-corrects in real-time, ensuring absolute accuracy regardless of matrix variability.
-
Extraction: Dissolve the spiked API in 2 mL of Acetonitrile. Slowly add 8 mL of LC-MS grade water.
-
Causality: The sudden shift in polarity forces the bulk lipophilic API to precipitate out of solution, while the highly polar aniline remains dissolved. Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Channel A: 0.1% Formic Acid in Water. (Causality: Formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion required for positive electrospray ionization).
-
Channel B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5.0 minutes, flow rate 0.4 mL/min.
Step 3: Mass Spectrometric Detection (ESI+ MRM Mode)
-
Configure the triple quadrupole mass spectrometer to monitor the following transitions:
-
Aniline (Target): m/z 94.1 → 77.1 (Collision Energy: 20 eV)
-
Aniline-d5 (Internal Standard): m/z 99.1 → 82.1 (Collision Energy: 20 eV)
-
Step 4: ICH Q2(R2) Validation Execution
Execute parallel injections on both the legacy HPLC-UV system and the new LC-MS/MS system to evaluate Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy (Spike recovery at 50%, 100%, and 150% of the TTC limit), and Precision (Repeatability, n=6).
Quantitative Validation Data
The cross-validation study yields the following comparative data, demonstrating the superior performance of the LC-MS/MS method for trace-level quantification.
Table 2: Cross-Validation Results (Aniline in API Matrix)
| Validation Parameter (ICH Q2(R2)) | Legacy HPLC-UV Result | New LC-MS/MS Result | Regulatory Acceptance Criteria |
| Limit of Detection (LOD) | 1.5 ppm | 0.02 ppm | Report Value |
| Limit of Quantitation (LOQ) | 4.5 ppm | 0.08 ppm | ≤ 1.5 ppm (TTC Limit) |
| Linearity ( R2 ) | 0.9910 (Range: 5-50 ppm) | 0.9998 (Range: 0.1-10 ppm) | ≥ 0.99 |
| Accuracy (Recovery % at 1.5 ppm) | N/A (Below LOQ) | 98.5% | 80.0% - 120.0% |
| Accuracy (Recovery % at 10 ppm) | 82.4% | 101.2% | 80.0% - 120.0% |
| Precision (%RSD, n=6 at 10 ppm) | 8.7% | 1.2% | ≤ 10.0% |
Data Interpretation: The legacy HPLC-UV method fails to meet the LOQ required to enforce the 1.5 ppm TTC limit dictated by ICH M7. The LC-MS/MS method not only easily achieves the required sensitivity but also demonstrates vastly superior accuracy and precision due to the self-correcting nature of the Aniline-d5 isotope dilution strategy.
Conclusion
The cross-validation of analytical methods for aniline derivative quantification reveals a clear mandate for modern drug development. While HPLC-UV remains a workhorse for bulk API release testing, it lacks the sensitivity and specificity required for trace-level genotoxic impurity control. By leveraging LC-MS/MS in MRM mode combined with isotope dilution, analytical scientists can create highly robust, self-validating methodologies that easily satisfy the stringent requirements of both ICH Q2(R2) and ICH M7.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA) -
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals - European Medicines Agency (EMA) -
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products - ResearchG
- Assisted evaluation of aniline's in silico toxicity and its simultaneous determin
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclohexylmethoxy)-4-methylaniline
Section 1: Hazard Assessment and the Precautionary Principle
As a substituted aromatic amine, 2-(Cyclohexylmethoxy)-4-methylaniline warrants significant handling and disposal precautions. The broader class of aromatic amines is well-documented for its potential health and environmental hazards. Many compounds in this family are recognized as toxic, potential mutagens, and carcinogens, with a notable risk of causing harm to aquatic ecosystems even at low concentrations.[1][2][3] They can be readily absorbed through the skin, making dermal contact a primary route of exposure.[4]
Given the limited specific toxicological data for 2-(Cyclohexylmethoxy)-4-methylaniline, a conservative approach grounded in the precautionary principle is mandatory. This compound must be treated as hazardous waste, assuming a toxicological profile similar to other aniline derivatives until proven otherwise. Under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[5][6]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Effective containment begins with protecting the researcher. The causality behind PPE selection is to create an impermeable barrier between the user and the chemical, preventing exposure through inhalation, dermal contact, and ocular contact.
Table 1: Required Protective Equipment & Engineering Controls
| Equipment/Control | Specification | Rationale for Use |
|---|---|---|
| Primary Engineering Control | Certified Chemical Fume Hood | All handling, including weighing, transfers, and waste consolidation, must occur within a fume hood to prevent the inhalation of aerosols or potential vapors.[5] |
| Hand Protection | Nitrile or Neoprene Gloves (Inspect prior to use) | Provides a chemical-resistant barrier to prevent dermal absorption. Contaminated gloves must be disposed of as hazardous solid waste.[7] |
| Eye Protection | Chemical Safety Goggles & Face Shield | Protects against splashes and accidental contact with the eyes, which are highly susceptible to damage from chemical exposure.[7][8] |
| Body Protection | Chemical-Resistant Lab Coat & Closed-Toe Shoes | Prevents contamination of personal clothing and skin. A complete suit may be necessary depending on the scale of work.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if there is any risk of generating dust or aerosols outside of a fume hood.[5] |
Section 3: Decontamination and Spill Management Protocol
Accidents can occur, and a prepared response is critical to mitigating risk. The immediate objective of spill management is to contain, neutralize, and collect the hazardous material safely.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the aniline compound.
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste and MUST be collected in a properly labeled hazardous waste container.
-
Secondary Wash: Proceed with a standard laboratory washing procedure (detergent and water).
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Secure the area to prevent entry.[5]
-
Don PPE: Before re-entering, don the full PPE outlined in Section 2.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to cover and contain the spill.[5][9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Do not create dust.[7]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials are considered hazardous solid waste.
-
For Large Spills: Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[5]
Section 4: Step-by-Step Waste Disposal Workflow
The proper disposal of 2-(Cyclohexylmethoxy)-4-methylaniline is a systematic process designed to ensure safety and regulatory compliance. The fundamental principle is waste segregation—never mixing incompatible waste streams.
Step 1: Waste Characterization and Segregation
-
Solid Waste: This stream includes unused or expired solid 2-(Cyclohexylmethoxy)-4-methylaniline, as well as contaminated consumables such as gloves, weigh boats, pipette tips, and absorbent materials from spills.
-
Liquid Waste: This stream includes solutions containing 2-(Cyclohexylmethoxy)-4-methylaniline and the initial solvent rinses from decontamination procedures.
Step 2: Containment and Labeling
-
Solid Waste Container:
-
Use a sealable, durable container (e.g., a high-density polyethylene pail or a double-bagged transparent bag).[10]
-
Attach a hazardous waste tag before adding any waste.
-
Label clearly with: "Hazardous Waste – Solid ," "2-(Cyclohexylmethoxy)-4-methylaniline Contaminated Debris ," and list any other contaminants.[5]
-
-
Liquid Waste Container:
-
Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[5]
-
Attach a hazardous waste tag before adding any waste.
-
Label clearly with: "Hazardous Waste – Liquid ," and list all chemical constituents by percentage, including "2-(Cyclohexylmethoxy)-4-methylaniline " and all solvents.[5]
-
Step 3: Secure Storage
-
Designated Area: Store all waste containers in a designated, secure satellite accumulation area (SAA) for hazardous waste.
-
Secondary Containment: Place waste containers within a larger, chemically resistant bin or tray to contain any potential leaks.[5]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
Step 4: Final Disposal
-
Consult Regulations: It is imperative to consult your institution's EHS department and adhere to all local, state, and national regulations for hazardous waste disposal.[11]
-
Scheduled Pickup: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not attempt to transport the waste off-site yourself.[6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste generated from using 2-(Cyclohexylmethoxy)-4-methylaniline.
Caption: Workflow for the safe disposal of 2-(Cyclohexylmethoxy)-4-methylaniline.
References
- The impact of aromatic amines on the environment: risks and damages. IMR Press.
- Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebr
- The impact of aromatic amines on the environment: risks and damages. PubMed.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Aromatic Amines → Term - Pollution → Sustainability Directory. Sustainability Dictionary.
- SAFETY D
- Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Labor
- MATERIAL SAFETY D
- SAFETY D
- Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov.
- SAFETY D
- Safety data sheet according to 1907/2006/EC, Article 31. CPAchem.
- 2-Methoxy-4-methylaniline 98%. Sigma-Aldrich.
- SAFETY D
- Safety D
- SAFETY D
- SAFETY D
- Aniline Standard Oper
- SAFETY D
- 4-Methylaniline SDS, 106-49-0 Safety D
- SAFETY D
- MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. Capot Chemical.
- Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed.
- 2-(Cyclopentylmethoxy)-4-methylaniline. Santa Cruz Biotechnology.
- 2-(Cyclopropylmethoxy)-4-methylaniline. ChemScene.
- 2-Methoxy-4-Methylaniline: A High-Quality Research Chemical.
- Showing Compound N-Methylaniline (FDB003963). FooDB.
- 4-Methylaniline. ChemBK.
- Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme.
Sources
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Personal protective equipment for handling 2-(Cyclohexylmethoxy)-4-methylaniline
As a Senior Application Scientist, I recognize that handling specialized aromatic amines like 2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) requires moving beyond generic safety data sheets. This compound, heavily utilized in advanced drug development and synthetic chemistry, possesses a bulky, highly lipophilic cyclohexylmethoxy group. This structural feature significantly enhances its dermal permeability compared to unsubstituted aniline, demanding a rigorous, mechanistically grounded approach to Personal Protective Equipment (PPE) and operational logistics.
The following comprehensive guide provides the causality behind our safety protocols, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the biochemical interaction between the chemical and the human body. Primary aromatic amines are notorious for their high lipid solubility and systemic toxicity[1].
When 2-(Cyclohexylmethoxy)-4-methylaniline contacts the skin, its lipophilic tail allows it to rapidly bypass the stratum corneum. Once in the systemic circulation, it undergoes hepatic N-hydroxylation. These metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin. Methemoglobin cannot bind oxygen, leading to chemical asphyxiation (methemoglobinemia), characterized by cyanosis, hypoxia, and central nervous system depression [2].
Because dermal absorption is the primary vector for acute toxicity in a laboratory setting, standard thin-mil nitrile gloves are categorically insufficient.
Pathophysiological mechanism of aromatic amine-induced methemoglobinemia.
Quantitative PPE Matrix
Based on the chemical's permeation profile, the following PPE matrix must be strictly adhered to. We prioritize materials like Butyl rubber, which offer superior resistance to complex aromatic and oxygenated solvents [3].
| PPE Category | Required Specification | Mechanistic Justification & Breakthrough Data |
| Primary Gloves | Butyl Rubber (0.3 mm minimum) or Heavy-Duty Neoprene | Aromatic amines permeate standard 4-mil nitrile in <10 minutes. Butyl rubber provides >480 minutes of breakthrough resistance against aniline derivatives. |
| Secondary Gloves | Standard Nitrile (worn under Butyl) | Provides baseline dexterity and a secondary barrier during the doffing process to prevent accidental skin contact. |
| Eye/Face | Indirect Vented Splash Goggles + Face Shield | Protects ocular mucosa from aerosolized droplets during transfers. The face shield prevents facial dermal absorption. |
| Body | FR Lab Coat + Tychem® Apron | The compound is combustible. The Tychem apron prevents the lipophilic liquid from soaking through standard cotton/poly lab coats. |
| Respiratory | Half-Mask Respirator with OV Cartridges | Mandatory only if handling outside a certified chemical fume hood, or during spill cleanup where vapor concentration spikes [4]. |
Step-by-Step Operational Workflow
Trust in a protocol comes from its self-validating nature. The following workflow ensures that every step mitigates the specific hazards of 2-(Cyclohexylmethoxy)-4-methylaniline.
Phase 1: Pre-Operation & Donning
-
Engineering Control Verification: Verify the chemical fume hood is drawing at a minimum of 100 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Inspect PPE: Check Butyl gloves for micro-tears by inflating them slightly and listening for air leaks.
-
Donning Sequence: Put on the inner nitrile gloves → FR Lab Coat → Tychem Apron → Splash Goggles → Outer Butyl Gloves. Ensure the outer gloves are pulled over the cuffs of the lab coat.
Phase 2: Chemical Handling
-
Secondary Containment: Place the reagent bottle inside a secondary containment tray within the fume hood to localize any potential drips.
-
Transfer Protocol: Use a glass syringe or a chemically resistant positive-displacement pipette for volumetric transfers. Avoid pouring directly from the bottle to prevent thread contamination and exterior dripping.
-
Temperature Control: If the reaction requires heating, utilize a closed system (e.g., Schlenk line or sealed pressure vessel) equipped with a reflux condenser. Elevated temperatures exponentially increase the vapor pressure and inhalation hazard of aromatic amines [1].
Phase 3: Doffing & Decontamination
-
Protonation Strategy: Amines are basic. Wipe down the exterior of closed reagent bottles and transfer tools with a dilute acidic solution (e.g., 5% Acetic Acid or 0.1M HCl). This protonates the amine residue, converting it into a water-soluble, non-volatile salt, drastically reducing inhalation and dermal risks.
-
Doffing Sequence: Remove the highly contaminated outer Butyl gloves first while still inside the fume hood. Dispose of them in the solid hazardous waste bin. Remove goggles, apron, and lab coat. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and cold water (warm water opens pores, increasing absorption of any trace residues).
Step-by-step operational and decontamination workflow for 2-(Cyclohexylmethoxy)-4-methylaniline.
Emergency Spill Response and Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent environmental contamination and acute exposure.
Spill Response Protocol:
-
Evacuate and Isolate: Alert personnel and evacuate the immediate area. Allow the fume hood to clear initial vapors.
-
Don Emergency PPE: Equip a half-mask respirator with Organic Vapor (OV) cartridges, heavy-duty Butyl gloves, and chemical-resistant boot covers.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a specialized chemical spill pillow). Never sweep dry , as this aerosolizes the chemical [3].
-
Neutralization: Carefully apply a 5% acetic acid solution over the absorbed spill to protonate the amine, reducing its volatility.
-
Collection: Use non-sparking tools to scoop the absorbed, neutralized material into a high-density polyethylene (HDPE) hazardous waste container.
Disposal Logistics:
-
Segregation: 2-(Cyclohexylmethoxy)-4-methylaniline waste must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides), as aromatic amines can react violently, potentially causing spontaneous combustion [1].
-
Labeling: Label waste containers clearly as "Toxic Organic Waste: Contains Substituted Aromatic Amines."
-
Solid Waste: All contaminated PPE (gloves, aprons) and absorbent materials must be bagged in designated, clearly labeled hazardous waste bags for high-temperature incineration.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
